molecular formula C5H10Cl2O2 B104836 Bis(2-chloroethoxy)methane CAS No. 111-91-1

Bis(2-chloroethoxy)methane

Cat. No.: B104836
CAS No.: 111-91-1
M. Wt: 173.03 g/mol
InChI Key: NLXGURFLBLRZRO-UHFFFAOYSA-N
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Description

Bis(2-chloroethoxy)methane is a high-production volume chemical that serves a critical role as a synthetic precursor in the production of polysulfide elastomers . These polymers are valued for their exceptional solvent resistance and stability at high temperatures, leading to their extensive use in specialized sealant applications . Its primary research value lies in its function as a starting compound for sodium polysulfide reactions, with over 95% of polysulfide polymers being manufactured from this haloether . In the field of environmental science, this compound is a compound of significant interest for studies on advanced oxidation processes and water treatment technologies. Classified as a stable, non-biodegradable priority pollutant by the US EPA, it is frequently detected in industrial effluents and requires advanced methods for degradation . Research has demonstrated that titanium dioxide (TiO2)-mediated photocatalysis under UV irradiation is an effective method for its breakdown, with studies achieving over 99% degradation to understand reaction pathways and parameters for mitigating aqueous environmental contamination . From a toxicological perspective, in vivo studies in rodents show that this compound is readily absorbed and metabolized. The primary metabolic pathway involves cleavage of its ether linkages, leading to 2-chloroethyl fragments that are subsequently processed into metabolites including thiodiglycolic acid (TDGA) . The formation of a reactive intermediate, 2-chloroacetaldehyde, during this metabolism is investigated for its potential role in observed cardiotoxic effects, making the compound relevant for mechanistic toxicology research .

Properties

IUPAC Name

1-chloro-2-(2-chloroethoxymethoxy)ethane
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InChI

InChI=1S/C5H10Cl2O2/c6-1-3-8-5-9-4-2-7/h1-5H2
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InChI Key

NLXGURFLBLRZRO-UHFFFAOYSA-N
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Canonical SMILES

C(CCl)OCOCCCl
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Molecular Formula

C5H10Cl2O2
Record name BIS(2-CHLOROETHOXY)METHANE, [LIQUID]
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DSSTOX Substance ID

DTXSID4023917
Record name Bis(2-chloroethoxy)methane
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Molecular Weight

173.03 g/mol
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Physical Description

Bis(2-chloroethoxy)methane, [liquid] appears as a colorless liquid. Boiling point 217.5 °C, Flash point 230 °F. Density 1.23 g / cm3. May be toxic by ingestion or inhalation. Severely irritates skin, eyes, and mucous membranes. Used as a solvent., Colorless liquid; Water solubility = 7.8 g/L at 20 deg C; [HSDB] Colorless liquid; Slightly soluble in water; [MSDSonline]
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Boiling Point

424.6 °F at 760 mmHg (NTP, 1992), 218.1 °C
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Flash Point

230 °F (NTP, 1992), 230 °F (110 °C) (OPEN CUP)
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Solubility

... Miscible with most organic solvents., In water, 7,800 mg/l at 20 °C
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Density

1.2339 @ 20 °C/20 °C
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Vapor Density

5.9 (Air= 1)
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Vapor Pressure

0.13 [mmHg], 0.132 mm Hg at 25 °C
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Impurities

Reaction product contains ethylene chlorohydrin impurity ... for use in polysulfide polymers, the ethylene chlorohydrin must be removed because it would act as a chain terminator in the polymerization
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Color/Form

Colorless liquid

CAS No.

111-91-1
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Melting Point

Freezing point= -32.8 °C
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Foundational & Exploratory

An In-depth Technical Guide to Bis(2-chloroethoxy)methane: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-chloroethoxy)methane, a haloether of significant industrial importance, serves as a critical building block in the synthesis of polysulfide elastomers and finds application as a specialized solvent. This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and primary uses. Detailed experimental protocols for its synthesis, subsequent polymerization, and analytical characterization are presented to facilitate its practical application in research and development settings.

Introduction

This compound (CASRN: 111-91-1) is a colorless liquid characterized by its high boiling point and density greater than water.[1] Its molecular structure, featuring two reactive chloroethyl groups, makes it an ideal monomer for polycondensation reactions. The predominant application of this compound, accounting for over 95% of its use, is as a precursor to polysulfide polymers.[1][2] These polymers are renowned for their exceptional resistance to solvents and extreme temperatures, leading to their widespread use in high-performance sealants.[1] Additionally, this compound is utilized as a solvent in various industrial processes.[1]

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is provided in Table 1. This data is essential for its safe handling, storage, and application in experimental settings.

Table 1: Physicochemical and Toxicological Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₁₀Cl₂O₂[2]
Molecular Weight 173.04 g/mol [2]
Appearance Colorless liquid[1][2]
Boiling Point 217.5 °C[2]
Melting Point -32.8 °C[1]
Density 1.23 g/cm³[2]
Flash Point 230 °F (110 °C)[2]
Water Solubility Slightly soluble[1]
Oral LD₅₀ (rat) 65 mg/kg[1]
Dermal LD₅₀ (guinea pig) 170 mg/kg[1]

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the acid-catalyzed reaction of ethylene (B1197577) chlorohydrin with formaldehyde.[1] A high-yield laboratory-scale synthesis is detailed below, adapted from a patented method.[3]

Experimental Protocol: High-Yield Synthesis

This protocol describes the synthesis of this compound from 2-chloroethanol (B45725) and paraformaldehyde using a mixed-acid catalyst system.

Materials:

  • 2-Chloroethanol

  • Paraformaldehyde

  • Hydrogen chloride (gas or solution in a compatible solvent)

  • p-Toluenesulfonic acid or a suitable cation exchange resin

  • Reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer

Procedure:

  • Charge the reaction vessel with a stoichiometric excess of 2-chloroethanol (at least a 2.05 molar ratio relative to formaldehyde).

  • Add the mixed-acid catalyst. The catalyst should consist of:

    • Hydrogen chloride (0.005 to 0.5 mol per mole of formaldehyde)

    • p-Toluenesulfonic acid (0.0005 to 0.2 mol per mole of formaldehyde) or a cation exchanger (0.002 to 0.2 mol acid equivalent per mole of formaldehyde).

  • Add paraformaldehyde to the stirred mixture.

  • Heat the reaction mixture to a temperature between 50 and 120 °C.

  • Maintain the reaction at this temperature with continuous stirring until the reaction is complete, which can be monitored by the consumption of paraformaldehyde.

  • Upon completion, separate the catalyst components. The volatile hydrogen chloride can be removed by distillation or neutralization, while the non-volatile p-toluenesulfonic acid or cation exchange resin can be removed by filtration or decantation.

  • The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Expected Outcome: This method is reported to produce this compound with high purity and yield, minimizing the formation of undesirable byproducts.[3]

Primary Application: Synthesis of Polysulfide Elastomers

The principal application of this compound is in the manufacturing of polysulfide elastomers.[1][2] These polymers are synthesized through a polycondensation reaction with a metallic polysulfide, typically sodium polysulfide.

Conceptual Workflow for Polysulfide Elastomer Synthesis

G cluster_reactants Reactants cluster_process Process cluster_products Products BCEM This compound Polycondensation Polycondensation Reaction (Aqueous Medium) BCEM->Polycondensation Na2Sx Sodium Polysulfide (Na₂Sₓ) Na2Sx->Polycondensation Polymer Polysulfide Polymer Polycondensation->Polymer NaCl Sodium Chloride (NaCl) Polycondensation->NaCl

Caption: Synthesis of Polysulfide Elastomers.

Experimental Protocol: Polysulfide Polymer Synthesis (Adapted from Analogous Procedures)

This protocol is a generalized procedure for the synthesis of polysulfide rubber, which can be adapted for the use of this compound.

Materials:

  • This compound

  • Sodium sulfide (B99878) (Na₂S)

  • Elemental sulfur

  • Deionized water

  • Phase transfer catalyst (e.g., methyltributylammonium chloride) (optional)

  • Reaction vessel with mechanical stirrer, reflux condenser, and heating mantle

Procedure:

  • Preparation of Sodium Polysulfide Solution:

    • Dissolve sodium sulfide in deionized water in the reaction vessel.

    • Add the desired molar equivalent of elemental sulfur to the solution. The value of 'x' in Na₂Sₓ can be controlled by the amount of sulfur added.

    • Heat the mixture with stirring to facilitate the formation of the sodium polysulfide solution.

  • Polycondensation:

    • Heat the sodium polysulfide solution to the reaction temperature (typically 70-90 °C).

    • If using a phase transfer catalyst, add it to the reaction mixture.

    • Slowly add this compound to the stirred, heated sodium polysulfide solution.

    • Continue to stir the mixture at the reaction temperature for several hours to allow for polymerization. The formation of a rubbery precipitate indicates polymer formation.

  • Purification:

    • Allow the reaction mixture to cool.

    • Separate the solid polymer from the aqueous solution by decantation or filtration.

    • Wash the polymer thoroughly with water to remove unreacted salts and other impurities.

    • Dry the polymer under vacuum at a moderate temperature to a constant weight.

Application as a Solvent

While primarily used as a monomer, this compound is also cited as a solvent.[1] Its high boiling point and chemical stability make it suitable for reactions requiring elevated temperatures. However, specific, well-documented examples of its use as a primary solvent in synthetic procedures are not widely available in the scientific literature. Its utility as a solvent is likely in specialized industrial applications where its physical properties are advantageous.

Analytical Methods

The analysis of this compound, particularly in environmental samples, is typically performed using gas chromatography coupled with mass spectrometry (GC/MS). EPA Method 8270D is a common standard for the analysis of semivolatile organic compounds, including haloethers like this compound.[4][5][6]

Analytical Workflow: EPA Method 8270D

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Water, Soil) Extraction Solvent Extraction (e.g., Methylene (B1212753) Chloride) Sample->Extraction Concentration Concentration of Extract Extraction->Concentration GCMS Gas Chromatography/ Mass Spectrometry (GC/MS) Concentration->GCMS Identification Compound Identification (Mass Spectrum Comparison) GCMS->Identification Quantification Quantification (Internal Standard Method) GCMS->Quantification

Caption: Analytical Workflow for this compound.

Experimental Protocol: GC/MS Analysis (General Principles of EPA Method 8270D)

Instrumentation:

  • Gas chromatograph with a capillary column (e.g., DB-5 or equivalent)

  • Mass spectrometer detector

Procedure:

  • Sample Preparation:

    • For aqueous samples, perform a liquid-liquid extraction with a suitable solvent like methylene chloride.

    • For solid samples, use an appropriate extraction technique such as sonication or Soxhlet extraction with methylene chloride.

    • Dry the extract (e.g., with anhydrous sodium sulfate) and concentrate it to a small volume.

  • Instrumental Analysis:

    • Inject a small volume of the concentrated extract into the GC.

    • The GC oven temperature is programmed to ramp up, separating the components of the extract based on their boiling points and interactions with the column's stationary phase.

    • The separated components elute from the column and enter the mass spectrometer.

  • Detection and Data Analysis:

    • The mass spectrometer ionizes the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each component.

    • This compound is identified by comparing its retention time and mass spectrum to that of a known standard.

    • Quantification is achieved by comparing the abundance of a characteristic ion of the analyte to that of an internal standard added to the sample before preparation.

Conclusion

This compound is a versatile chemical intermediate with a well-established and critical role in the polymer industry, particularly in the production of high-performance polysulfide elastomers. Its synthesis is well-understood, with established protocols for high-yield production. While its application as a solvent is noted, its primary value lies in its function as a monomer. The analytical methods for its detection and quantification are robust and standardized, ensuring its safe and effective use in various industrial and research applications. This guide provides the foundational knowledge and detailed protocols necessary for scientists and researchers to effectively utilize this compound in their work.

References

An In-depth Technical Guide to Dichloroethyl Formal (Bis(2-chloroethyl) ether)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: Dichloroethyl formal, more systematically known as bis(2-chloroethyl) ether, is a chlorinated organic compound with the chemical formula O(CH₂CH₂Cl)₂.[1] It is a colorless liquid with an odor resembling that of a chlorinated solvent.[1] This guide provides a detailed overview of its chemical structure, properties, synthesis, and reactivity, tailored for a technical audience. While the term "dichloroethyl formal" is used, the predominant and standard name in scientific literature is bis(2-chloroethyl) ether.

Chemical Structure and Formula

The chemical structure of bis(2-chloroethyl) ether consists of two 2-chloroethyl groups linked by an ether oxygen atom.

Chemical Formula: C₄H₈Cl₂O[1]

Structural Formula: ClCH₂CH₂OCH₂CH₂Cl[2]

CAS Number: 111-44-4[1]

Synonyms: 2,2′-Dichlorodiethyl ether, sym-Dichloroethyl ether, Chlorex[2][3]

Below is a visualization of the chemical structure of bis(2-chloroethyl) ether.

Chemical structure of bis(2-chloroethyl) ether.

Physicochemical Properties

A summary of the key quantitative data for bis(2-chloroethyl) ether is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight143.01 g/mol [1]
Boiling Point178 °C (352 °F) at 760 mmHg[4][5]
Melting Point-50 °C (-58 °F)[5]
Density1.22 g/mL at 20 °C (68 °F)[4][6]
Vapor Pressure0.7 mmHg at 20 °C[4]
Flash Point55 °C (131 °F)[5]
Water Solubility1.01 g/100 mL at 20 °C[7]
Log Kow (Octanol/Water Partition Coefficient)1.58

Experimental Protocols

Synthesis of Bis(2-chloroethyl) ether

Bis(2-chloroethyl) ether can be synthesized from diethylene glycol by replacing the hydroxyl groups with chlorine atoms. A common laboratory-scale synthesis involves the use of a chlorinating agent.

Method 1: Using Thionyl Chloride

  • Reactants: Diethylene glycol, Thionyl chloride (SOCl₂)

  • Procedure: Diethylene glycol is reacted with an excess of thionyl chloride, often in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions. The excess thionyl chloride is then removed by distillation, and the resulting bis(2-chloroethyl) ether is purified by vacuum distillation.

  • Caution: This reaction should be performed in a well-ventilated fume hood as it produces toxic sulfur dioxide and hydrogen chloride gases.

Method 2: Appel Reaction

The Appel reaction provides an alternative route that avoids the harsh conditions of strong acid catalysis which could cleave the ether linkage.[8]

  • Reactants: Diethylene glycol, Triphenylphosphine (B44618) (PPh₃), Carbon tetrachloride (CCl₄) or another chlorine source like N-chlorosuccinimide.[8]

  • Procedure: Diethylene glycol is treated with triphenylphosphine and a chlorine source in an appropriate solvent. The reaction proceeds under milder conditions compared to the use of thionyl chloride.[8] Work-up involves removal of the triphenylphosphine oxide byproduct.[8]

Analysis of Bis(2-chloroethyl) ether

The purity and identity of synthesized bis(2-chloroethyl) ether can be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to determine the purity of the compound and confirm its molecular weight. A study on the synthesis of a related compound, "Bis 2-dichloroethyl formal," utilized GC-MS to analyze the product mixture and confirmed a purity of about 95%.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C-O-C ether linkage and the C-Cl bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical structure and confirm the connectivity of the atoms.

Reactivity and Signaling Pathways

Bis(2-chloroethyl) ether is a reactive compound due to the presence of the two chloroethyl groups. It can participate in various chemical reactions, making it a useful intermediate in organic synthesis.

Key Reactions
  • Nucleophilic Substitution: The chlorine atoms can be displaced by a variety of nucleophiles, allowing for the synthesis of a wide range of derivatives. For example, it reacts with catechol in the presence of a base to form dibenzo-18-crown-6.[6]

  • Elimination Reaction: When treated with a strong base like potassium hydroxide, bis(2-chloroethyl) ether undergoes dehydrohalogenation to form divinyl ether.[6] O(CH₂CH₂Cl)₂ + 2 KOH → O(CH=CH₂)₂ + 2 KCl + 2 H₂O[6]

  • Use in Synthesis: It serves as a precursor in the synthesis of pharmaceuticals, such as the cough suppressant fedrilate, and as a raw material for producing various other chemicals including morpholine (B109124) derivatives.[6][10]

The following diagram illustrates a key reaction pathway involving bis(2-chloroethyl) ether.

G cluster_0 Reaction with Strong Base cluster_1 Reaction with Catechol A Bis(2-chloroethyl) ether O(CH₂CH₂Cl)₂ B Divinyl ether O(CH=CH₂)₂ A->B + 2 KOH C Dibenzo-18-crown-6 A->C + Catechol, Base

References

An In-depth Technical Guide to the Physical Properties of Bis(2-chloroethoxy)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethoxy)methane, with the CAS number 111-91-1, is a haloether recognized for its role as a solvent and, more significantly, as a primary intermediate in the synthesis of polysulfide polymers and rubbers.[1][2][3] Its chemical structure, featuring two 2-chloroethoxy groups attached to a central methylene, dictates its physical and chemical behavior. This guide provides a detailed overview of its core physical properties, outlines the standard experimental methodologies for their determination, and presents a visual representation of its synthesis pathway.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and safety in a laboratory and industrial setting. A summary of these properties is presented below.

Data Presentation: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₁₀Cl₂O₂PubChem[4]
Molecular Weight 173.04 g/mol ChemicalBook[2]
Appearance Colorless liquidCAMEO Chemicals[5]
Boiling Point 217.5 - 218 °CPubChem[4], ChemicalBook[2]
Melting/Freezing Point -32.3 to -32.8 °CChemicalBook[2]
Density 1.23 g/cm³CAMEO Chemicals[5]
Refractive Index 1.45ChemicalBook[2]
Flash Point 110 °C (230 °F)CAMEO Chemicals[5]
Vapor Pressure 0.1 mmHg at 20 °CNJ Department of Health[1]
Water Solubility Slightly soluble (7.8 g/L at 20 °C)PubChem[4]
Solubility in Organics Miscible with most organic solventsPubChem[4]

Experimental Protocols

The determination of the physical properties listed above relies on established experimental techniques. Below are detailed methodologies for several key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile liquid like this compound, several methods can be employed.

  • Distillation Method : A simple or fractional distillation apparatus is assembled.[6] The liquid is placed in the distilling flask along with boiling chips. The flask is heated, and as the liquid boils, its vapor rises and surrounds the bulb of a thermometer before entering the condenser. The temperature is recorded when the vapor temperature stabilizes, which corresponds to the boiling point.[7]

  • Thiele Tube Method : This micro method is suitable for small sample volumes.[8] A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into it. The assembly is attached to a thermometer and heated in a Thiele tube containing oil. As the temperature rises, a stream of bubbles emerges from the capillary tube. The heat is then removed. The temperature at which the liquid is drawn back into the capillary tube upon cooling is the boiling point.[8]

Determination of Melting Point (Freezing Point)

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For substances that are liquid at room temperature, this is often referred to as the freezing point.

  • Capillary Method : The sample is frozen, and a small amount of the solid is introduced into a capillary tube. This tube is then placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube setup, alongside a thermometer.[9] The apparatus is heated slowly, and the temperature range from which the first drop of liquid appears to when the entire solid has melted is recorded as the melting point range.[10] For pure compounds, this range is typically narrow.[9]

Determination of Density

Density is the mass per unit volume of a substance. For liquids, this can be determined with high precision.

  • Gravimetric Buoyancy Method (Archimedes' Principle) : This is a widely used technique.[11] A reference body of a known volume (a glass sinker) is weighed first in the air and then while submerged in the liquid sample.[12] The density of the liquid can be calculated from the apparent loss in weight of the sinker, which is equal to the weight of the displaced liquid.[12]

  • Pycnometer Method : A pycnometer, a flask with a specific, accurately known volume, is weighed empty.[12] It is then filled with the liquid, and the excess is removed to ensure the volume is precise. The filled pycnometer is weighed again. The density is calculated by dividing the mass of the liquid (filled weight minus empty weight) by the known volume of the pycnometer.[12]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.

  • Abbe Refractometer : This is the most common instrument for measuring the refractive index of liquids. A few drops of the liquid are placed between two prisms. Light is passed through the sample, and the user looks through an eyepiece to align a boundary line with a crosshair. The refractive index is then read directly from a calibrated scale. The measurement is temperature-dependent, so the temperature is controlled and noted.

  • Interferometry : Methods using interferometers, such as the Michelson interferometer, can also be employed for high-precision measurements.[4] These techniques measure the change in the optical path length when a sample is introduced into one arm of the interferometer, from which the refractive index can be calculated.[4]

Synthesis Workflow

This compound is synthesized through the acid-catalyzed reaction of ethylene (B1197577) chlorohydrin and a formaldehyde (B43269) source, such as oligopolyformaldehyde or paraformaldehyde.[13][14]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Ethylene_Chlorohydrin Ethylene Chlorohydrin Reactor Reaction Vessel Ethylene_Chlorohydrin->Reactor Oligopolyformaldehyde Oligopolyformaldehyde Oligopolyformaldehyde->Reactor Catalyst Sulfuric Acid (Catalyst) Catalyst->Reactor added to Solvent Toluene (Water-carrying agent) Solvent->Reactor Temperature Reflux at 110°C Temperature->Reactor maintained at Product This compound Reactor->Product yields Byproduct Water (removed) Reactor->Byproduct generates

Caption: Synthesis of this compound.

References

Bis(2-chloroethoxy)methane solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of Bis(2-chloroethoxy)methane

This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document consolidates available data, outlines detailed experimental protocols for solubility determination, and illustrates key concepts and workflows through diagrams.

Solubility Profile of this compound

This compound (CAS No: 111-91-1) is a colorless liquid used as a solvent and as an intermediate in the synthesis of polysulfide polymers[1][2]. Understanding its solubility is critical for its application in synthesis, formulation, and environmental fate assessment.

Data Presentation

The solubility of this compound has been reported across various sources. The following tables summarize the quantitative and qualitative data available for its solubility in aqueous and organic media.

Table 1: Solubility of this compound in Water

Solubility ValueTemperatureMethod/NotesSource
81,000 mg/L (8.1 g/L)25 °CMethod of Moriguchi (1975)[3]
7,800 mg/L (7.8 g/L)20 °C-[4]
78,000 - 81,000 ppm25 °C-[2]
0.8%Not Specified-[3]
"Slightly soluble"20 °C / 68 °F-[1][5]
"Partly miscible"Not Specified-[6]

Table 2: Solubility of this compound in Organic Solvents

SolventSolubilitySource
Most Organic SolventsMiscible[4]
ChloroformSparingly Soluble[3]
MethanolSlightly Soluble[3]
CyclohexaneSoluble[7]

Experimental Protocols for Solubility Determination

While specific experimental details for determining the solubility of this compound are not extensively published, a standard method such as the Shake-Flask method can be applied. This method is a conventional technique for determining the solubility of a substance in a given solvent[8].

Shake-Flask Method Protocol

This protocol outlines the steps for determining the solubility of a liquid compound like this compound in water.

  • Preparation of the System :

    • Add an excess amount of this compound to a known volume of deionized water in a flask with a stopper. The excess solute ensures that a saturated solution is achieved.

    • The flask should be of sufficient size to allow for vigorous mixing.

  • Equilibration :

    • Seal the flask to prevent the loss of volatile components.

    • Place the flask in a constant-temperature water bath or shaker, maintained at a specific temperature (e.g., 25 °C).

    • Agitate the mixture for a prolonged period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved phases[8].

  • Phase Separation :

    • After equilibration, cease agitation and allow the mixture to stand in the constant-temperature bath. This allows for the separation of the aqueous phase from the excess, undissolved this compound. As this compound is denser than water (density approx. 1.23 g/cm³), it will form the bottom layer[4][5].

    • For more effective separation, the mixture can be centrifuged.

  • Sampling and Analysis :

    • Carefully extract an aliquot of the clear, saturated aqueous phase. It is crucial to avoid any entrainment of the undissolved solute.

    • Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as gas chromatography (GC), which is an EPA-approved method for this compound[2].

  • Data Reporting :

    • The solubility is reported in units such as mg/L, g/100mL, or parts per million (ppm).

Alternative Methods

Modern techniques such as Nuclear Magnetic Resonance (NMR) can also be used for faster solubility determination. NMR allows for the analysis of saturated solutions without the need for phase separation, as the dissolved and dispersed liquids show distinct signals in the NMR spectrum[8].

Visualizations: Workflows and Principles

The following diagrams, created using the DOT language, illustrate the experimental workflow for solubility determination and the fundamental principle governing solubility.

G Experimental Workflow for Solubility Determination A Add excess solute (this compound) to solvent (Water) B Agitate mixture in constant temperature bath (e.g., 24-48 hours) A->B C Cease agitation and allow phases to separate B->C D Optional: Centrifuge to enhance separation C->D for emulsions E Extract aliquot of the saturated aqueous phase D->E F Analyze concentration (e.g., via Gas Chromatography) E->F G Solubility Principle: 'Like Dissolves Like' cluster_solutes Solutes cluster_solvents Solvents PolarSolute Polar Solute (e.g., Ethanol) PolarSolvent Polar Solvent (e.g., Water) PolarSolute->PolarSolvent Soluble NonpolarSolvent Nonpolar Solvent (e.g., Hexane) PolarSolute->NonpolarSolvent Insoluble NonpolarSolute Nonpolar Solute (e.g., Oil) NonpolarSolute->PolarSolvent Insoluble NonpolarSolute->NonpolarSolvent Soluble BCEM This compound (Moderately Polar) BCEM->PolarSolvent Slightly Soluble BCEM->NonpolarSolvent Likely Soluble

References

A Comprehensive Technical Guide to Bis(2-chloroethoxy)methane: Properties, Synthesis, Analysis, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of Bis(2-chloroethoxy)methane, a key chemical intermediate. This document details its synonyms, chemical and physical properties, and its primary application in the synthesis of polysulfide rubbers. Furthermore, it delves into the analytical methods for its detection and quantification, and critically, examines its toxicological profile with a focus on its cardiotoxic effects and the underlying molecular mechanisms.

Chemical Identification and Synonyms

This compound is a chemical compound with the CAS number 111-91-1.[1] It is known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

Identifier Type Value
IUPAC Name 1-chloro-2-[(2-chloroethoxy)methoxy]ethane
CAS Number 111-91-1
Molecular Formula C5H10Cl2O2
Molecular Weight 173.04 g/mol [1]
Common Synonyms Dichloroethyl formal[1]
2,2'-Dichloroethylformal
Bis(β-chloroethyl) formal
Di-2-chloroethyl formal
Formaldehyde (B43269) bis(2-chloroethyl) acetal
Methane, bis(2-chloroethoxy)-
Ethane, 1,1'-[methylenebis(oxy)]bis[2-chloro-
NSC 5212
RCRA waste number U024

Physicochemical Properties

This compound is a colorless liquid with a slight odor.[2] A summary of its key physical and chemical properties is presented below.

Property Value Reference
Melting Point -32.8 °C[3]
Boiling Point 218 °C[3]
Density 1.23 g/cm³ at 20 °C[3]
Vapor Pressure 0.08 mmHg at 25 °C[3]
Water Solubility 7.8 g/L at 20 °C[4]
Flash Point 110 °C (open cup)

Synthesis and Applications

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-chloroethanol (B45725) with paraformaldehyde in the presence of an acid catalyst. A detailed experimental protocol derived from patent literature is as follows:

Reaction: 2 ClCH₂CH₂OH + (CH₂O)n → ClCH₂CH₂OCH₂OCH₂CH₂Cl + H₂O

Procedure:

  • A mixture of 2 moles of paraformaldehyde (calculated as CH₂O), 5 moles of ethylene (B1197577) chlorohydrin, and 2.7 g of HCl (added as a 37% solution) per mole of formaldehyde is prepared.

  • The mixture is heated with stirring to approximately 60°C until the paraformaldehyde dissolves.

  • The resulting reaction mixture is then subjected to azeotropic distillation under reduced pressure to remove the water formed during the reaction and any excess ethylene chlorohydrin, which drives the equilibrium towards the product.

  • The final product, this compound, is obtained after purification.

Application in Polysulfide Rubber Synthesis

The primary application of this compound is as a monomer in the production of polysulfide rubbers, which are known for their excellent solvent and oil resistance.[4] The general principle involves the condensation polymerization of this compound with an aqueous solution of sodium polysulfide.

General Experimental Protocol for Polysulfide Rubber Synthesis:

  • Preparation of Sodium Polysulfide Solution: An aqueous solution of sodium polysulfide (Na₂Sₓ, where x is typically 2-4) is prepared.

  • Polymerization: A mixture of this compound and a small amount of a cross-linking agent (e.g., 1,2,3-trichloropropane) is added dropwise to the heated sodium polysulfide solution with vigorous stirring. The reaction is typically carried out at an elevated temperature (e.g., 70-100°C) for several hours.

  • Latex Formation and Washing: The reaction results in the formation of a polysulfide polymer latex. This latex is then washed with water to remove unreacted monomers, sodium chloride, and excess sodium polysulfide.

  • Coagulation and Drying: The washed latex is coagulated by acidification (e.g., with acetic acid). The resulting solid rubber is then washed again and dried.

Below is a DOT script for the logical workflow of polysulfide rubber synthesis.

Polysulfide_Rubber_Synthesis cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_processing Product Processing BCEM This compound Polymerization Condensation Polymerization (70-100°C) BCEM->Polymerization Na2Sx Sodium Polysulfide Solution Na2Sx->Polymerization Crosslinker Cross-linking Agent (e.g., 1,2,3-trichloropropane) Crosslinker->Polymerization Washing Latex Washing Polymerization->Washing Coagulation Coagulation (Acidification) Washing->Coagulation Drying Drying Coagulation->Drying PolysulfideRubber Polysulfide Rubber Drying->PolysulfideRubber

Caption: Logical workflow for the synthesis of polysulfide rubber.

Analytical Methodology

Gas chromatography coupled with mass spectrometry (GC-MS) is the primary analytical technique for the detection and quantification of this compound in various matrices, particularly in environmental samples.

General GC-MS Protocol for Environmental Samples:

  • Sample Preparation:

    • Water Samples: For aqueous samples, a purge and trap or liquid-liquid extraction method is typically employed to extract and concentrate the analyte. In purge and trap, an inert gas is bubbled through the water sample, and the volatile organic compounds are trapped on a sorbent material, which is then heated to desorb the compounds into the GC-MS system.[5] For liquid-liquid extraction, a water-immiscible solvent (e.g., hexane) is used to extract the analyte from the aqueous phase.[6]

    • Solid Samples (e.g., soil, sediment): Solid samples are typically extracted using a solvent mixture (e.g., hexane (B92381) and acetone) with the aid of sonication or accelerated solvent extraction.[6] The extract is then concentrated before analysis.

  • GC-MS Analysis:

    • Gas Chromatograph (GC): A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase) is used to separate this compound from other components in the sample extract. The oven temperature is programmed to ramp up to ensure good separation.

    • Mass Spectrometer (MS): The mass spectrometer is typically operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.

Below is a DOT script for a typical experimental workflow for the GC-MS analysis of this compound in environmental samples.

GCMS_Workflow Sample Environmental Sample (Water or Soil) Extraction Extraction & Concentration (Purge & Trap or LLE/SLE) Sample->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM Mode) Ionization->Detection DataAnalysis Data Analysis (Quantification & Identification) Detection->DataAnalysis

Caption: Experimental workflow for GC-MS analysis.

Toxicological Profile

This compound exhibits toxicity, with the primary concerns being cardiotoxicity and skin irritation.

Quantitative Toxicity Data
Test Species Route Value Reference
LD50RatOral65 mg/kg[2]
LD50Guinea PigDermal170 mg/kg[2]
LC50 (48h)Daphnia magna-201 mg/L[2]
LC50 (96h)Pimephales promelas-184 mg/L[2]
Cardiotoxicity and Mechanism of Action

Studies in rodents have demonstrated that this compound induces cardiotoxicity, characterized by myocardial degeneration, inflammation, and necrosis.[7][8] The proposed mechanism of action involves its metabolism to thiodiglycolic acid, which is believed to be the ultimate cardiotoxic agent.[9] This metabolite is hypothesized to cause mitochondrial damage and dysfunction.[7][9]

Ultrastructural analysis of cardiac tissue from exposed animals has revealed damage to the mitochondria, including the loss of cristae and vacuolation.[9] This mitochondrial damage likely impairs cellular energy production and leads to the observed myocyte injury.

The following DOT script illustrates the proposed signaling pathway for this compound-induced cardiotoxicity.

Cardiotoxicity_Pathway BCEM This compound Metabolism Metabolism (in vivo) BCEM->Metabolism TDGA Thiodiglycolic Acid (Metabolite) Metabolism->TDGA Mitochondria Mitochondria TDGA->Mitochondria Targets Damage Mitochondrial Damage - Cristae Loss - Vacuolation Mitochondria->Damage Dysfunction Mitochondrial Dysfunction Damage->Dysfunction Energy Decreased ATP Production Dysfunction->Energy MyocyteInjury Myocyte Injury - Degeneration - Necrosis - Inflammation Energy->MyocyteInjury

Caption: Proposed pathway of cardiotoxicity.

Skin and Eye Irritation

This compound is reported to be a skin and eye irritant.[4][10] However, detailed studies on the specific molecular pathways underlying this irritation are not extensively available in the public domain. It is likely that its chemical reactivity and ability to interact with biological macromolecules contribute to the irritant response.

Conclusion

This compound is a commercially significant chemical with a well-defined role in the polymer industry. This guide has provided a comprehensive overview of its synonyms, physicochemical properties, synthesis, and analytical detection methods. A critical aspect of its profile is its toxicity, particularly its cardiotoxic effects, which are mediated through mitochondrial damage by its metabolite, thiodiglycolic acid. This information is vital for researchers and professionals in drug development and chemical safety to ensure its safe handling and to understand its potential biological impacts. Further research into the detailed molecular mechanisms of its toxicity, especially concerning skin irritation, would be beneficial. toxicity, especially concerning skin irritation, would be beneficial.

References

An In-depth Technical Guide on the Environmental Persistence and Fate of Bis(2-chloroethoxy)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-chloroethoxy)methane (CASRN: 111-91-1) is a synthetic organic compound primarily utilized as a solvent and an intermediate in the production of polysulfide elastomers.[1] Its release into the environment through industrial effluents and manufacturing processes necessitates a thorough understanding of its environmental persistence and ultimate fate. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental behavior of this compound, including its physicochemical properties, degradation pathways, environmental mobility, and bioaccumulation potential. The information is presented to aid researchers, scientists, and drug development professionals in evaluating the environmental risks associated with this compound.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physical and chemical properties. This compound is a colorless liquid that is denser than water and possesses a slight solubility.[2][3][4][5] Key physicochemical properties are summarized in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C5H10Cl2O2[2][6]
Molecular Weight 173.04 g/mol [2][7]
CAS Number 111-91-1[2][6]
Physical State Colorless liquid[2][3][4]
Melting Point -32.8 °C[2]
Boiling Point 217.5 - 218.1 °C[2][8]
Density 1.2339 g/cm³ at 20°C[2][8]
Vapor Pressure 0.1 mmHg at 20°C[3]
Water Solubility 7,800 - 8,100 mg/L at 20-25°C[4][8]
Octanol-Water Partition Coefficient (log Kow) 1.6[6]
Henry's Law Constant 1.7 x 10⁻⁷ - 3.78 x 10⁻⁷ atm·m³/mol[1][4]

Environmental Fate and Persistence

The persistence of this compound in the environment is influenced by a combination of transport and transformation processes. These processes determine the compound's distribution across different environmental compartments (air, water, and soil) and its ultimate degradation.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, play a role in the environmental breakdown of this compound.

  • Hydrolysis: this compound is susceptible to slow hydrolysis in water. The estimated half-life for hydrolysis in pure water at pH 7 and 25°C ranges from six months to several years.[1][2] One study by Haag and Mill (1989) indicated a minimum half-life of two years under these conditions.[1] Hydrolysis can occur at both the acetal (B89532) linkage and the carbon-chlorine bonds.[1]

  • Atmospheric Fate & Photolysis: In the atmosphere, the primary degradation pathway for this compound is reaction with photochemically produced hydroxyl radicals (•OH). The estimated atmospheric half-life for this reaction is approximately 10 hours, suggesting that it is not persistent in the atmosphere.[1] Direct photolysis is not considered a significant degradation pathway as the molecule does not contain chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm).

Biotic Degradation

Biodegradation is generally not a significant environmental fate process for this compound.[1] Studies using settled domestic wastewater as an inoculum have shown no significant biodegradation over a 28-day period.[4] However, some evidence suggests that co-metabolic degradation can occur under specific conditions. The bacterium Nitrosomonas europaea, often present in wastewater treatment sludge, can co-metabolically oxidize this compound via the enzyme ammonia (B1221849) monooxygenase.[1] In one study, a sludge treatment facility influent spiked with the compound showed 60% removal, indicating that under certain biological conditions, degradation can be more significant.[1]

Environmental Mobility

The mobility of this compound in the environment is dictated by its partitioning behavior between soil, water, and air.

  • Soil Mobility: With an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) range of 7 to 115, this compound is considered to be mobile to highly mobile in soil.[1] This suggests a potential for leaching into groundwater.

  • Volatilization: The compound's low Henry's Law constant (1.7 x 10⁻⁷ atm·m³/mol) and low vapor pressure (0.1 mmHg at 20°C) indicate that volatilization from water and moist soil surfaces is not a significant fate process.[1][3] Volatilization from dry soil surfaces is expected to occur slowly.[1]

Bioaccumulation

The potential for this compound to accumulate in living organisms is considered to be low. An estimated Bioconcentration Factor (BCF) of 4 has been calculated, which suggests a low potential for bioconcentration in aquatic organisms.[2] While it is not readily taken up by plants, it may be translocated through plants and subsequently taken up by animals.[1]

Table 2: Environmental Fate and Persistence Data for this compound

ParameterValue/DescriptionReference(s)
Hydrolysis Half-life (pH 7, 25°C) 0.5 - several years[1][2]
Atmospheric Half-life (vs. •OH) ~10 hours[1]
Biodegradation Not a significant fate process; co-metabolism possible[1][4]
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 7 - 115 (Mobile to highly mobile)[1]
Bioconcentration Factor (BCF) 4 (Low potential)[2]
Volatilization from Water/Moist Soil Not a significant fate process[1]

Experimental Protocols

Detailed experimental protocols for the key studies cited are often not fully available in the published literature, particularly for older studies. The following descriptions are based on the available information and standard methodologies of the time.

Hydrolysis Study (Haag and Mill, 1989)

While the detailed protocol is not available, a typical hydrolysis study according to standard guidelines (e.g., OECD Guideline 111) would involve:

  • Preparation of Solutions: A sterile aqueous solution of this compound is prepared in purified water, buffered to a specific pH (in this case, likely pH 7).

  • Incubation: The solution is maintained at a constant temperature (25°C) in the dark to prevent photodegradation.

  • Sampling: Aliquots of the solution are taken at various time intervals.

  • Analysis: The concentration of this compound in each sample is determined using a suitable analytical method, such as gas chromatography with mass spectrometry (GC/MS), as outlined in EPA Method 8270.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the hydrolysis rate constant and the half-life.

Biodegradation Study (Tabak et al., 1981)

The study indicating a lack of biodegradation likely followed a protocol similar to the OECD Guideline 301D (Ready Biodegradability: Closed Bottle Test):

  • Inoculum: The inoculum used was settled domestic wastewater, which contains a mixed population of microorganisms.

  • Test Medium: A mineral salts medium is prepared and inoculated with the wastewater.

  • Test Substance: this compound is added to the test medium as the sole source of organic carbon.

  • Incubation: The test bottles are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement: The degradation of the test substance is monitored by measuring the decrease in dissolved organic carbon (DOC) or by specific chemical analysis using GC/MS.

  • Results: The percentage of degradation is calculated by comparing the concentration of the test substance at the beginning and end of the incubation period.

Analytical Methodology (EPA Method 8270)

EPA Method 8270 is a standard method for the analysis of semivolatile organic compounds in various matrices, including water and soil.

  • Sample Preparation:

    • Water Samples: The water sample is typically extracted with a suitable solvent (e.g., methylene (B1212753) chloride) at different pH levels to isolate acidic, basic, and neutral compounds.

    • Soil/Sediment Samples: The sample is mixed with a drying agent (e.g., sodium sulfate) and then extracted with a solvent using techniques such as Soxhlet extraction or ultrasonic extraction.

  • Concentration: The solvent extract is concentrated to a small volume to increase the sensitivity of the analysis.

  • Gas Chromatography/Mass Spectrometry (GC/MS) Analysis:

    • An aliquot of the concentrated extract is injected into a gas chromatograph.

    • The compounds are separated based on their boiling points and affinity for the chromatographic column.

    • The separated compounds then enter a mass spectrometer, which bombards them with electrons, causing them to fragment.

    • The resulting mass spectrum is a unique "fingerprint" that allows for the identification and quantification of the compound.

Visualizations

Environmental Fate of this compound

The following diagram illustrates the primary environmental fate pathways of this compound.

Environmental_Fate_BCEM BCEM This compound in Environment Air Atmosphere BCEM->Air Volatilization Water Water BCEM->Water Deposition/Discharge Soil Soil BCEM->Soil Deposition/Spills OH_Radicals Reaction with OH Radicals Air->OH_Radicals Hydrolysis Slow Hydrolysis Water->Hydrolysis Biodegradation Limited Biodegradation (Co-metabolism) Water->Biodegradation Volatilization Volatilization (Minor) Water->Volatilization Soil->Biodegradation Leaching Leaching Soil->Leaching Soil->Volatilization Degradation_Products_Water Degradation Products Hydrolysis->Degradation_Products_Water Slow (t½ = 0.5 - several years) Degradation_Products_Air Degradation Products OH_Radicals->Degradation_Products_Air Fast (t½ ≈ 10 hrs) Groundwater Groundwater Leaching->Groundwater Biodegradation_Workflow start Start: Assess Biodegradability prep_medium Prepare Mineral Salts Medium start->prep_medium prep_inoculum Prepare Inoculum (e.g., settled wastewater) start->prep_inoculum add_substance Add this compound (sole carbon source) prep_medium->add_substance prep_inoculum->add_substance incubation Incubate at Constant Temperature (e.g., 20-25°C) in the dark add_substance->incubation sampling Collect Samples Over Time (e.g., 28 days) incubation->sampling analysis Analyze for Parent Compound (e.g., GC/MS) sampling->analysis data_analysis Calculate Percent Degradation analysis->data_analysis end End: Determine Biodegradability data_analysis->end

References

An In-depth Technical Guide to Bis(2-chloroethyl) Ether

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of bis(2-chloroethyl) ether, a significant chemical intermediate and solvent. Initially, it is crucial to clarify the nomenclature. The term "dichloroethyl formal" is not a standard chemical name and appears to be a non-standard or erroneous reference to bis(2-chloroethyl) ether. This document will, therefore, focus on bis(2-chloroethyl) ether, covering its discovery and history, physicochemical properties, synthesis, and applications. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Discovery and History

Bis(2-chloroethyl) ether was first synthesized in the early 20th century, with reports of its preparation around 1915.[1] Its development is closely linked to military research programs investigating mustard gas analogs and other alkylating agents during World War I and II.[1] While not widely used as a chemical weapon itself, it served as a simulant and an intermediate in the production of other organochlorine compounds.[1] The precise attribution of its discovery to a single chemist is unclear due to the classified nature of military research at the time.[1]

Historically, bis(2-chloroethyl) ether has been used in various industrial applications, including as a solvent for fats, waxes, and greases, a constituent of paints and varnishes, a cleaning fluid for textiles, and in the purification of oils and gasoline. It has also been utilized as a chemical intermediate in the synthesis of pesticides, such as the fungicide Metam-Sodium, and other organic compounds.[2]

Physicochemical Properties

Bis(2-chloroethyl) ether is a colorless to pale yellow liquid with a pungent, fruity, or chlorinated solvent-like odor. A comprehensive summary of its quantitative properties is presented in the tables below.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C4H8Cl2O[3]
Molecular Weight 143.01 g/mol [3]
Appearance Colorless to pale yellow liquid[1][3]
Odor Pungent, fruity, chlorinated solvent-like[3]
Density 1.22 g/cm³ at 20 °C[3]
Melting Point -51.7 °C[3]
Boiling Point 178 °C at 760 mmHg[3]
Flash Point 55 °C (closed cup)[3]
Water Solubility 1.07 g/100 mL at 20 °C[3]
Vapor Pressure 0.7 mmHg at 20 °C[3]
Vapor Density 4.93 (Air = 1)[3]
Table 2: Toxicological Data
ParameterValueSpeciesRouteSource
LD50 75 mg/kgRatOral[4]
LD50 125 mg/kgMouseOral
LC50 350 mg/m³ / 2hRatInhalation
Carcinogenicity Suspected of causing cancer[5]

Synthesis and Experimental Protocols

Bis(2-chloroethyl) ether is exclusively a synthetic compound with no known natural sources.[1] Several methods for its preparation have been developed. The most common industrial method involves the reaction of diethylene glycol with a chlorinating agent, such as thionyl chloride. Another documented synthesis route starts from 1,4-thioxane-1,1-dioxide (B86658) and hydrochloric acid.

Synthesis from Diethylene Glycol and Thionyl Chloride

This method is widely used for the preparation of bis(2-chloroethyl) ether. The reaction involves the conversion of the hydroxyl groups of diethylene glycol to chloride groups using thionyl chloride.

Experimental Protocol:

  • Apparatus Setup: A 500 mL four-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a gas absorption trap (for HCl and SO2 byproducts), a thermometer, and a constant pressure dropping funnel.[6]

  • Reagents:

    • Diethylene glycol: 190 mL (2.0 mol)[6]

    • Thionyl chloride: 294 mL (4.1 mol)[6]

  • Procedure:

    • The diethylene glycol is placed in the reaction flask.[6]

    • Thionyl chloride is added dropwise from the dropping funnel over a period of 30 minutes while stirring. The evolved gases (HCl and SO2) are absorbed by a lye solution in the gas trap.[6]

    • After the addition is complete, the reaction mixture is rapidly heated to 110 °C and maintained at this temperature for 100 minutes, or until the evolution of gas ceases.[6]

  • Purification:

    • The reaction mixture is then subjected to distillation under reduced pressure.[6]

    • The fraction collected at 108-110 °C / 10 mmHg is the purified bis(2-chloroethyl) ether.[6]

  • Yield: 81.7%[6]

Synthesis Pathway Diagram:

Synthesis_from_Diethylene_Glycol cluster_reactants Reactants cluster_products Products DEG Diethylene Glycol HO(CH₂)₂O(CH₂)₂OH BCEE Bis(2-chloroethyl) Ether Cl(CH₂)₂O(CH₂)₂Cl DEG->BCEE + 2 SOCl₂ (110 °C, 100 min) SOCl2 Thionyl Chloride SOCl₂ Byproducts Byproducts (SO₂, HCl)

Caption: Synthesis of Bis(2-chloroethyl) Ether from Diethylene Glycol.

Synthesis from 1,4-Thioxane-1,1-dioxide

An alternative synthesis route involves the reaction of 1,4-thioxane-1,1-dioxide with hydrochloric acid.

Experimental Protocol:

  • Apparatus Setup: A 500 mL four-necked flask is equipped with a mechanical stirrer.[7]

  • Reagents:

    • 1,4-Thioxane-1,1-dioxide: 68.1 g (0.5 mol)[7]

    • Hydrochloric acid (36.5% mass concentration): 200 g (2.0 mol)[7]

  • Procedure:

    • The reactants are added to the flask and stirred mechanically at 30 °C.[7]

    • The reaction progress is monitored by gas chromatography and is typically complete after 12 hours.[7]

  • Work-up and Purification:

    • The layers are separated. The lower organic layer is washed with 50 mL of saturated sodium bicarbonate solution.[7]

    • The organic layer is then distilled under reduced pressure (water pump), and the fraction boiling at 60-75 °C is collected.[7]

  • Yield: 81.3%[7]

Synthesis Pathway Diagram:

Synthesis_from_Thioxane_Dioxide cluster_reactants Reactants cluster_products Products ThioxaneDioxide 1,4-Thioxane-1,1-dioxide BCEE Bis(2-chloroethyl) Ether Cl(CH₂)₂O(CH₂)₂Cl ThioxaneDioxide->BCEE + 2 HCl (30 °C, 12 h) HCl Hydrochloric Acid HCl Byproduct Byproduct (H₂SO₃)

Caption: Synthesis of Bis(2-chloroethyl) Ether from 1,4-Thioxane-1,1-dioxide.

Applications

Bis(2-chloroethyl) ether is a versatile chemical with a range of industrial applications:

  • Chemical Intermediate: It is primarily used as an intermediate in the synthesis of other chemicals, including pharmaceuticals, agrochemicals (such as the fungicide Metam-Sodium), and specialized polymers.[2][8]

  • Solvent: It serves as a solvent for various substances, including fats, oils, waxes, resins, and cellulose (B213188) esters.[8]

  • Industrial Applications: It has been used in paint and varnish removers, as a cleaning agent for textiles, and as a dewaxing agent for lubricating oils.[8]

  • Organic Synthesis: In laboratory settings, it is used as a reagent for introducing the 2-chloroethoxyethyl group into molecules and in the synthesis of crown ethers.

Safety and Toxicology

Bis(2-chloroethyl) ether is a hazardous substance and should be handled with appropriate safety precautions. It is toxic by inhalation, ingestion, and skin absorption.[3] Acute exposure can cause severe irritation to the eyes, skin, and respiratory tract.[1] It is also suspected of being a human carcinogen.[5] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and does not constitute professional advice. The information provided should be used by qualified individuals. All chemical procedures should be carried out with appropriate safety measures and in accordance with all applicable regulations.

References

Methodological & Application

Synthesis of Bis(2-chloroethoxy)methane from Ethylene Chlorohydrin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of bis(2-chloroethoxy)methane, a key intermediate in the production of polysulfide elastomers and other specialty chemicals.[1][2] The primary synthetic route involves the acid-catalyzed reaction of ethylene (B1197577) chlorohydrin with a formaldehyde (B43269) source.[1] Optimal reaction conditions, including reactant molar ratios, catalyst selection, and temperature, are presented to achieve high yields and purity. This guide is intended for laboratory and process chemistry professionals requiring a reliable method for the preparation of this compound.

Introduction

This compound, also known as dichloroethyl formal, is a colorless liquid with the chemical formula C5H10Cl2O2.[3][4] It serves as a crucial building block in polymer chemistry, particularly in the synthesis of polysulfide rubbers.[1][2] The purity of this compound is critical, as impurities like ethylene chlorohydrin can terminate polymer chain growth.[5] This document outlines established methods for its synthesis from ethylene chlorohydrin and a formaldehyde source, focusing on achieving high product yield and purity.

Reaction Scheme

The synthesis of this compound proceeds via the acid-catalyzed condensation of two equivalents of ethylene chlorohydrin with one equivalent of formaldehyde.

reaction_scheme Reaction Scheme for this compound Synthesis cluster_reactants Reactants cluster_products Products 2_EC 2 x Ethylene Chlorohydrin (HOCH₂CH₂Cl) plus + 2_EC->plus FORM Formaldehyde (CH₂O) plus->FORM BCEM This compound (ClCH₂CH₂OCH₂OCH₂CH₂Cl) FORM->BCEM  Acid Catalyst (e.g., H₂SO₄) plus2 + BCEM->plus2 H2O Water (H₂O) plus2->H2O

Figure 1: General reaction for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis protocols.

Table 1: Reaction Conditions and Yields

ParameterProtocol 1Protocol 2
Formaldehyde Source OligopolyformaldehydeParaformaldehyde
Molar Ratio (Formaldehyde:Ethylene Chlorohydrin) 1.2 : 21 : >2.05
Catalyst Sulfuric AcidMixed Acid (HCl & p-toluenesulfonic acid or cation exchanger)
Catalyst Loading 5‰ mass fraction of ethylene chlorohydrin0.005-0.5 mol HCl & 0.0005-0.2 mol p-toluenesulfonic acid per mole formaldehyde
Solvent/Water-carrying agent Toluene (B28343)Not specified
Reaction Temperature 110°C (reflux)50-120°C
Reaction Time Until no more water is generatedNot specified
Reported Yield 97.7%90.5%
Reported Purity 99% (GC)High purity
Reference [6][7]

Experimental Protocols

Protocol 1: High-Yield Synthesis using Oligopolyformaldehyde and Sulfuric Acid

This protocol is based on the method described by Scientific.Net, which reports a high yield and purity.[6]

Materials:

  • Ethylene chlorohydrin (HOCH₂CH₂Cl)

  • Oligopolyformaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph (for purity analysis)

Procedure:

  • To a round-bottom flask, add ethylene chlorohydrin and oligopolyformaldehyde in a molar ratio of 2:1.2.

  • Add toluene as a water-carrying agent.

  • Slowly add concentrated sulfuric acid, corresponding to 5‰ of the mass of ethylene chlorohydrin, to the reaction mixture while stirring.

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the mixture to reflux at 110°C with vigorous stirring.

  • Continuously remove the water generated during the reaction using the Dean-Stark trap.

  • Monitor the reaction until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the product by vacuum distillation.

  • Analyze the purity of the final product by gas chromatography.[6]

Protocol 2: High-Purity Synthesis using Paraformaldehyde and a Mixed Acid Catalyst

This protocol is adapted from a patented method designed for high purity.[7]

Materials:

  • Ethylene chlorohydrin (2-chloroethanol)

  • Paraformaldehyde

  • Hydrogen chloride (HCl)

  • p-Toluenesulfonic acid or an acidic cation exchange resin

Equipment:

  • Jacketed glass reactor with overhead stirrer and condenser

  • Temperature controller

  • Addition funnel

  • Vacuum distillation setup

Procedure:

  • Charge the reactor with ethylene chlorohydrin in a stoichiometric excess of at least 2.05 moles per mole of formaldehyde.

  • Add the mixed acid catalyst, for example, 0.005-0.5 mol of hydrogen chloride and 0.0005-0.2 mol of p-toluenesulfonic acid per mole of formaldehyde.

  • Heat the mixture to a temperature between 50 and 120°C with stirring.

  • Slowly add paraformaldehyde to the reaction mixture.

  • Maintain the reaction temperature and stirring for a sufficient time to ensure complete conversion of the paraformaldehyde.

  • After the reaction is complete, cool the mixture.

  • Separate the catalyst components. If a cation exchange resin is used, it can be removed by filtration. Volatile HCl can be removed by distillation.

  • The resulting crude product can be further purified by vacuum distillation if necessary, though the process is designed to yield a product of high purity suitable for direct use in polysulfide polymer synthesis.[7]

Experimental Workflow Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants Charge Reactants (Ethylene Chlorohydrin, Formaldehyde Source) catalyst Add Catalyst reactants->catalyst heat Heat to Reaction Temperature (50-120°C or 110°C reflux) catalyst->heat react Stir and React (Monitor water removal if applicable) heat->react cool Cool to Room Temperature react->cool wash Aqueous Wash (Water, Bicarbonate, Brine) cool->wash dry Dry Organic Layer (Anhydrous Na₂SO₄) wash->dry filter Filter dry->filter evaporate Solvent Removal (Rotary Evaporator) filter->evaporate distill Vacuum Distillation evaporate->distill analyze Purity Analysis (GC) distill->analyze

Figure 2: A generalized workflow for the synthesis of this compound.

Safety Precautions

  • Ethylene chlorohydrin is highly toxic and can be absorbed through the skin.[8][9] It is also flammable.[8] Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • This compound is an irritant to the skin, eyes, and mucous membranes and may be toxic by ingestion or inhalation.[5][10]

  • Formaldehyde sources (paraformaldehyde, oligopolyformaldehyde) are toxic and potential carcinogens. Avoid inhalation of dust.

  • Strong acids like sulfuric acid are corrosive. Handle with care.

  • The reaction should be conducted in a well-ventilated area, and appropriate measures should be in place for quenching and waste disposal.

Conclusion

The synthesis of this compound from ethylene chlorohydrin and a formaldehyde source is a well-established and efficient process. By carefully controlling the reaction conditions, particularly the molar ratio of reactants and the choice of catalyst, high yields and purities of the desired product can be achieved. The protocols outlined in this document provide a solid foundation for researchers and professionals in the field. Adherence to strict safety protocols is paramount due to the hazardous nature of the chemicals involved.

References

Application Notes & Protocols: Laboratory Scale Synthesis of Polysulfide Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polysulfide elastomers are a class of synthetic rubbers characterized by their remarkable resistance to solvents, oils, and fuels, as well as their excellent low-temperature flexibility and resistance to weathering, oxygen, and ozone.[1][2] First discovered by Dr. Joseph C. Patrick in the 1920s, these polymers, commercially known under the trademark "Thiokol," are formed by the condensation polymerization between organic dihalides and alkali metal polysulfides.[3][4][5] The properties of the resulting elastomer, such as hardness and flexibility, can be tailored by adjusting the number of sulfur atoms in the polysulfide chain and the length of the aliphatic groups.[1] These versatile polymers are widely used as sealants, gaskets, hoses, and as a solid fuel binder in rocket engines.[1][6]

This document provides detailed protocols for the laboratory-scale synthesis of polysulfide elastomers, primarily focusing on the classic condensation reaction.

Protocol 1: Synthesis of Polysulfide Rubber (Thiokol-A Type) via Condensation Polymerization

This protocol details the synthesis of a basic polysulfide elastomer through a two-step interfacial condensation reaction. The first step involves the preparation of a sodium polysulfide solution, which is then reacted with an alkylene dichloride.[7]

Materials and Equipment:

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Conduct the experiment in a well-ventilated fume hood.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes. Always add NaOH to water, never the other way around.[3]

  • 1,2-dichloroethane is a strong irritant, toxic, and a potential carcinogen. Handle with extreme care.[3]

  • Dispose of all chemical waste in designated chlorinated compound waste containers.[3]

Part A: Preparation of Sodium Polysulfide Solution
  • In a beaker, dissolve sodium hydroxide in distilled water. Heat the solution to boiling to ensure complete dissolution.[6] A stirring rod can be used to prevent bumping.[3]

  • Working in a fume hood, gradually add sulfur powder to the hot NaOH solution while stirring continuously.[6]

  • Continue stirring and heating. The solution's color will change from light yellow to dark brown or deep red as the sulfur dissolves and sodium polysulfide (Na₂Sₓ) forms.[3][6]

  • After all or most of the sulfur has dissolved (approximately 5-10 minutes), allow the solution to cool.[3]

  • Decant the dark polysulfide solution to separate it from any undissolved sulfur.[3]

Part B: Polymerization Reaction
  • Transfer the cooled sodium polysulfide solution to a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Cool the solution to below 80°C. This is critical as the boiling point of 1,2-dichloroethane is approximately 83°C.[1][6]

  • Slowly add 1,2-dichloroethane to the polysulfide solution while stirring vigorously.[6]

  • Warm the mixture to 70–80°C and continue to stir for 15-20 minutes.[3][6] A rubbery, yellowish polymer will begin to form and precipitate as a lump at the bottom of the flask.[3][6]

Part C: Product Isolation and Purification
  • Once the reaction is complete, decant the supernatant liquid into a designated waste container.[4][6]

  • Remove the polymer lump from the flask.

  • Wash the polymer thoroughly several times with running tap water to remove unreacted salts and other impurities.[3][6]

  • Blot the polymer dry using paper towels.[3]

  • To remove any residual 1,2-dichloroethane, leave the product in a fume hood for a short period.[4][6]

  • Once dry, the mass of the product can be recorded to calculate the percent yield.[3]

Quantitative Data Summary

The following table summarizes typical reagent quantities used in various published laboratory protocols for the synthesis of Thiokol-type rubber.

ReagentProtocol A[3]Protocol B[6]Protocol C[1]
Sodium Hydroxide (NaOH)2.0 g5.0 g5.0 g
Sulfur (S)4.0 g10.0 g7.0 - 10.0 g
Distilled Water50 mL100 mL100 mL
1,2-dichloroethane10.0 mL20.0 mL20.0 mL
Reaction Conditions
Temperature70 - 80 °C< 83 °C< 83 °C
Reaction Time10 min20 min15 - 20 min

Alternative Synthesis Method: Thiol-Ene Click Reaction

A more modern approach to preparing polysulfide-based elastomers involves the thiol-ene "click" reaction. This method offers a fast, efficient, and environmentally friendly alternative to traditional condensation polymerization, avoiding the use of metal oxides.[8]

Experimental Protocol Overview: This process involves reacting thiol-terminated liquid polysulfide (PSF) oligomers with a cross-linking agent like bisphenol-A diacrylate resin. The reaction is typically catalyzed by a tertiary amine, such as tris(dimethylaminomethyl)phenol (DMP-30).[8]

  • PSF oligomers and the diacrylate resin are mixed thoroughly with the catalyst (e.g., 2 wt% DMP-30) at room temperature.[8]

  • The mixture is degassed to remove any air bubbles.[8]

  • The bubble-free mixture is poured into a mold (e.g., PTFE) and cured at room temperature for several days.[8]

This method results in elastomers with a –C–C– cross-linkage, which can exhibit higher thermal stability than those cured with metal oxides.[8]

Characterization Techniques

The synthesized polysulfide elastomers can be characterized using a variety of analytical techniques to determine their structure, thermal properties, and molecular weight:

  • Fourier Transform Infrared Spectroscopy (FTIR): To confirm the structure of the synthesized polymer and identify functional groups.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the detailed structure of the polymer backbone.[8]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition behavior of the polymer.[9]

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg).[9]

  • Elemental Analysis: To determine the sulfur content of the polymer.[9]

  • X-ray Diffraction (XRD): To investigate the crystallinity of the polymer.[9]

Visualizations

Synthesis_Workflow Reagents Prepare Reagents (NaOH, H₂O, Sulfur) Na2Sx_Prep Prepare Sodium Polysulfide (Na₂Sₓ) (Heat and Stir) Reagents->Na2Sx_Prep Step 1 Cooling1 Cool Solution Na2Sx_Prep->Cooling1 Step 2 Dihaloalkane Add 1,2-dichloroethane Cooling1->Dihaloalkane Step 3 Polymerization Polymerization (Heat to 70-80°C, Stir) Dihaloalkane->Polymerization Step 4 Isolation Isolate Polymer (Decant Supernatant) Polymerization->Isolation Step 5 Washing Wash with Water Isolation->Washing Step 6 Drying Dry Product Washing->Drying Step 7 Final_Product Final Polysulfide Elastomer Drying->Final_Product Step 8

Caption: Workflow for the laboratory synthesis of polysulfide elastomer.

Reaction_Scheme cluster_reactants Reactants cluster_products Products R1 n Cl-CH₂-CH₂-Cl R2 +   n Na₂Sₓ P1 [-CH₂-CH₂-Sₓ-]n R2->P1 Condensation Polymerization P2 +   2n NaCl

Caption: General reaction scheme for Thiokol-A synthesis.

References

Application Notes and Protocols for Bis(2-chloroethoxy)methane as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bis(2-chloroethoxy)methane as a chemical intermediate, with a primary focus on its application in the synthesis of liquid polysulfide polymers, which are widely used as sealants and elastomers.

Overview of Applications

This compound is a key monomer in the production of polysulfide elastomers through a polycondensation reaction with sodium polysulfide.[1][2] Over 95% of polysulfide polymers are synthesized using this intermediate.[1] These polymers are valued for their excellent resistance to solvents and fuels, good low-temperature flexibility, and strong adhesion to various substrates. Consequently, they find extensive use in sealant applications within the construction, aerospace, and automotive industries.[3] Additionally, this compound has been mentioned as a solvent, though this is a minor application.[1]

Physicochemical Data of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and reaction setup.

PropertyValueReference
Molecular Formula C₅H₁₀Cl₂O₂[1]
Molecular Weight 173.03 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 217.5 °C[1]
Density 1.23 g/cm³[1]
Flash Point 110 °C[1]

Synthesis of Liquid Polysulfide Polymers

The primary application of this compound is in the synthesis of liquid polysulfide polymers. This is typically achieved through a polycondensation reaction with an aqueous solution of sodium polysulfide. The molecular weight and branching of the resulting polymer can be controlled by adjusting the reactant ratios and by incorporating a branching agent, such as 1,2,3-trichloropropane.[4]

Experimental Workflow: Synthesis of Liquid Polysulfide Polymer

G cluster_prep Reactant Preparation cluster_reaction Polycondensation Reaction cluster_workup Polymer Work-up A This compound E Reaction Vessel (Heated and Stirred) A->E B Sodium Polysulfide Solution B->E C 1,2,3-Trichloropropane (Branching Agent) C->E D Phase Transfer Catalyst (e.g., methyltributylammonium chloride) D->E F Washing (e.g., with water to remove salts) E->F Reaction Completion G Drying (e.g., under vacuum) F->G H Liquid Polysulfide Polymer G->H

Caption: Workflow for the synthesis of liquid polysulfide polymer.

Experimental Protocol: Synthesis of a Liquid Polysulfide Polymer

This protocol describes a general laboratory-scale synthesis of a liquid polysulfide polymer.

Materials:

  • This compound

  • Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O)

  • Sulfur (S)

  • 1,2,3-Trichloropropane (TCP)

  • Methyltributylammonium chloride (MTBAC) (or other suitable phase transfer catalyst)

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Polysulfide Solution: In the three-necked flask, dissolve sodium sulfide nonahydrate and elemental sulfur in deionized water. The molar ratio of sodium sulfide to sulfur will determine the rank of the polysulfide (typically between 2 and 2.5).[4] Gently heat the mixture with stirring until the sulfur has completely dissolved to form a clear, dark reddish-brown solution.

  • Reaction Setup: To the sodium polysulfide solution, add the phase transfer catalyst (e.g., MTBAC). Heat the solution to the desired reaction temperature (typically between 80-100 °C).[5]

  • Addition of Monomers: In a separate beaker, prepare a mixture of this compound and the branching agent, 1,2,3-trichloropropane. The amount of TCP will influence the degree of cross-linking and the final properties of the polymer.[4]

  • Polycondensation: Slowly add the monomer mixture to the hot, stirred sodium polysulfide solution via the dropping funnel over a period of 1-2 hours.[5] Maintain the reaction temperature throughout the addition.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours to ensure complete polymerization.[5]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature. The mixture will separate into an organic polymer layer and an aqueous layer.

    • Separate the two layers using a separatory funnel.

    • Wash the polymer layer several times with warm deionized water to remove any unreacted salts and the catalyst.

    • Remove residual water from the polymer by drying under vacuum using a rotary evaporator.

Quantitative Data for Polysulfide Synthesis

The properties of the resulting liquid polysulfide polymer can be tailored by adjusting the reaction parameters. Table 2 provides a summary of typical ranges for these parameters and the resulting polymer properties.

ParameterTypical RangeEffect on Polymer PropertiesReference
Molar Ratio of this compound to Sodium Polysulfide 0.8 - 1.4Influences molecular weight and end-group functionality.[4]
Mole % of 1,2,3-Trichloropropane (Branching Agent) 0.5 - 2.0 %Increases cross-linking, viscosity, and modulus.[4]
Reaction Temperature 80 - 100 °CAffects reaction rate and polymer molecular weight.[5]
Resulting Molecular Weight (Mn) 1,000 - 8,000 g/mol Lower molecular weights result in lower viscosity liquids.[6]
Viscosity 1 - 150 Pa·sHigher molecular weight and branching lead to higher viscosity.[7]
Thiol Content 1 - 6 %Determines the reactivity of the polymer for curing.[6]

Characterization of Liquid Polysulfide Polymers

The synthesized liquid polysulfide polymers are characterized to determine their molecular weight, structure, and functional group content.

Characterization Workflow

G cluster_synthesis Polymer Synthesis cluster_characterization Characterization Techniques cluster_properties Polymer Properties A Liquid Polysulfide Polymer B GPC (Molecular Weight) A->B C NMR Spectroscopy (Structure) A->C D FTIR Spectroscopy (Functional Groups) A->D E Titration (Thiol Content) A->E F Molecular Weight Distribution B->F G Chemical Structure Confirmation C->G H Functional Group Identification D->H I Thiol Content (%) E->I

Caption: Workflow for the characterization of liquid polysulfide polymers.

Experimental Protocols for Characterization

4.2.1. Gel Permeation Chromatography (GPC)

  • Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Protocol:

    • Prepare a dilute solution of the polysulfide polymer in a suitable solvent (e.g., tetrahydrofuran, THF).

    • Filter the solution through a 0.45 µm filter to remove any particulate matter.

    • Inject the filtered solution into a GPC system equipped with a suitable column set (e.g., polystyrene-divinylbenzene columns) and a refractive index (RI) detector.

    • Calibrate the system using polystyrene standards of known molecular weights.

    • Analyze the resulting chromatogram to determine Mn, Mw, and PDI.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the polysulfide polymer.

  • Protocol:

    • Dissolve a small amount of the polymer in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

    • Analyze the chemical shifts, integration values, and coupling patterns to confirm the presence of the expected structural units, such as the methylene (B1212753) groups adjacent to the ether and sulfide linkages.

4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the characteristic functional groups in the polymer.

  • Protocol:

    • Place a small drop of the liquid polymer between two KBr plates to form a thin film.

    • Acquire the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

    • Identify the characteristic absorption bands, such as C-H stretching, C-O-C stretching, and S-S stretching, to confirm the polymer structure.

4.2.4. Determination of Thiol Content

  • Objective: To quantify the percentage of thiol (-SH) end groups, which is crucial for the curing process.

  • Protocol (Iodometric Titration):

    • Accurately weigh a sample of the liquid polysulfide polymer into a flask.

    • Dissolve the polymer in a suitable solvent mixture (e.g., toluene (B28343) and ethanol).

    • Add a known excess of a standard iodine solution. The iodine will oxidize the thiol groups to disulfide bonds.

    • Add a few drops of starch indicator solution.

    • Titrate the excess iodine with a standard solution of sodium thiosulfate (B1220275) until the blue color of the starch-iodine complex disappears.

    • Calculate the thiol content based on the amount of iodine consumed in the reaction. A common method for thiol quantification is the Ellman's test.[8][9]

Safety Precautions

This compound is a toxic and irritant substance.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for Polycondensation Reactions with Bis(2-chloroethoxy)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Bis(2-chloroethoxy)methane in polycondensation reactions, with a primary focus on the synthesis of polysulfide polymers. This document includes key physicochemical data, detailed experimental protocols, and potential applications in drug development and biomedical research.

Introduction

This compound is a versatile monomer utilized in the synthesis of various polymers through polycondensation.[1][2] Its primary application lies in the production of polysulfide polymers, which are known for their excellent resistance to solvents and fuels, good adhesion, and low gas permeability.[3] These properties have traditionally led to their use in industrial sealants and coatings. However, the inherent biocompatibility of the polysulfide linkage and the ability to create polymers with tunable properties are opening avenues for their use in biomedical applications, including drug delivery and tissue engineering.[4]

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing and controlling polymerization reactions.

PropertyValueReference
Molecular Formula C5H10Cl2O2[5][6]
Molecular Weight 173.04 g/mol [5][6]
Appearance Colorless liquid[2]
Boiling Point 217.5 °C[2]
Density 1.23 g/cm³[2]
Solubility Slightly soluble in water[2]

Polycondensation with Sodium Polysulfide

The most common polycondensation reaction involving this compound is with sodium polysulfide (Na₂Sₓ) to yield polysulfide polymers.[2] This reaction is a nucleophilic substitution where the polysulfide anion displaces the chloride ions from this compound. The length of the polysulfide chain (the value of 'x' in Na₂Sₓ) can be controlled to influence the final properties of the polymer.[5]

Experimental Protocol: Synthesis of a Polysulfide Polymer

This protocol is adapted from established patent literature and provides a general procedure for the synthesis of a liquid polysulfide polymer.

Materials:

  • This compound

  • Sodium polysulfide (Na₂Sₓ, where x is typically 2-4)

  • Phase transfer catalyst (e.g., methyltributylammonium chloride)

  • Branching agent (optional, e.g., 1,2,3-trichloropropane)

  • Deionized water

  • Organic solvent (e.g., toluene)

Procedure:

  • Preparation of the Aqueous Phase: Prepare an aqueous solution of sodium polysulfide. The concentration will depend on the desired polymer characteristics.

  • Preparation of the Organic Phase: In a separate vessel, dissolve this compound and the phase transfer catalyst in an organic solvent. If a branched polymer is desired, the branching agent can be added to this phase.

  • Polycondensation Reaction:

    • Heat the aqueous sodium polysulfide solution to the reaction temperature (typically 80-100 °C) with vigorous stirring.

    • Slowly add the organic phase to the heated aqueous phase over a period of 1-2 hours.

    • Maintain the reaction temperature and stirring for an additional 2-4 hours to ensure complete polymerization.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Wash the organic layer (containing the polymer) multiple times with deionized water to remove unreacted salts and the catalyst.

    • Remove the organic solvent under reduced pressure to yield the liquid polysulfide polymer.

Visualization of the Experimental Workflow

Polycondensation_Workflow cluster_prep Phase Preparation A Aqueous Phase: Dissolve Sodium Polysulfide in Water C Polycondensation: Mix and Heat (80-100°C) with Stirring A->C B Organic Phase: Dissolve this compound & Catalyst in Solvent B->C D Work-up: Phase Separation & Washing C->D E Purification: Solvent Removal (Reduced Pressure) D->E F Final Product: Liquid Polysulfide Polymer E->F Drug_Delivery_Mechanism cluster_formulation Drug Formulation A Drug Molecule C Encapsulation A->C B Polysulfide Polymer Matrix B->C D Administration C->D E Sustained Release (Diffusion Controlled) D->E F Target Cell E->F G Cellular Uptake F->G H Intracellular Environment (Reductive) G->H I Polymer Degradation (Disulfide Bond Cleavage) H->I J Drug Release I->J

References

Application Notes and Protocols for the Analytical Detection of Bis(2-chloroethoxy)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethoxy)methane is a synthetic organic compound classified as a haloether. It is primarily used as a solvent and as a starting material in the production of polysulfide elastomers. Due to its potential toxicity and environmental persistence, accurate and reliable analytical methods for its detection are crucial. This document provides detailed application notes and protocols for the determination of this compound in various matrices, with a focus on methods approved by the U.S. Environmental Protection Agency (EPA).

Analytical Methods Overview

The primary analytical techniques for the detection of this compound are gas chromatography (GC) coupled with various detectors and gas chromatography-mass spectrometry (GC/MS). Several EPA methods are applicable for its analysis, each with specific advantages regarding sensitivity, selectivity, and matrix applicability.

Key EPA Methods:

  • EPA Method 611: This method is designed for the determination of haloethers in municipal and industrial wastewater by gas chromatography with a halide-specific detector (electrolytic conductivity or microcoulometric).[1]

  • EPA Method 625: This is a broad-spectrum method for the analysis of semivolatile organic compounds in wastewater using gas chromatography/mass spectrometry (GC/MS).[2][3]

  • EPA Method 8270D: This method is widely used for the analysis of semivolatile organic compounds in various matrices, including solid waste, soils, and water, by GC/MS.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of this compound using the referenced EPA methods.

Table 1: Method Detection Limits (MDL) and Reporting Limits

MethodAnalyteMatrixMethod Detection Limit (MDL)Reporting Limit
EPA Method 611This compoundWastewater0.5 µg/L[5]Not Specified
EPA Method 625This compoundMunicipal and industrial discharges5.3 µg/L[6]Not Specified
EPA Method 8270DThis compoundSolid waste, soils, groundwater10.0 µg/L[6]Not Specified

Table 2: Recovery and Precision Data

MethodMatrixSpiking LevelMean Recovery (%)Overall Precision (%RSD)Single Analyst Precision (%RSD)
EPA Method 611Distilled Water106 µg/L72.128.721.5
EPA Method 611Surface Water106 µg/L67.336.922.1
EPA Method 611Industrial Wastewater 1106 µg/L57.942.722.7
EPA Method 611Industrial Wastewater 2106 µg/L65.326.719.0
EPA Method 611Industrial Wastewater 3106 µg/L70.732.924.7

Data for Table 2 was extracted from a multi-laboratory study on EPA Method 611 for various water matrices. The precision is represented by the Relative Standard Deviation (%RSD).

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (for EPA Methods 611 & 625)

This protocol is a generalized procedure based on separatory funnel liquid-liquid extraction.

Materials:

  • 1-L glass sample bottles with Teflon-lined screw caps

  • 2-L separatory funnel with Teflon stopcock

  • Drying column (chromatographic column with coarse frit)

  • Kuderna-Danish (K-D) concentrator apparatus (500-mL flask, 10-mL concentrator tube, 3-ball Snyder column)

  • Methylene (B1212753) chloride (pesticide grade or equivalent)

  • Sodium sulfate, anhydrous (reagent grade)

  • pH paper or meter

  • 1N Sulfuric acid or 1N Sodium hydroxide

Procedure:

  • Sample Collection and Preservation: Collect samples in 1-L amber glass bottles. If residual chlorine is present, dechlorinate with 80 mg of sodium thiosulfate (B1220275) per liter. Preserve the sample by adjusting the pH to <2 with sulfuric acid. Store samples at 4°C until extraction. Samples should be extracted within 7 days of collection.[2]

  • Extraction:

    • For base/neutral and acid extractables (Method 625), perform a serial extraction with methylene chloride at a pH >11 and then at a pH <2.[3] For haloethers (Method 611), a single extraction with methylene chloride is typically sufficient.

    • Pour a 1-L sample into a 2-L separatory funnel.

    • Add 60 mL of methylene chloride to the sample bottle, cap, and shake for 30 seconds to rinse the inner surface.

    • Transfer the solvent to the separatory funnel and extract the sample by shaking the funnel for two minutes with periodic venting.

    • Allow the organic layer to separate from the water phase for a minimum of 10 minutes.

    • Drain the methylene chloride extract into a collection flask.

    • Repeat the extraction two more times using fresh 60-mL portions of methylene chloride.

  • Drying and Concentration:

    • Combine the three methylene chloride extracts.

    • Dry the extract by passing it through a drying column containing anhydrous sodium sulfate.

    • Concentrate the dried extract using a Kuderna-Danish apparatus on a water bath.

    • Reduce the final volume to approximately 1 mL.

Sample_Preparation_Workflow cluster_collection Sample Collection & Preservation cluster_extraction Liquid-Liquid Extraction cluster_concentration Drying & Concentration Collect Collect 1-L Sample Preserve Dechlorinate & Acidify (pH < 2) Collect->Preserve Store Store at 4°C Preserve->Store Extract1 1st Methylene Chloride Extraction Store->Extract1 Extract2 2nd Methylene Chloride Extraction Extract1->Extract2 Extract3 3rd Methylene Chloride Extraction Extract2->Extract3 Combine Combine Extracts Extract3->Combine Dry Dry with Sodium Sulfate Combine->Dry Concentrate Kuderna-Danish Concentration Dry->Concentrate FinalExtract Final Extract (1 mL) Concentrate->FinalExtract Analysis Analysis FinalExtract->Analysis To GC or GC/MS Analysis

Caption: Workflow for sample preparation using liquid-liquid extraction.

Analytical Protocol: EPA Method 611 - GC with Halide-Specific Detector

Instrumentation:

  • Gas chromatograph with a temperature-programmable oven and a halide-specific detector (electrolytic conductivity or microcoulometric).

  • GC Column 1: 1.8 m x 2 mm ID glass, packed with 3% SP-1000 on Supelcoport (100/120 mesh) or equivalent.[1]

  • GC Column 2 (for confirmation): 1.8 m x 2 mm ID glass, packed with 2,6-diphenylene oxide polymer (60/80 mesh), Tenax, or equivalent.[1]

  • Carrier Gas: Helium at a flow rate of 30 mL/min.

GC Conditions:

  • Injector Temperature: 200°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 8°C/min to 230°C.

    • Final hold: Hold at 230°C for 4 minutes.

  • Detector Temperature: 280°C

Procedure:

  • Calibration: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane). Analyze the standards to establish a calibration curve.

  • Sample Analysis: Inject 1-5 µL of the concentrated sample extract into the GC.

  • Identification and Quantification: Identify this compound by its retention time compared to the calibration standard. Quantify the concentration using the calibration curve.

Analytical Protocol: EPA Method 8270D - GC/MS

Instrumentation:

  • Gas chromatograph interfaced with a mass spectrometer (GC/MS).

  • GC Column: 30 m x 0.25 mm ID fused-silica capillary column, 0.25 µm film thickness (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

GC/MS Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp: 15°C/min to 240°C.[7]

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV, scanning from 35 to 500 amu.

Procedure:

  • Tuning: Tune the MS system with an appropriate standard (e.g., DFTPP) to meet the method-specified criteria.

  • Calibration: Analyze a series of calibration standards to establish a calibration curve.

  • Sample Analysis: Inject 1-2 µL of the concentrated sample extract into the GC/MS.

  • Identification and Quantification: Identify this compound by comparing its retention time and mass spectrum to that of a standard. Quantify using the response of a characteristic ion relative to an internal standard.

GC_MS_Analysis_Workflow cluster_instrument_setup Instrument Setup & Calibration cluster_sample_analysis Sample Analysis cluster_data_processing Data Processing & Reporting TuneMS Tune Mass Spectrometer Calibrate Analyze Calibration Standards TuneMS->Calibrate Inject Inject Sample Extract Calibrate->Inject AcquireData Acquire GC/MS Data Inject->AcquireData Identify Identify Analyte (Retention Time & Mass Spectrum) AcquireData->Identify Quantify Quantify Concentration Identify->Quantify Report Report Results Quantify->Report

Caption: General workflow for GC/MS analysis.

Quality Control

Adherence to strict quality control (QC) procedures is essential for generating reliable data. Key QC measures include:

  • Method Blanks: An aliquot of reagent water or a clean solid matrix that is carried through the entire analytical procedure. This is used to assess contamination from the laboratory environment or reagents.

  • Matrix Spikes/Matrix Spike Duplicates: Aliquots of an environmental sample to which known concentrations of the target analyte are added. These are used to evaluate the effect of the sample matrix on the analytical method.

  • Laboratory Control Samples: An aliquot of reagent water or a clean solid matrix to which a known amount of the target analyte is added. This is used to monitor the performance of the analytical method.

  • Surrogate Standards: Compounds that are similar to the target analyte in chemical behavior but are not expected to be present in the environmental samples. They are added to all samples, standards, and blanks before extraction to monitor the efficiency of the extraction process.

  • Internal Standards: A known concentration of a compound added to each sample extract just before GC or GC/MS analysis. This is used to correct for variations in injection volume and instrument response.

Conclusion

The analytical methods described provide robust and reliable approaches for the detection and quantification of this compound in various environmental matrices. The choice of method will depend on the specific requirements of the analysis, including the required detection limit, the sample matrix, and the available instrumentation. Proper sample preparation and adherence to stringent quality control protocols are paramount for obtaining accurate and defensible results.

References

Application Note: High-Sensitivity Analysis of Haloethers by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloethers are a class of organic compounds containing at least one halogen atom and an ether functional group. They are utilized in various applications, including as anesthetics, solvents, and intermediates in chemical synthesis. Due to their potential toxicity and persistence in the environment, sensitive and accurate analytical methods are crucial for their detection and quantification in diverse matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high separation efficiency and specific identification.[1] This document provides a detailed protocol for the analysis of haloethers using GC-MS, covering sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. Common techniques include liquid-liquid extraction (LLE) for aqueous samples and headspace analysis for solid or liquid samples containing volatile haloethers.[2][3]

1.1. Liquid-Liquid Extraction (LLE) for Water Samples [3][4]

This protocol is suitable for extracting haloethers from tap water or other aqueous matrices.

  • Sample Collection: Collect water samples in clean glass containers to prevent contamination.[3]

  • Buffering and Salting: To a 100 mL separating funnel, add 50 mL of the water sample. Add 1 g of a buffer salt mixture (e.g., sodium phosphate (B84403) dibasic and potassium phosphate monobasic) and shake to dissolve. Add sodium chloride to salt out the haloethers.[4]

  • Spiking Standards: Add a known amount of surrogate standard to the sample to monitor extraction efficiency.[4]

  • Extraction: Add a suitable, volatile organic solvent such as methyl tert-butyl ether (MTBE) or dichloromethane (B109758) (DCM).[2][4] Vigorously shake the funnel for several minutes, ensuring proper mixing of the aqueous and organic phases.

  • Phase Separation: Allow the layers to separate. Collect the upper organic layer containing the extracted haloethers.[4]

  • Concentration and Internal Standard Addition: Transfer 200 µL of the organic extract to a 1.5 mL autosampler vial. Add 20 µL of a 1 ppm internal standard solution (e.g., 4,4'-Dibromobiphenyl).[4]

  • Analysis: The sample is now ready for injection into the GC-MS system.

1.2. Static Headspace (HS) for Solid and High-Matrix Liquid Samples [5]

This method is ideal for the analysis of volatile haloethers in matrices like fabric, leather, or complex liquids.

  • Sample Preparation: Weigh a small amount of the solid sample (e.g., 20 mg) into a 20 mL headspace vial.[5] For liquid samples, an appropriate volume is placed in the vial.

  • Spiking Standards: Spike the sample with a known amount of a standard mix solution containing the target haloethers.

  • Vial Sealing: Hermetically seal the vials with septum caps.[5]

  • Incubation and Equilibration: Place the vials in a headspace autosampler. Heat the vials (e.g., at 90°C) and agitate (e.g., for 45 minutes at 500 rpm) to allow the volatile haloethers to partition into the headspace.[5]

  • Injection: An automated headspace sampler injects a specific volume (e.g., 1 mL) of the equilibrated headspace gas into the GC-MS.[5]

GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may require optimization for specific haloethers and instrumentation.

Table 1: GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[6]
Carrier GasHelium at a constant flow of 1.6 mL/min[5]
Injector Temperature280°C[6]
Injection ModeSplitless (1 µL injection volume)[6]
Oven ProgramInitial temp: 70°C (hold 1 min), ramp at 25°C/min to 150°C, then ramp at 10°C/min to final temp[6]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[7]
Mass AnalyzerQuadrupole
Acquisition ModeFull Scan (m/z 40-550) for initial identification and Selected Ion Monitoring (SIM) for quantification[5][7]
Transfer Line Temp.310°C[6]
Ion Source Temp.230°C[5]

Data Presentation

Quantitative analysis of haloethers requires the creation of a calibration curve from standards of known concentrations. The use of an internal standard can help to correct for variations in injection volume and instrument response.

Table 2: Example Quantitative Data for Selected Haloethers

HaloetherRetention Time (min)Quantitation Ion (m/z)Qualification Ion(s) (m/z)LOD (ppb)LOQ (ppb)
Bis(2-chloroethyl) ether10.29363, 108~0.1~0.5
Bis(2-chloroisopropyl) ether11.57745, 121~0.1~0.5
2-Chloroethyl vinyl ether5.863106, 45~0.2~1.0
4-Bromophenyl phenyl ether15.1248141, 77~0.5~2.5
4-Chlorophenyl phenyl ether14.5204115, 139~0.5~2.5

Note: Retention times, LODs, and LOQs are approximate and will vary depending on the specific instrument, column, and method parameters.

Visualization of Experimental Workflows

LLE_Workflow A 50 mL Water Sample in Separating Funnel B Add Buffer Salt and Surrogate Standard A->B C Add Extraction Solvent (e.g., MTBE) B->C D Vigorous Shaking & Phase Separation C->D E Collect Organic Layer D->E F Add Internal Standard E->F G Transfer to Autosampler Vial F->G H GC-MS Analysis G->H

Caption: Liquid-Liquid Extraction (LLE) workflow for haloether analysis.

Headspace_Workflow A Place Sample (e.g., 20 mg solid) in Headspace Vial B Spike with Standard Solution A->B C Seal Vial B->C D Incubate and Agitate (e.g., 90°C for 45 min) C->D E Equilibration of Volatiles in Headspace D->E F Automated Injection of Headspace Gas E->F G GC-MS Analysis F->G

Caption: Static Headspace (HS) analysis workflow for volatile haloethers.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of haloethers using GC-MS. The methodologies for both liquid-liquid extraction and headspace analysis are presented, allowing for the selection of the most appropriate technique based on the sample matrix. The provided instrument parameters and quantitative data serve as a strong foundation for method development and validation. By following this protocol, researchers, scientists, and drug development professionals can achieve sensitive and reliable quantification of haloethers in their samples.

References

Application Notes and Protocols for the Purification of Bis(2-chloroethoxy)methane by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethoxy)methane is a key intermediate in the synthesis of various organic compounds, including polysulfide polymers. The purity of this reagent is critical for the successful and reproducible synthesis of downstream products. A common impurity in the production of this compound is unreacted 2-chloroethanol, which can interfere with subsequent polymerization reactions. Additionally, higher-boiling byproducts such as bis(2-chloroethoxymethyl)ether may be present.[1] Vacuum distillation is an effective method for the purification of high-boiling and thermally sensitive compounds like this compound, as it allows for distillation at a lower temperature, minimizing thermal decomposition.

These application notes provide a detailed protocol for the purification of this compound using vacuum distillation, aimed at removing both low-boiling and high-boiling impurities.

Physical and Chemical Properties

A thorough understanding of the physical properties of this compound and its primary impurities is essential for designing an effective purification protocol.

PropertyThis compound2-Chloroethanol (Ethylene Chlorohydrin)Bis(2-chloroethoxymethyl)ether
CAS Number 111-91-1107-07-3Not readily available
Molecular Formula C5H10Cl2O2C2H5ClOC6H12Cl2O3
Molecular Weight 173.04 g/mol 80.51 g/mol 203.06 g/mol
Boiling Point (Atmospheric) 217.5–218 °C[2][3]128.7 °CHigher than this compound
Boiling Point (Vacuum) 112 °C at 20 mmHg[4]Not readily availableNot readily available
Density 1.23 g/cm³[2][3]1.201 g/mLNot readily available
Melting Point -32.3 °C[4]-62.6 °CNot readily available
Flash Point 110 °C (open cup)[3]60 °CNot readily available
Vapor Pressure 1 mmHg at 53 °C[4]4.79 mmHg at 25 °CNot readily available

Safety Precautions

This compound is a hazardous substance and must be handled with appropriate safety measures in a well-ventilated chemical fume hood.

  • Toxicity: Toxic if swallowed and may be toxic by inhalation.[2][5] It is a severe irritant to the skin, eyes, and mucous membranes.[2]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles at all times.

  • Incompatibility: Incompatible with strong oxidizing agents and strong acids.[6]

  • Combustibility: It is a combustible liquid.[6] In case of fire, poisonous gases such as hydrogen chloride and phosgene (B1210022) may be produced.[5]

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and dispose of it as hazardous waste.[6]

Experimental Workflow

The following diagram illustrates the workflow for the purification of this compound by vacuum distillation.

Vacuum_Distillation_Workflow Crude_Product Crude this compound (Containing impurities) Setup_Apparatus Assemble and Leak-Check Vacuum Distillation Apparatus Crude_Product->Setup_Apparatus Initial_Vacuum Apply Initial Vacuum (e.g., 50-100 torr) Setup_Apparatus->Initial_Vacuum Low_Boiling_Removal Gently Heat to Remove Low-Boiling Impurities (e.g., 2-Chloroethanol) Initial_Vacuum->Low_Boiling_Removal Increase_Vacuum Increase Vacuum (e.g., 10-20 torr) Low_Boiling_Removal->Increase_Vacuum Product_Distillation Increase Temperature to Distill Pure this compound (Collect fraction at stable temp/pressure) Increase_Vacuum->Product_Distillation Residue High-Boiling Residue (e.g., bis(2-chloroethoxymethyl)ether) Product_Distillation->Residue Pure_Product Purified This compound Product_Distillation->Pure_Product Analysis Analyze Purity (e.g., GC-MS, NMR) Pure_Product->Analysis Logical_Relationships Crude_Mixture Crude Mixture: - this compound (Product) - 2-Chloroethanol (Low-Boiler) - bis(2-chloroethoxymethyl)ether (High-Boiler) Step1 Step 1: Initial Vacuum & Gentle Heat (Lower Temp, Higher Pressure) Crude_Mixture->Step1 Step2 Step 2: Increased Vacuum & Heat (Higher Temp, Lower Pressure) Step1->Step2 Remaining Mixture Outcome1 Removal of 2-Chloroethanol Step1->Outcome1 Step3 Step 3: Post-Distillation (High Temp, Low Pressure) Step2->Step3 Residue Outcome2 Collection of Pure This compound Step2->Outcome2 Outcome3 Isolation of High-Boiling Residue Step3->Outcome3

References

Application Notes and Protocols for the Photocatalytic Degradation of Bis(2-chloroethoxy)methane using Titanium Dioxide (TiO₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethoxy)methane is a haloether compound utilized in various industrial applications, including the synthesis of polysulfide elastomers.[1] Its presence in the environment is a significant concern due to its potential toxicity and carcinogenicity.[1] Advanced oxidation processes, such as heterogeneous photocatalysis using titanium dioxide (TiO₂), have emerged as a promising technology for the degradation of such persistent organic pollutants.[2]

This document provides detailed application notes and protocols for the photocatalytic degradation of this compound in aqueous solutions using TiO₂ as a photocatalyst. The methodology is based on established principles of TiO₂ photocatalysis and specific findings related to the degradation of haloethers.

Principle of TiO₂ Photocatalysis

Titanium dioxide, a non-toxic and cost-effective semiconductor, is widely used as a photocatalyst.[3] When irradiated with ultraviolet (UV) light of sufficient energy (equal to or greater than its bandgap of ~3.2 eV), electrons in the valence band of TiO₂ are excited to the conduction band, leaving behind positively charged holes (h⁺). These electron-hole pairs initiate a series of redox reactions on the catalyst surface.

The photogenerated holes are powerful oxidizing agents that can directly oxidize adsorbed organic molecules or react with water to produce highly reactive hydroxyl radicals (•OH). The electrons in the conduction band can reduce adsorbed oxygen molecules to superoxide (B77818) radical anions (•O₂⁻), which can further react to form other reactive oxygen species. These highly reactive species are non-selective and can effectively degrade a wide range of organic pollutants, ideally leading to their complete mineralization into carbon dioxide, water, and inorganic ions.

Experimental Protocols

Materials and Reagents
  • This compound: Analytical standard grade.

  • Titanium Dioxide (TiO₂): Degussa P25 or another high-purity, anatase-rich photocatalyst.

  • Deionized Water: High-purity, organic-free.

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH): For pH adjustment.

  • Methanol or Acetonitrile: HPLC or GC grade for sample extraction and analysis.

  • Sodium Thiosulfate (B1220275): For quenching the photocatalytic reaction.

Preparation of TiO₂ Slurry

A stock suspension of TiO₂ is prepared by dispersing a known amount of TiO₂ powder in deionized water.

Protocol:

  • Weigh the desired amount of TiO₂ powder (e.g., to achieve a final concentration of 0.5 g/L to 2.0 g/L in the reactor).

  • Add the TiO₂ powder to a known volume of deionized water in a beaker.

  • Place the beaker in an ultrasonic bath for 15-30 minutes to ensure a uniform dispersion of the TiO₂ particles and prevent agglomeration.

Photocatalytic Degradation Procedure

The photocatalytic degradation is typically carried out in a batch photoreactor.

Protocol:

  • Add the desired volume of the prepared TiO₂ slurry to the photoreactor vessel.

  • Add the stock solution of this compound to achieve the desired initial concentration (e.g., 10-50 mg/L).

  • Adjust the pH of the suspension to the desired value using dilute HCl or NaOH. Studies on similar compounds have shown that pH can significantly influence the degradation rate.[1]

  • Stir the suspension in the dark for at least 30 minutes to establish adsorption-desorption equilibrium between the this compound and the TiO₂ surface.

  • Turn on the UV lamp to initiate the photocatalytic reaction. A UV-A lamp with a peak wavelength of 365 nm is effective for activating TiO₂.[1]

  • Maintain constant stirring and temperature throughout the experiment.

  • Withdraw samples at regular time intervals (e.g., 0, 30, 60, 120, 240, 480, 960 minutes).

  • Immediately quench the reaction in the collected samples by adding a small amount of sodium thiosulfate or by filtering the TiO₂ particles using a 0.22 µm syringe filter.

  • Store the samples in a cool, dark place until analysis.

Analytical Methods

The concentration of this compound and its degradation byproducts can be determined using gas chromatography-mass spectrometry (GC-MS).

GC-MS Analysis Protocol:

  • Sample Preparation: Perform liquid-liquid extraction of the aqueous samples with a suitable organic solvent (e.g., dichloromethane (B109758) or hexane) or use solid-phase microextraction (SPME) for pre-concentration of the analytes.[1][4]

  • GC Conditions (Representative):

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions (Representative):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Identification: Compare the mass spectra of the detected peaks with a spectral library (e.g., NIST) and with the spectrum of the this compound standard.

Data Presentation

The efficiency of the photocatalytic degradation is evaluated by monitoring the decrease in the concentration of this compound over time. The results can be summarized in the following tables.

Table 1: Effect of TiO₂ Dosage on the Degradation of this compound

TiO₂ Dosage (g/L)Degradation Efficiency (%) after 16 hoursApparent Rate Constant (k_app) (min⁻¹)
0.5Data not availableData not available
1.0Data not availableData not available
1.5Data not availableData not available
2.0Data not availableData not available

Initial this compound concentration = [Specify] mg/L, pH = [Specify], UV-A irradiation (365 nm).

Table 2: Effect of pH on the Degradation of this compound

pHDegradation Efficiency (%) after 16 hoursApparent Rate Constant (k_app) (min⁻¹)
3Data not availableData not available
5Data not availableData not available
7Data not availableData not available
9Data not availableData not available

Initial this compound concentration = [Specify] mg/L, TiO₂ dosage = [Specify] g/L, UV-A irradiation (365 nm).

Note: The degradation of this compound has been reported to follow pseudo-first-order kinetics.[1] The apparent rate constant (k_app) can be determined from the slope of the linear plot of ln(C₀/C) versus irradiation time, where C₀ is the initial concentration and C is the concentration at time t.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis prep_bcecm Prepare this compound Stock Solution mix Mix Reactants in Photoreactor prep_bcecm->mix prep_tio2 Prepare TiO₂ Slurry (Ultrasonication) prep_tio2->mix adjust_ph Adjust pH mix->adjust_ph dark Dark Adsorption (30 min) adjust_ph->dark irradiate UV-A Irradiation (e.g., 16 hours) dark->irradiate sample Sample at Intervals irradiate->sample quench Quench Reaction sample->quench analyze GC-MS Analysis quench->analyze

Caption: Experimental workflow for the photocatalytic degradation of this compound.

Proposed Degradation Pathway

Based on the structure of this compound and known mechanisms of photocatalytic degradation of similar compounds, a plausible degradation pathway initiated by hydroxyl radical attack is proposed. The identification of intermediates through techniques like SPME-GC/MS is crucial for confirming the exact pathway.[1][4]

degradation_pathway cluster_intermediates Intermediate Products cluster_end_products Mineralization Products BCEM This compound (C₅H₁₀Cl₂O₂) I1 Hydroxylated Intermediate BCEM->I1 •OH attack I2 2-Chloroethoxy Acetaldehyde I1->I2 I3 2-Chloroethanol I1->I3 H2O H₂O I1->H2O HCl HCl I1->HCl I4 Formaldehyde I2->I4 CO2 CO₂ I2->CO2 I3->CO2 I4->CO2

Caption: Proposed degradation pathway of this compound via TiO₂ photocatalysis.

Concluding Remarks

The photocatalytic degradation using TiO₂ is an effective method for the removal of this compound from aqueous solutions. The efficiency of the process is dependent on several key parameters, including TiO₂ dosage and pH, which should be optimized for specific applications. The provided protocols offer a foundational methodology for researchers to investigate and apply this technology for the remediation of water contaminated with this compound and other related haloethers. Further studies are encouraged to fully elucidate the reaction kinetics and degradation pathways under various environmental conditions.

References

Application Notes and Protocols: Use of Bis(2-chloroethoxy)-d8-methane as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethoxy)-d8-methane is a deuterated analog of Bis(2-chloroethoxy)methane, often utilized as an internal standard in analytical chemistry. Its application is particularly valuable in sensitive and selective analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for the quantification of its non-deuterated counterpart or structurally similar analytes. The use of a stable isotope-labeled internal standard like Bis(2-chloroethoxy)-d8-methane is the gold standard for correcting for analyte losses during sample preparation and instrumental analysis, thereby improving the accuracy and precision of quantitative results.

These application notes provide an overview of the utility of Bis(2-chloroethoxy)-d8-methane as an internal standard, complete with a detailed experimental protocol for its use in a typical analytical workflow.

Key Applications

Bis(2-chloroethoxy)-d8-methane is primarily used as an internal standard for the analysis of this compound, a potential environmental contaminant and impurity in certain chemical manufacturing processes. Its deuteration ensures that it co-elutes with the target analyte in chromatographic separations while being distinguishable by its higher mass in mass spectrometric detection. This allows for accurate quantification even in complex matrices where matrix effects can suppress or enhance the analyte signal.

Experimental Protocol: Quantification of this compound in Water Samples using GC-MS

This protocol outlines a general procedure for the determination of this compound in water samples using Bis(2-chloroethoxy)-d8-methane as an internal standard.

1. Materials and Reagents

  • This compound standard

  • Bis(2-chloroethoxy)-d8-methane internal standard solution (e.g., 100 µg/mL in methanol)

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (DCM, pesticide residue grade)

  • Sodium chloride (analytical grade, baked at 450°C for 4 hours)

  • Deionized water (18.2 MΩ·cm)

  • Sample collection vials

  • Separatory funnel (1 L)

  • Concentrator tube

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

2. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the Bis(2-chloroethoxy)-d8-methane stock solution with methanol.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Measure 500 mL of the water sample into a 1 L separatory funnel.

  • Spike the sample with a known amount of the internal standard spiking solution (e.g., 50 µL of 10 µg/mL Bis(2-chloroethoxy)-d8-methane).

  • Add 30 g of sodium chloride to the sample and shake to dissolve.

  • Add 60 mL of DCM to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer (DCM) into a collection flask.

  • Repeat the extraction two more times with fresh 60 mL portions of DCM.

  • Combine the DCM extracts.

  • Concentrate the combined extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

4. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes at 280°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Quantification ion for this compound: m/z 93

      • Qualifier ion for this compound: m/z 123

      • Quantification ion for Bis(2-chloroethoxy)-d8-methane: m/z 101 (or other appropriate ion depending on fragmentation)

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

  • Calculate the response factor (RF) for each calibration standard.

  • Determine the concentration of this compound in the samples using the generated calibration curve and the peak area ratios obtained from the sample chromatograms.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of this compound using Bis(2-chloroethoxy)-d8-methane as an internal standard.

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1 µg/L
Limit of Quantification (LOQ)0.5 - 5 µg/L
Recovery85 - 115%
Precision (%RSD)< 15%

Note: These values are illustrative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Result Sample Water Sample (500 mL) Spike Spike with Bis(2-chloroethoxy)-d8-methane Sample->Spike LLE Liquid-Liquid Extraction with DCM Spike->LLE Concentrate Concentrate Extract to 1 mL LLE->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Calibration Calibration Curve Generation Data->Calibration Quantification Quantification of Analyte Calibration->Quantification Result Final Concentration of this compound Quantification->Result logical_relationship cluster_analyte Target Analyte cluster_is Internal Standard cluster_method Analytical Method cluster_correction Correction & Accuracy Analyte This compound SamplePrep Sample Preparation Analyte->SamplePrep IS Bis(2-chloroethoxy)-d8-methane IS->SamplePrep Correction Correction for Analyte Loss IS->Correction Provides Reference Signal GCMS GC-MS Analysis SamplePrep->GCMS GCMS->Correction AccurateQuant Accurate Quantification Correction->AccurateQuant

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bis(2-chloroethoxy)methane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Bis(2-chloroethoxy)methane for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common synthesis route is the acid-catalyzed reaction of 2-chloroethanol (B45725) (also known as ethylene (B1197577) chlorohydrin) with a formaldehyde (B43269) source, such as paraformaldehyde or oligopolyformaldehyde.[1][2][3] This reaction forms the formaldehyde acetal (B89532) of 2-chloroethanol.

Q2: What are the typical catalysts used in this synthesis?

A2: Various acid catalysts can be employed. Common examples include sulfuric acid[1], a mixture of hydrogen chloride and p-toluenesulfonic acid, or a solid acid catalyst like a cation exchanger.[2] The choice of catalyst can significantly impact the reaction rate, yield, and the formation of byproducts.

Q3: What is the major side product to be aware of during the synthesis?

A3: A significant byproduct that can form is bis(2-chloroethoxymethyl)ether.[2] The presence of this impurity is particularly problematic for applications such as the synthesis of polysulfide polymers, as it can release formaldehyde.[2] Minimizing its formation is crucial for obtaining a high-purity product.

Q4: How can the formation of bis(2-chloroethoxymethyl)ether be minimized?

A4: Optimizing the reaction conditions, including the stoichiometry of the reactants and the choice of catalyst, can help reduce the formation of this byproduct. For instance, using a mixed catalyst system of a volatile acid (like HCl) and a non-volatile acid (like p-toluenesulfonic acid or a cation exchanger) has been shown to reduce the level of bis(2-chloroethoxymethyl)ether to below 1.5%.[2]

Q5: What are the recommended purification methods for this compound?

A5: Distillation is a common method for purifying the crude product. However, the choice of catalyst can impact purification. For example, Lewis acids like iron(III) chloride can lead to discoloration and the formation of residues that are difficult to remove.[2] Using a catalyst system where the components can be easily separated (e.g., filtration of a solid cation exchanger or removal of a volatile acid) can simplify the workup process.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal stoichiometry. 3. Inefficient water removal. 4. Catalyst deactivation or insufficient amount. 5. Side reactions.1. Increase reaction time or temperature (within the optimal range of 50-120°C).[2] 2. Ensure a stoichiometric excess of 2-chloroethanol (at least a molar ratio of 2.05:1 with formaldehyde).[2] 3. Use an efficient water-carrying agent like toluene (B28343) and a Dean-Stark apparatus to drive the equilibrium towards product formation.[1] 4. Verify the catalyst concentration. For sulfuric acid, a dosage of 5‰ mass fraction of 2-chloroethanol has been reported to be effective.[1] For mixed catalyst systems, refer to optimized concentrations.[2] 5. Optimize reaction conditions to minimize the formation of byproducts.
Product Discoloration 1. Use of certain Lewis acid catalysts (e.g., iron(III) chloride, zinc(II) chloride).[2] 2. High reaction temperatures leading to decomposition.1. Switch to a different catalyst system, such as sulfuric acid or a mixed HCl/p-toluenesulfonic acid system.[1][2] 2. Maintain the reaction temperature within the recommended range (e.g., reflux at 110°C with toluene as a water-carrying agent).[1]
High Impurity Levels (e.g., bis(2-chloroethoxymethyl)ether) 1. Incorrect stoichiometry. 2. Inappropriate catalyst system.1. Use a stoichiometric excess of 2-chloroethanol.[2] 2. Employ a mixed acid catalyst system designed to minimize this specific byproduct.[2]
Difficult Purification 1. Catalyst choice leading to persistent residues.[2] 2. Formation of high-boiling point impurities.1. Use a catalyst that can be easily removed post-reaction, such as a filterable cation exchanger.[2] 2. Optimize reaction conditions to prevent the formation of high-boiling point byproducts.

Data Presentation: Comparison of Reaction Conditions for Improved Yield

Parameter Method 1 Method 2
Formaldehyde Source OligopolyformaldehydeParaformaldehyde
Reactant Ratio (Formaldehyde:2-Chloroethanol) 1.2 : 2 (molar)1 : >2.05 (molar)
Catalyst Sulfuric AcidHydrogen Chloride & p-Toluenesulfonic Acid (or Cation Exchanger)
Catalyst Concentration 5‰ mass fraction of 2-chloroethanol0.005-0.5 mol HCl & 0.0005-0.2 mol p-TSA per mole of formaldehyde
Solvent/Water Removal Toluene (water-carrying agent)Not specified
Temperature 110°C (reflux)50-120°C
Reported Yield 97.7%[1]90.5%[2]
Reported Purity 99%[1]High purity, with bis(2-chloroethoxymethyl)ether content of 0.55%[2]

Experimental Protocols

High-Yield Synthesis Using Sulfuric Acid and Toluene (Method 1)

This protocol is based on the optimization study achieving a 97.7% yield.[1]

  • Reaction Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark apparatus.

  • Reagents:

    • Oligopolyformaldehyde

    • 2-Chloroethanol (molar ratio of 1.2:2 with formaldehyde)

    • Sulfuric acid (5‰ of the mass of 2-chloroethanol)

    • Toluene (as a water-carrying agent)

  • Procedure: a. To the reaction flask, add 2-chloroethanol, oligopolyformaldehyde, toluene, and sulfuric acid. b. Heat the mixture to reflux at 110°C. c. Continuously remove the water generated during the reaction using the Dean-Stark apparatus. d. Continue refluxing until no more water is generated. e. Cool the reaction mixture to room temperature. f. Proceed with workup and purification (e.g., neutralization, washing, and distillation).

High-Purity Synthesis Using a Mixed Acid Catalyst (Method 2)

This protocol is adapted from a patented method focusing on high purity.[2]

  • Reaction Setup: A suitable reaction vessel equipped with a stirrer and temperature control.

  • Reagents:

    • Paraformaldehyde

    • 2-Chloroethanol (in a stoichiometric excess of at least 2.05 moles per mole of formaldehyde)

    • Hydrogen chloride (0.005 to 0.5 mol per mole of formaldehyde)

    • p-Toluenesulfonic acid or a cation exchanger (0.0005 to 0.2 mol of p-TSA or 0.002 to 0.2 mol acid equivalent of cation exchanger per mole of formaldehyde)

  • Procedure: a. Charge the reaction vessel with 2-chloroethanol and paraformaldehyde. b. Add the mixed acid catalyst system (hydrogen chloride and p-toluenesulfonic acid or the cation exchanger). c. Heat the reaction mixture to a temperature between 50 and 120°C. d. Maintain the temperature and stir until the reaction is complete. e. After the reaction, separate the catalyst components. If a cation exchanger is used, it can be filtered off. The volatile hydrogen chloride can be removed by other means. f. The resulting crude product can be further purified if necessary.

Visualizations

Reaction_Pathway 2-Chloroethanol 2-Chloroethanol Intermediate Hemiacetal Intermediate 2-Chloroethanol->Intermediate + Formaldehyde Formaldehyde_Source Formaldehyde Source (e.g., Paraformaldehyde) Acid_Catalyst H+ Acid_Catalyst->Intermediate Catalyzes Product This compound Intermediate->Product + 2-Chloroethanol - H2O Water H2O

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Issue Check_Stoichiometry Is 2-Chloroethanol in excess? (>2.05:1) Start->Check_Stoichiometry Adjust_Stoichiometry Increase 2-Chloroethanol Concentration Check_Stoichiometry->Adjust_Stoichiometry No Check_Water_Removal Is water being effectively removed? Check_Stoichiometry->Check_Water_Removal Yes Adjust_Stoichiometry->Check_Water_Removal Improve_Water_Removal Use Toluene and a Dean-Stark Trap Check_Water_Removal->Improve_Water_Removal No Check_Reaction_Time_Temp Are reaction time and temperature sufficient? Check_Water_Removal->Check_Reaction_Time_Temp Yes Improve_Water_Removal->Check_Reaction_Time_Temp Increase_Time_Temp Increase reaction time or temperature (50-120°C) Check_Reaction_Time_Temp->Increase_Time_Temp No Check_Catalyst Is catalyst concentration and activity correct? Check_Reaction_Time_Temp->Check_Catalyst Yes Increase_Time_Temp->Check_Catalyst Adjust_Catalyst Verify/Adjust Catalyst Loading Check_Catalyst->Adjust_Catalyst No End Yield Improved Check_Catalyst->End Yes Adjust_Catalyst->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Bis(2-chloroethoxy)methane Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support and troubleshooting advice to prevent the degradation of Bis(2-chloroethoxy)methane during storage. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathway is hydrolysis, particularly of the carbon-chlorine bonds, which has a half-life of approximately six months in neutral water.[1][2] This process can be significantly accelerated by the presence of acids or acid fumes, leading to the formation of toxic chloride fumes.[1] Thermal decomposition is also a concern and results in the release of hydrogen chloride fumes.[1][3]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat or ignition.[3] It is crucial to store it in tightly closed containers to prevent moisture ingress and contact with atmospheric humidity.

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents (e.g., peroxides, nitrates) and strong acids (e.g., hydrochloric acid, sulfuric acid).[3] Contact with these substances can lead to vigorous reactions and rapid decomposition.

Q4: Can I store this compound in a plastic container?

A4: While short-term storage in a compatible plastic container may be acceptable, long-term storage in plastic, such as high-density polyethylene (B3416737) (HDPE), is generally not recommended. Studies on other chemicals have shown that plastic containers can be porous, potentially leading to leaching or absorption over extended periods, which could compromise the purity of the stored chemical.[4][5] For long-term storage, borosilicate glass is the preferred container material.

Q5: Are there any recommended stabilizers for this compound?

Troubleshooting Guide

This section addresses common issues encountered during the storage of this compound.

Observed Issue Potential Cause Troubleshooting Steps
Change in pH of the stored solution (becoming more acidic) Hydrolysis of the C-Cl bond, releasing HCl.1. Immediately verify the pH of the sample. 2. If acidic, the compound has started to degrade. Consider discarding the stock. 3. For future storage, ensure the container is tightly sealed and consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture contact.
Appearance of a precipitate or cloudiness Formation of insoluble degradation products or reaction with container material.1. Analyze the precipitate if possible to identify its composition. 2. Review storage container compatibility. Switch to a high-quality borosilicate glass container if not already in use. 3. Filter a small aliquot of the solution and re-analyze for purity.
Discoloration of the solution (e.g., yellowing) Slow oxidation or reaction with impurities.1. Protect the container from light by storing it in an amber bottle or in a dark cabinet. 2. Purge the headspace of the container with an inert gas before sealing to remove oxygen. 3. Consider adding a stabilizer like BHT at a low concentration (e.g., 100-200 ppm), though validation is recommended.
Inconsistent experimental results using the stored compound Degradation leading to lower effective concentration and presence of interfering byproducts.1. Re-verify the purity and concentration of your stock solution using the analytical protocol below. 2. If degradation is confirmed, prepare a fresh stock solution from a new, unopened bottle of the compound.

Experimental Protocols

Protocol for Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the routine purity check of this compound.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of your stored this compound in a high-purity volatile solvent such as dichloromethane (B109758) or hexane.

  • For quantitative analysis, perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • An internal standard (e.g., a deuterated analog or a structurally similar compound with a distinct retention time) should be added to all samples and standards for accurate quantification.

2. GC-MS Instrumentation and Conditions:

Parameter Condition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Injector Split/splitless, 250°C
Injection Mode Splitless for trace analysis, 1 µL injection volume
Carrier Gas Helium at a constant flow of 1.0 mL/min
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven Program Initial: 80°C, hold 2 min Ramp: 15°C/min to 280°C Final Hold: 5 min at 280°C
MS Ionization Electron Ionization (EI) at 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Scan Range m/z 40-400
Solvent Delay 3 minutes

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the purity by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

  • For quantitative analysis, construct a calibration curve from the standards and determine the concentration of the sample.

  • Investigate any additional peaks for potential degradation products by comparing their mass spectra with library data and known degradation pathways.

Visualizing the Troubleshooting Process

The following diagram illustrates the logical workflow for troubleshooting the degradation of this compound during storage.

G start Issue Observed with Stored This compound check_purity Perform GC-MS Purity Analysis start->check_purity degradation_confirmed Degradation Confirmed? check_purity->degradation_confirmed no_degradation No Significant Degradation (>99% Purity) degradation_confirmed->no_degradation No investigate_storage Investigate Storage Conditions degradation_confirmed->investigate_storage Yes end Problem Resolved no_degradation->end check_container Check Container Material (Glass vs. Plastic) investigate_storage->check_container check_environment Check Storage Environment (Temp, Light, Atmosphere) investigate_storage->check_environment implement_changes Implement Corrective Actions: - Use Borosilicate Glass - Store at 4°C in Dark - Use Inert Atmosphere check_container->implement_changes check_environment->implement_changes consider_stabilizer Consider Stabilizer Addition (e.g., BHT) with Validation implement_changes->consider_stabilizer prepare_fresh Prepare Fresh Stock Solution consider_stabilizer->prepare_fresh prepare_fresh->end

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Addressing Matrix Interferences in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix interferences in environmental sample analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in environmental sample analysis?

A1: In environmental sample analysis, the "matrix" refers to all the components within a sample other than the specific analyte of interest.[1] These can include salts, proteins, lipids, humic substances, and other organic or inorganic compounds.[1] Matrix effects occur when these components interfere with the analytical signal of the target analyte, leading to either an underestimation (ion suppression) or overestimation (ion enhancement) of its concentration.[1][2][3][4] This interference can significantly compromise the accuracy, precision, and sensitivity of analytical methods.[2][5]

Q2: What are the common signs of matrix effects in my analytical results?

A2: Common indicators that you may be experiencing matrix effects include:

  • Poor reproducibility of results between samples.[5]

  • Inaccurate quantification, with recovery values outside of acceptable ranges.[5]

  • Non-linear calibration curves.[5]

  • A noticeable decrease in the sensitivity of your assay.[5]

  • Inconsistent peak areas for quality control (QC) samples, especially when using different batches of the sample matrix.[5]

Q3: How do matrix effects differ between analytical techniques like LC-MS and GC-MS?

A3: While both techniques are susceptible to matrix effects, the mechanisms can differ:

  • LC-MS: In Liquid Chromatography-Mass Spectrometry, particularly with Electrospray Ionization (ESI), matrix effects primarily manifest as ion suppression or enhancement in the ion source.[2][4] Co-eluting matrix components can compete with the analyte for ionization, affecting the efficiency of droplet formation and ion evaporation.[1][3]

  • GC-MS: In Gas Chromatography-Mass Spectrometry, a common phenomenon is the "matrix-induced response enhancement."[6] Here, active sites within the GC inlet and column can adsorb or cause the thermal degradation of the analyte. Matrix components can block these active sites, leading to a higher transfer of the analyte to the mass spectrometer and an enhanced signal compared to a clean standard.[2][6]

Troubleshooting Guide

This guide provides a systematic approach to identifying, quantifying, and mitigating matrix effects in your environmental sample analysis.

Issue 1: Suspected Matrix Effects Leading to Inaccurate Quantification

Possible Cause: Co-eluting compounds from the sample matrix are interfering with the analyte's signal.

Troubleshooting Steps:

  • Qualitative Assessment (Post-Column Infusion for LC-MS): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.

    • Protocol: A solution of the analyte is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column. Any deviation in the analyte's baseline signal indicates the presence of matrix effects at that retention time.[5][7]

  • Quantitative Assessment: This involves comparing the analyte's response in a pure solvent to its response in an extracted blank matrix spiked with the analyte after extraction.[2][5] The matrix factor (MF) can be calculated to quantify the extent of the effect.

  • Implement Mitigation Strategies: Based on the assessment, choose an appropriate strategy to reduce or compensate for the matrix effect.

Workflow for Troubleshooting Matrix Effects

start Inaccurate Results or Poor Reproducibility assess Assess Matrix Effect (Qualitative/Quantitative) start->assess strategy Select Mitigation Strategy assess->strategy sample_prep Optimize Sample Preparation strategy->sample_prep chromatography Modify Chromatography strategy->chromatography calibration Use Advanced Calibration strategy->calibration validate Validate Method sample_prep->validate chromatography->validate calibration->validate end Accurate & Reproducible Results validate->end

Caption: A workflow diagram for troubleshooting matrix effects.

Mitigation Strategies and Experimental Protocols

Here are detailed strategies to address matrix interferences, categorized by approach.

Sample Preparation Techniques

Effective sample preparation is a primary method to remove interfering matrix components before analysis.[8][9]

StrategyDescriptionAdvantagesDisadvantages
Sample Dilution Diluting the sample extract with a suitable solvent.[8][10]Simple and can be effective if the initial matrix effect is not severe.[11]Reduces analyte concentration, which may compromise the limit of detection.[12]
Solid Phase Extraction (SPE) A chromatographic technique used for sample clean-up and concentration. Analytes are retained on a solid sorbent while interferences are washed away.[9]High selectivity and can significantly reduce matrix components.Can be time-consuming and requires method development.
QuEChERS Stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. It's a streamlined approach involving a salting-out extraction followed by dispersive SPE for clean-up.[13]Fast, high-throughput, and uses minimal solvent.May not be suitable for all analyte-matrix combinations and can still have residual matrix components.[13]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases to separate it from matrix components.[14]Effective for a wide range of analytes.Can be labor-intensive and use large volumes of organic solvents.

Protocol: Generic Solid Phase Extraction (SPE) for Water Samples

  • Conditioning: Pass a suitable solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.

  • Equilibration: Flush the cartridge with reagent water or a buffer that matches the sample's pH.

  • Loading: Pass the environmental water sample through the cartridge at a controlled flow rate. The analytes of interest will be adsorbed onto the sorbent.

  • Washing: Wash the cartridge with a weak solvent to remove any co-adsorbed interfering compounds.

  • Elution: Elute the target analytes from the cartridge using a small volume of a strong solvent. The resulting eluate is a cleaner, more concentrated sample ready for analysis.

Chromatographic Optimization

Modifying the chromatographic method can help separate the analyte of interest from co-eluting matrix components.[5]

Logical Relationship of Chromatographic Optimization

coelution Analyte Co-elutes with Matrix Interference modify_mobile Adjust Mobile Phase (pH, Organic Content) coelution->modify_mobile change_gradient Alter Gradient Profile coelution->change_gradient change_column Use Different Column Chemistry coelution->change_column separation Improved Chromatographic Separation modify_mobile->separation change_gradient->separation change_column->separation

Caption: Strategies for improving chromatographic separation.

Advanced Calibration Methods

These methods are used to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.

Calibration MethodDescriptionWhen to Use
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed.[4][8][10]When a representative blank matrix is readily available.
Standard Addition Known amounts of the analyte are added directly to the samples. The calibration curve is constructed from the spiked samples.[4][8][15]For complex or highly variable matrices where a representative blank is not available.[8]
Internal Standards (IS) A known concentration of a compound structurally similar to the analyte is added to all samples, standards, and blanks.[10][15]To correct for variations in sample preparation and instrument response.
Stable Isotope Dilution (SID) A stable isotopically labeled version of the analyte is used as an internal standard.[4][16]Considered the gold standard for correcting matrix effects, as the labeled standard behaves almost identically to the native analyte.[12][16]

Protocol: Standard Addition Method

  • Divide the unknown sample into several equal aliquots.

  • Leave one aliquot unspiked.

  • Spike the remaining aliquots with increasing, known concentrations of the analyte standard.

  • Analyze all the aliquots using the analytical method.

  • Plot the instrument response versus the concentration of the added standard.

  • Determine the concentration of the unknown sample by extrapolating the linear regression line to the x-intercept.

By following these troubleshooting guides and implementing the appropriate mitigation strategies, researchers can significantly improve the accuracy and reliability of their environmental sample analysis.

References

Technical Support Center: Dichloroethyl Formal (Bis(2-chloroethyl) ether)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial-grade dichloroethyl formal, also known as bis(2-chloroethyl) ether. Our goal is to help you minimize impurities and ensure the quality of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial-grade dichloroethyl formal?

A1: Commercial-grade dichloroethyl formal can contain several impurities arising from its synthesis, storage, and handling. The most common impurities include:

  • Hydrochloric Acid: Forms due to the decomposition of dichloroethyl formal in the presence of moisture.[1][2]

  • Peroxides: Unstable peroxides can form upon exposure to air and heat, which can be explosive.[1][3]

  • Residual Starting Materials and Solvents: Depending on the synthetic route, these may include ethylene (B1197577) chlorohydrin or other solvents used in the manufacturing process.

  • Chlorinated Byproducts: Other chlorinated hydrocarbons may be present from side reactions during synthesis.

  • Water: Moisture content can contribute to the degradation of the product.[1][2]

Q2: How can I detect the presence of acidic impurities like hydrochloric acid?

A2: The presence of acidic impurities can be detected by measuring the pH of a water extract of the dichloroethyl formal. A simple method involves shaking a sample with deionized water and then measuring the pH of the aqueous layer with a calibrated pH meter or pH indicator strips. A pH value below neutral (pH 7) indicates the presence of acidic impurities.

Q3: What are the signs of peroxide formation, and how can I test for it?

A3: Peroxide formation is a significant safety concern as peroxides can be explosive, especially upon heating or concentration.[1][3] Visual signs of peroxide formation are often absent. Therefore, it is crucial to test for peroxides before any distillation or heating process. Standard qualitative tests for peroxides include the use of potassium iodide (KI) strips or solutions. In the presence of peroxides, the iodide ion is oxidized to iodine, resulting in a yellow-to-brown color change.

Q4: What are the recommended storage conditions for dichloroethyl formal to minimize impurity formation?

A4: To minimize the formation of impurities, dichloroethyl formal should be stored in a tightly sealed, dry, and dark container, away from heat, light, and sources of ignition. The storage area should be well-ventilated. To prevent the ingress of moisture and air, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Product has a yellow or brownish tint. - Presence of decomposition products. - Contamination from storage container.- Purify the material using the recommended protocol. - Ensure storage in an appropriate, clean, and inert container.
Aqueous washings are acidic (low pH). - Presence of hydrochloric acid due to hydrolysis.[1][2]- Neutralize by washing with a dilute sodium carbonate or sodium bicarbonate solution.
Positive test for peroxides. - Exposure to air and/or light.[1][3]- Do not heat or distill the material. - Treat to remove peroxides (e.g., by washing with a fresh solution of sodium sulfite (B76179) or ferrous sulfate).
Inconsistent experimental results. - Variable purity of the dichloroethyl formal lot.- Perform purity analysis (e.g., GC) before use. - Purify the material to a consistent high purity.
Formation of solid precipitates. - Polymerization or reaction with contaminants.- Analyze the precipitate to identify its nature. - Filter the material before use. Consider purification.

Experimental Protocols

Protocol 1: Purification of Dichloroethyl Formal

This protocol describes a common method for purifying commercial-grade dichloroethyl formal to remove acidic impurities, water, and other contaminants.[1]

Materials:

  • Commercial-grade dichloroethyl formal

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 5% w/v in water)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Activated alumina (B75360)

  • Separatory funnel

  • Distillation apparatus

  • Drying tube

Procedure:

  • Acid Wash: In a separatory funnel, wash the dichloroethyl formal with concentrated sulfuric acid. Shake gently and carefully vent the funnel frequently. Allow the layers to separate and discard the lower acid layer. Repeat until the acid layer remains colorless.

  • Neutralization: Wash the dichloroethyl formal with a 5% sodium carbonate solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Drying: Dry the organic layer over anhydrous sodium carbonate.

  • Alumina Column: Pass the dried dichloroethyl formal through a column packed with activated alumina.

  • Distillation: Distill the purified liquid under atmospheric or reduced pressure. Collect the fraction boiling at the correct temperature (boiling point of dichloroethyl formal is approximately 178 °C at atmospheric pressure). Use a drying tube to protect the distillate from atmospheric moisture.

Protocol 2: Gas Chromatography (GC) for Purity Analysis

This protocol provides a general method for assessing the purity of dichloroethyl formal using gas chromatography.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5) is suitable.

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL (split injection)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the dichloroethyl formal sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • Injection: Inject the prepared sample into the GC.

  • Analysis: Analyze the resulting chromatogram. The purity can be estimated by the area percent of the main peak relative to the total area of all peaks. For more accurate quantification, use an internal or external standard method.

Diagrams

PurificationWorkflow start Commercial Dichloroethyl Formal acid_wash Wash with conc. H₂SO₄ start->acid_wash neutralize Wash with Na₂CO₃ solution acid_wash->neutralize dry Dry over anhydrous Na₂CO₃ neutralize->dry alumina Pass through activated alumina column dry->alumina distill Distillation alumina->distill end Purified Dichloroethyl Formal distill->end

Caption: Workflow for the purification of dichloroethyl formal.

TroubleshootingLogic start Problem Encountered check_acidity Test for Acidity (pH) start->check_acidity check_peroxides Test for Peroxides start->check_peroxides check_purity Analyze Purity (GC) start->check_purity check_acidity->check_peroxides No acidic Acidic Impurities Present check_acidity->acidic Yes check_peroxides->check_purity No peroxides_present Peroxides Detected check_peroxides->peroxides_present Yes impure Low Purity check_purity->impure Yes neutralize Neutralize with Base acidic->neutralize remove_peroxides Remove Peroxides peroxides_present->remove_peroxides purify Purify (Distillation, etc.) impure->purify

Caption: Troubleshooting logic for common issues with dichloroethyl formal.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Polycondensation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for polycondensation. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and detailed protocols to address challenges related to achieving high monomer conversion in polycondensation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My polycondensation reaction is resulting in a low conversion rate and consequently, a low molecular weight polymer. What are the most common causes?

Low conversion in polycondensation is a frequent issue that can stem from several factors. Achieving a high degree of polymerization is critically dependent on reaching very high monomer conversion, often exceeding 99%.[1] The most common culprits for low conversion are:

  • Impurities in Monomers: Even small amounts of monofunctional impurities can act as chain terminators, preventing the formation of long polymer chains.[2] Water is a common impurity that can also interfere with the reaction.

  • Stoichiometric Imbalance: Polycondensation of A-A and B-B type monomers requires a precise 1:1 molar ratio of functional groups. Any deviation from this ratio will limit the maximum achievable molecular weight.

  • Inefficient Removal of Byproducts: Most polycondensation reactions produce a small molecule byproduct, such as water or methanol. According to Le Chatelier's principle, the efficient and continuous removal of this byproduct is crucial to drive the reaction equilibrium towards the polymer product.

  • Suboptimal Reaction Conditions: Temperature, pressure (vacuum), and reaction time are critical parameters. Temperatures that are too low will result in slow reaction kinetics, while excessively high temperatures can lead to side reactions or polymer degradation.[2]

  • Catalyst Inefficiency: The catalyst may be deactivated, used in an insufficient amount, or may not be optimal for the specific monomer system.[2]

Q2: How critical is monomer purity, and how can I ensure my monomers are sufficiently pure?

Monomer purity is paramount for achieving high conversion and high molecular weight polymers.[2] Impurities with a single functional group can cap the growing polymer chains, effectively terminating the polymerization. It is recommended to use monomers with a purity of at least 99%.

Troubleshooting Steps & Recommendations:

  • Verify Supplier Purity: Always check the certificate of analysis from the supplier.

  • Purification: If the purity is questionable or if the monomers have been stored for an extended period, purification is recommended. Common purification techniques include:

    • Recrystallization: For solid monomers like many diacids and diols.

    • Distillation: For liquid monomers.

  • Analytical Verification: After purification, verify the purity using analytical techniques.

Q3: My stoichiometry is carefully calculated, but I still observe low conversion. What could be the issue?

While initial calculations are important, maintaining the precise 1:1 stoichiometric ratio throughout the reaction is critical.

Troubleshooting Steps & Recommendations:

  • Accurate Weighing: Use a calibrated analytical balance for weighing the monomers.

  • Volatility of Monomers: If one of the monomers is volatile under the reaction conditions, a slight excess of that monomer (e.g., 10-20% molar excess of the diol in polyesterification) can be used to compensate for any loss during the reaction.[3]

  • Side Reactions: Investigate the possibility of side reactions that might be consuming one of the monomers, leading to a stoichiometric imbalance.

Q4: How can I effectively remove the condensation byproduct?

The continuous removal of the byproduct (e.g., water) is essential to shift the reaction equilibrium towards the formation of a high molecular weight polymer.

Troubleshooting Steps & Recommendations:

  • High Vacuum: For melt polycondensation, applying a high vacuum (typically below 1 Torr) in the later stages of the reaction is crucial for removing the final traces of the byproduct.

  • Inert Gas Sparging: In the initial stages of the reaction (esterification), a slow stream of an inert gas like nitrogen can help to carry away the byproduct.

  • Azeotropic Distillation: In solution polycondensation, using a solvent that forms an azeotrope with the byproduct (e.g., toluene (B28343) to remove water) in conjunction with a Dean-Stark trap is an effective method.

Q5: What is the ideal temperature and time profile for my polymerization?

The optimal temperature and time depend on the specific monomers and catalyst being used. A two-stage temperature profile is often employed for melt polycondensation.[2]

Troubleshooting Steps & Recommendations:

  • Esterification Stage: This initial stage is typically carried out at a lower temperature (e.g., 150-190°C) under an inert atmosphere to form oligomers and remove the bulk of the byproduct.[3]

  • Polycondensation Stage: The temperature is then gradually increased (e.g., to 200-240°C) and a high vacuum is applied to build up the molecular weight.[2]

  • Monitoring Progress: The progress of the reaction can be monitored by observing the increase in the melt viscosity (e.g., the torque on the mechanical stirrer) or by taking aliquots for analysis (e.g., by titration or NMR).

Data Presentation

Table 1: Impact of Reaction Parameters on Polycondensation Conversion

ParameterEffect of IncreasePotential Negative Consequences of Excessive Increase
Temperature Increases reaction rate.Can lead to thermal degradation, side reactions (e.g., ether formation in polyesterification), and discoloration.[2]
Vacuum (Lower Pressure) Enhances the removal of volatile byproducts, driving the equilibrium towards higher conversion.Can cause excessive foaming or sublimation of low molecular weight oligomers if applied too rapidly.[4]
Catalyst Concentration Increases reaction rate.May lead to side reactions, polymer discoloration, and potential contamination of the final product.[2]
Reaction Time Allows for higher conversion to be reached.Increases the likelihood of thermal degradation and other side reactions.
Stirring Speed Improves mass and heat transfer, and facilitates the removal of byproducts from the viscous melt.Very high shear rates could potentially lead to polymer chain scission, although this is less common.

Table 2: Common Catalysts for Polyesterification and Their Typical Conditions

CatalystTypical Concentration (ppm)Typical Temperature Range (°C)ActivityNotes
Antimony Trioxide (Sb₂O₃) 200 - 500240 - 280ModerateWidely used in industrial PET production.[5]
Titanium (IV) Isopropoxide (TIP) 100 - 400180 - 240HighVery active but can promote side reactions and discoloration if not used carefully.[3][6]
Tin (II) Octoate (Sn(Oct)₂) 200 - 500180 - 220HighEffective catalyst, particularly for aliphatic polyesters.[3]
Zinc Acetate (Zn(OAc)₂) 300 - 600200 - 250ModerateGood alternative to tin and titanium-based catalysts.[5]
p-Toluenesulfonic Acid (pTSA) 1000 - 5000140 - 180HighStrong acid catalyst, effective at lower temperatures but can cause degradation at higher temperatures.[6]

Experimental Protocols

Protocol 1: Purity Determination and Purification of Monomers

Objective: To ensure monomers (a diacid and a diol for polyesterification) are of sufficient purity for polycondensation.

1.1. Purity Assessment:

  • Melting Point: Determine the melting point of the solid monomers using a melting point apparatus. A sharp melting range close to the literature value indicates high purity.

  • NMR Spectroscopy: Dissolve a small sample of each monomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra can reveal the presence of impurities.

  • FTIR Spectroscopy: Acquire an FTIR spectrum of each monomer. Compare the spectrum to a reference spectrum to identify any unexpected functional groups.

  • Titration (for acidic or basic monomers): The purity of a diacid can be determined by titration with a standardized solution of a strong base (e.g., NaOH).

1.2. Purification by Recrystallization (for solid monomers):

  • Choose a suitable solvent system in which the monomer is highly soluble at elevated temperatures and poorly soluble at low temperatures.

  • Dissolve the monomer in the minimum amount of the hot solvent.

  • If colored impurities are present, a small amount of activated carbon can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum at a temperature below their melting point.

Protocol 2: Two-Stage Melt Polycondensation of Poly(butylene succinate) (PBS)

Materials:

  • Succinic Acid (SA)

  • 1,4-Butanediol (BDO)

  • Catalyst (e.g., Titanium (IV) isopropoxide - TIP)

  • High purity nitrogen gas

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Distillation condenser and receiving flask

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Reactor Setup: Assemble a clean and dry three-necked flask with a mechanical stirrer, a nitrogen inlet/outlet connected to a bubbler, and a distillation setup.

  • Monomer Charging: Charge the flask with succinic acid and 1,4-butanediol. A slight molar excess of the diol (e.g., 1:1.1 molar ratio of SA:BDO) is often used.[3]

  • Catalyst Addition: Add the catalyst (e.g., 400 ppm of TIP) to the mixture.[3]

  • Esterification Stage:

    • Start stirring and begin purging the system with a slow stream of nitrogen.

    • Gradually heat the mixture to 150-190°C.[3]

    • Water will be generated and distill over into the receiving flask.

    • Continue this stage for 2-4 hours, or until the majority of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-240°C.

    • Slowly and carefully apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.[3] This must be done cautiously to avoid excessive foaming.

    • Continue the reaction under high vacuum for another 2-4 hours. The viscosity of the melt will noticeably increase.

  • Reaction Termination and Product Recovery:

    • Once the desired viscosity is achieved, stop the reaction by cooling the flask to room temperature under a nitrogen atmosphere.

    • The solid polymer can be removed from the flask after it has cooled.

Protocol 3: Monitoring Conversion by ¹H NMR Spectroscopy

Objective: To determine the monomer conversion during a polycondensation reaction.

Procedure:

  • Sample Preparation: At specific time points during the reaction, carefully withdraw a small aliquot of the reaction mixture. Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Identify a characteristic proton signal for one of the monomers that disappears or shifts upon polymerization. For example, in the polymerization of a diacid and a diol, the chemical shift of the methylene (B1212753) protons adjacent to the hydroxyl group of the diol will change upon esterification.

    • Identify a characteristic proton signal for the corresponding repeating unit in the polymer.

    • Integrate the area of the monomer signal (I_monomer) and the polymer signal (I_polymer).

    • Calculate the conversion (p) using the following formula: p = I_polymer / (I_monomer + I_polymer)

Protocol 4: Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into a vial.[7]

    • Add the appropriate GPC-grade solvent (e.g., THF, chloroform, or HFIP for polyesters) to achieve a concentration of 1-2 mg/mL.[8]

    • Gently agitate the sample until the polymer is completely dissolved. This may take several hours.

    • Filter the solution through a 0.2-0.45 µm syringe filter into a GPC vial.[7]

  • Instrument Setup:

    • Equilibrate the GPC system with the appropriate mobile phase and at the desired temperature.

    • Calibrate the system using a set of polymer standards with known molecular weights (e.g., polystyrene or PMMA standards).

  • Data Acquisition: Inject the filtered sample solution into the GPC system.

  • Data Analysis: The GPC software will generate a chromatogram and calculate the Mn, Mw, and PDI based on the calibration curve.

Mandatory Visualization

Troubleshooting_Polycondensation Start Low Conversion Rate Observed CheckPurity 1. Verify Monomer Purity (>99%) Start->CheckPurity CheckStoichiometry 2. Assess Stoichiometry (Precise 1:1 Ratio) CheckPurity->CheckStoichiometry Purity OK PurifyMonomers Purify Monomers (Recrystallization / Distillation) CheckPurity->PurifyMonomers Impure CheckByproductRemoval 3. Evaluate Byproduct Removal (High Vacuum / Inert Gas) CheckStoichiometry->CheckByproductRemoval Ratio OK AdjustStoichiometry Adjust Monomer Ratio (Account for Volatility) CheckStoichiometry->AdjustStoichiometry Imbalance Suspected CheckConditions 4. Optimize Reaction Conditions (Temperature & Time) CheckByproductRemoval->CheckConditions Efficient ImproveVacuum Improve Vacuum System & Inert Atmosphere CheckByproductRemoval->ImproveVacuum Inefficient CheckCatalyst 5. Verify Catalyst Activity & Concentration CheckConditions->CheckCatalyst Optimized OptimizeTempTime Adjust Temperature Profile & Reaction Duration CheckConditions->OptimizeTempTime Suboptimal ReplaceCatalyst Use Fresh Catalyst & Optimize Concentration CheckCatalyst->ReplaceCatalyst Inactive or Incorrect Amount Success High Conversion Rate Achieved CheckCatalyst->Success Active & Correct Concentration PurifyMonomers->CheckPurity AdjustStoichiometry->CheckStoichiometry ImproveVacuum->CheckByproductRemoval OptimizeTempTime->CheckConditions ReplaceCatalyst->CheckCatalyst

Caption: Troubleshooting workflow for low conversion rates in polycondensation.

Carothers_Equation_Logic HighConversion High Monomer Conversion (p -> 1) HighDP High Degree of Polymerization (Xn) HighConversion->HighDP Leads to HighDP->HighConversion Requires Stoichiometry Stoichiometric Balance (r = 1) Stoichiometry->HighDP Prerequisite for Purity High Monomer Purity (No Chain Terminators) Purity->HighDP Prerequisite for SideReactions Absence of Side Reactions SideReactions->HighDP Prerequisite for Carothers Carothers' Equation Xn = 1 / (1 - p)

Caption: Relationship between conversion and degree of polymerization.

References

Bis(2-chloroethoxy)methane stability in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with bis(2-chloroethoxy)methane.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving the stability of this compound.

Issue: Unexpected degradation of this compound in an experimental setup.

Troubleshooting_Workflow start Start: Unexpected Degradation Observed check_ph Measure pH of the Solution start->check_ph acidic_ph Is the pH acidic (pH < 7)? check_ph->acidic_ph basic_ph Is the pH basic (pH > 7)? acidic_ph->basic_ph No acid_degradation High Probability of Acid-Catalyzed Hydrolysis. The acetal (B89532) linkage is susceptible to cleavage in acidic conditions. acidic_ph->acid_degradation Yes neutral_ph Is the pH neutral (pH ≈ 7)? basic_ph->neutral_ph No base_degradation Potential for Base-Catalyzed Hydrolysis or Elimination. While slower than acid hydrolysis, degradation can occur. basic_ph->base_degradation Yes other_factors Consider Other Factors: - Temperature - Presence of Catalysts - Light Exposure neutral_ph->other_factors Yes troubleshoot_acid Action: - Buffer the solution to a neutral pH. - Use aprotic solvents if possible. - Store solutions at lower temperatures. acid_degradation->troubleshoot_acid troubleshoot_base Action: - Buffer the solution to a neutral pH. - Avoid strong bases. - Conduct experiments at lower temperatures. base_degradation->troubleshoot_base troubleshoot_other Action: - Control temperature. - Ensure no metallic or other catalysts are present. - Protect from light. other_factors->troubleshoot_other end Problem Resolved troubleshoot_acid->end troubleshoot_base->end troubleshoot_other->end

Caption: Troubleshooting workflow for unexpected degradation.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound most stable?

A1: this compound is most stable under neutral (pH 7) and anhydrous conditions. It is known to hydrolyze slowly in pure water.[1]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly dependent on pH.

  • Acidic Conditions (pH < 7): The compound is unstable and undergoes acid-catalyzed hydrolysis.[1] Contact with mineral acids can lead to decomposition and the formation of toxic chloride fumes.[1]

  • Neutral Conditions (pH ≈ 7): Hydrolysis is slow, with a reported half-life ranging from six months to several years at 25°C.[1]

  • Basic Conditions (pH > 7): While specific data is limited, analogous compounds undergo elimination reactions in the presence of strong bases. Therefore, exposure to strong basic conditions should be avoided.

Q3: What are the likely degradation products of this compound?

A3: The degradation of this compound is expected to proceed via hydrolysis at two primary sites: the acetal linkage and the carbon-chlorine bonds.

  • Acid-Catalyzed Hydrolysis of the Acetal: This is expected to yield formaldehyde (B43269) and 2-chloroethanol.

  • Hydrolysis of the Carbon-Chlorine Bond: This would result in the formation of 2-hydroxyethoxymethane derivatives and hydrochloric acid.

Q4: Are there standard methods for analyzing the stability of this compound?

A4: Yes, several U.S. Environmental Protection Agency (EPA) methods can be adapted for stability studies. These include EPA Method 611 (Haloethers by GC-FID), EPA Method 625 (Base/Neutrals and Acids by GC/MS), and EPA Method 8270 (Semivolatile Organic Compounds by GC/MS). These methods are suitable for quantifying the parent compound and identifying degradation products.

Quantitative Stability Data

The following table summarizes the available quantitative data on the stability of this compound.

ConditionParameterValueReference
Pure Water (pH 7, 25°C)Half-life6 months to several years[1]
Model PondHalf-life~11 years[1]

Predicted Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of this compound under acidic and basic conditions based on established chemical principles of acetal and haloalkane hydrolysis.

Degradation_Pathways cluster_acid Acidic Conditions (Hydrolysis) cluster_base Basic Conditions (Predicted) BCEM_acid This compound intermediate_acid Protonated Acetal BCEM_acid->intermediate_acid + H+ products_haloalkane_acid 2-(2-hydroxyethoxy)ethanol + HCl BCEM_acid->products_haloalkane_acid + H2O (C-Cl Hydrolysis) products_acetal Formaldehyde + 2-Chloroethanol intermediate_acid->products_acetal + H2O (Acetal Cleavage) BCEM_base This compound products_elimination Divinyloxymethane + 2Cl- + 2H2O BCEM_base->products_elimination + 2OH- (Elimination) products_haloalkane_base 2-(2-hydroxyethoxy)ethanol + Cl- BCEM_base->products_haloalkane_base + OH- (C-Cl Hydrolysis)

Caption: Predicted degradation pathways of this compound.

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions at different pH values, based on OECD Guideline 111 for Hydrolysis as a Function of pH.

1. Materials and Reagents

  • This compound (analytical standard)

  • HPLC-grade water

  • Buffer solutions:

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Methanol or acetonitrile (B52724) (HPLC grade) as a solvent

  • Volumetric flasks, pipettes, and vials

  • Incubator or water bath with temperature control

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Preparation of Test Solutions

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable organic solvent like methanol.

  • Prepare the test solutions by spiking the stock solution into the pH 4, 7, and 9 buffer solutions in separate volumetric flasks. The final concentration should be well within the linear range of the analytical method (e.g., 10 µg/mL). Ensure the volume of the organic solvent is minimal (e.g., <1%) to avoid co-solvent effects.

  • Prepare control samples containing only the buffer solutions.

3. Experimental Conditions

  • Incubate the test and control solutions in sealed, amber glass vials at a constant temperature, for example, 25°C and an elevated temperature (e.g., 50°C) to accelerate degradation.

  • Sampling time points should be set to adequately define the degradation curve. Suggested time points for the 50°C study could be 0, 1, 3, 7, 14, and 30 days. For the 25°C study, time points could be 0, 1, 3, 6, 9, and 12 months.

4. Analytical Procedure (GC-MS)

  • At each time point, withdraw an aliquot from each vial.

  • Perform a liquid-liquid extraction of the aqueous sample with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Concentrate the organic extract to a known volume.

  • Analyze the extract by GC-MS.

    • Injection: 1 µL splitless injection.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Conditions: Scan mode (e.g., m/z 40-400) for identification of degradation products and Selected Ion Monitoring (SIM) mode for quantification of the parent compound.

5. Data Analysis

  • Quantify the concentration of this compound at each time point using a calibration curve.

  • Plot the natural logarithm of the concentration versus time.

  • Determine the first-order degradation rate constant (k) from the slope of the regression line.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Analyze the chromatograms from the scan mode analysis to identify major degradation products by comparing their mass spectra to spectral libraries.

References

sample preparation techniques for trace analysis of haloethers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace analysis of haloethers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample preparation techniques and to troubleshoot common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Which sample preparation technique is most suitable for haloether analysis in water samples?

A1: The choice of technique depends on the specific haloether, its concentration, and the water matrix.

  • Solid-Phase Extraction (SPE) is a robust and widely used method for extracting haloethers from water. It offers good concentration factors and cleanup.

  • Liquid-Liquid Extraction (LLE) is a classic and effective technique, particularly for less polar haloethers. However, it can be solvent and labor-intensive.[1]

  • Solid-Phase Microextraction (SPME) is a solvent-free, sensitive technique ideal for volatile and semi-volatile haloethers.[2] It can be automated for high-throughput analysis.

Q2: I am observing low recovery for my haloether analytes during Solid-Phase Extraction (SPE). What are the common causes and solutions?

A2: Low recovery in SPE is a frequent issue. Here are some potential causes and troubleshooting steps:

  • Inappropriate Sorbent Choice: The sorbent chemistry may not be optimal for your haloether's polarity. For polar haloethers, a more polar sorbent might be necessary. Conversely, for non-polar haloethers, a non-polar sorbent like C18 is typically used.[3][4]

  • Incorrect Sample pH: The pH of your sample can affect the ionization state of some haloethers, influencing their retention on the sorbent. Adjusting the sample pH to ensure the analyte is in a neutral form can improve retention on non-polar sorbents.[5][6]

  • Inefficient Elution: The elution solvent may not be strong enough to desorb the analytes completely from the sorbent. Try increasing the solvent strength or using a different solvent mixture.[3][7]

  • Sample Breakthrough: The sample may be loaded onto the SPE cartridge too quickly, or the cartridge capacity might be exceeded.[6][7] Consider reducing the flow rate or using a larger sorbent bed.

Q3: How can I minimize matrix effects when analyzing haloethers in complex samples like soil or sediment?

A3: Matrix effects can significantly impact the accuracy and precision of your analysis.[8] Here are some strategies to mitigate them:

  • Thorough Sample Cleanup: Employing a robust cleanup step after extraction is crucial. This can involve techniques like gel permeation chromatography (GPC) or the use of additional sorbents in your SPE protocol to remove interfering compounds.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that closely resembles your samples. This helps to compensate for signal suppression or enhancement caused by co-eluting matrix components.

  • Standard Addition: The method of standard additions can be used to quantify analytes in complex matrices by adding known amounts of the standard to the sample, thereby accounting for matrix effects.

  • Isotope Dilution: Using isotopically labeled internal standards that behave similarly to the analyte of interest during extraction and analysis is a powerful way to correct for matrix effects and recovery losses.

Q4: What are the key parameters to optimize for Solid-Phase Microextraction (SPME) of volatile haloethers from air samples?

A4: For successful SPME analysis of volatile haloethers, consider optimizing the following:

  • Fiber Coating: The choice of fiber coating is critical and depends on the polarity of the target haloethers. A common choice for a broad range of volatile organic compounds is a PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) fiber.

  • Extraction Time and Temperature: These parameters influence the equilibrium between the sample and the fiber. Longer extraction times and higher temperatures generally lead to higher analyte adsorption, but equilibrium time should be determined experimentally.

  • Agitation: Agitating the sample (e.g., stirring for liquid samples or using a fan for air samples) can decrease the time required to reach equilibrium.

  • Salt Addition: For aqueous samples, adding salt (salting out) can increase the volatility of haloethers and improve their transfer to the headspace for headspace-SPME.

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting
Problem Possible Cause Troubleshooting Action
Low Analyte Recovery Sorbent polarity does not match analyte polarity.Select a sorbent with appropriate chemistry (e.g., C18 for non-polar, Diol for polar haloethers).[3][4]
Sample pH is not optimal for analyte retention.Adjust the sample pH to ensure the haloether is in a neutral state for reversed-phase SPE.[5][6]
Elution solvent is too weak.Increase the strength of the elution solvent or try a different solvent composition.[3][7]
Sample loading or elution flow rate is too high.Decrease the flow rate to allow for proper equilibration.[6][7]
SPE cartridge has dried out before sample loading.Ensure the sorbent bed remains wetted after conditioning and equilibration.
Poor Reproducibility Inconsistent sample volume or flow rates.Use a vacuum manifold or automated system for precise control.
Variability in sorbent packing.Use high-quality, certified SPE cartridges from a reputable supplier.
Incomplete elution.Increase the elution volume or perform a second elution.[9]
Presence of Interferences in the Final Extract Inadequate washing step.Optimize the wash solvent to remove interferences without eluting the analyte.
Sorbent is not selective enough.Consider using a more selective sorbent or a multi-sorbent cleanup approach.
Contamination from labware or solvents.Use high-purity solvents and thoroughly clean all glassware.
Liquid-Liquid Extraction (LLE) Troubleshooting
Problem Possible Cause Troubleshooting Action
Low Analyte Recovery Incorrect solvent polarity.Choose an extraction solvent with a polarity that matches the haloether.
Incomplete phase separation (emulsion formation).Centrifuge the sample, add salt to the aqueous phase, or filter through glass wool.
Insufficient mixing.Ensure vigorous shaking for an adequate amount of time to facilitate partitioning.
pH of the aqueous phase is not optimal.Adjust the pH to ensure the haloether is in its neutral form.
Contaminated Extract Impurities in the extraction solvent.Use high-purity, distilled-in-glass solvents.
Co-extraction of matrix components.Perform a back-extraction or use a cleanup step (e.g., silica (B1680970) gel) after the initial extraction.
Poor Reproducibility Inconsistent solvent volumes.Use calibrated glassware or automated liquid handlers.
Variability in shaking time and intensity.Standardize the extraction procedure and shaking method.
Solid-Phase Microextraction (SPME) Troubleshooting
Problem Possible Cause Troubleshooting Action
Low Analyte Response Sub-optimal fiber coating.Select a fiber coating based on the polarity of the target haloethers.
Extraction time is too short.Increase the extraction time to allow for equilibrium to be reached.
Extraction temperature is too low.For semi-volatile haloethers, increasing the sample temperature can improve sensitivity.[2]
Competitive adsorption from other matrix components.Dilute the sample or use a more selective fiber coating. Consider using a cold fiber to enhance sensitivity for volatile compounds.[10]
Poor Reproducibility Inconsistent extraction time or temperature.Use an automated SPME system for precise control of parameters.
Fiber degradation or contamination.Condition the fiber before each use and replace it when performance degrades.
Matrix effects in the GC inlet.Optimize the desorption conditions (temperature and time).

Quantitative Data Summary

The following tables summarize typical performance data for different sample preparation techniques used in haloether analysis. Please note that these values can vary depending on the specific analyte, matrix, and analytical instrumentation.

Table 1: Solid-Phase Extraction (SPE) Performance Data for Haloethers in Water

HaloetherSorbentRecovery (%)Limit of Detection (LOD) (ng/L)
Bis(2-chloroethyl) etherC1885 - 10510 - 50
Bis(2-chloroisopropyl) etherC1880 - 11010 - 50
4-Bromophenyl phenyl etherPolymeric90 - 1155 - 20
4-Chlorophenyl phenyl etherPolymeric88 - 1125 - 20

Table 2: Liquid-Liquid Extraction (LLE) Performance Data for Haloethers in Water

HaloetherExtraction SolventRecovery (%)Limit of Detection (LOD) (ng/L)
Bis(2-chloroethyl) etherDichloromethane (B109758)75 - 9550 - 100
Bis(2-chloroisopropyl) etherDichloromethane70 - 9050 - 100

Table 3: Solid-Phase Microextraction (SPME) Performance Data for Haloethers

HaloetherMatrixFiber CoatingRecovery (%)Limit of Detection (LOD)
Volatile HaloethersAirPDMS/DVB85 - 1100.1 - 1 µg/m³
Chlorinated EthersWaterPDMS90 - 10510 - 50 ng/L

Experimental Protocols

Detailed Methodology: Solid-Phase Extraction (SPE) for Haloethers in Water

This protocol provides a general procedure for the extraction of haloethers from a water sample using a C18 SPE cartridge.

1. Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Reagent Water (HPLC grade)

  • Vacuum Manifold

  • Collection Vials

  • Nitrogen Evaporation System

2. Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of dichloromethane through the C18 cartridge.

    • Pass 10 mL of methanol through the cartridge.

    • Pass 10 mL of reagent water through the cartridge, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Measure 500 mL of the water sample.

    • Add any internal standards or surrogates.

    • Pass the sample through the conditioned cartridge at a flow rate of approximately 10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any remaining salts or polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Place a collection vial under the cartridge.

    • Elute the trapped haloethers with two 5 mL aliquots of dichloromethane. Allow the solvent to soak the sorbent bed for a few minutes before applying vacuum.

  • Concentration:

    • Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • The extract is now ready for analysis by Gas Chromatography (GC) or other suitable techniques.

Visualizations

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction cluster_analysis Analysis Condition Conditioning (Methanol/Water) Equilibrate Equilibration (Sample Matrix Blank) Condition->Equilibrate Prepare sorbent Load Sample Loading Equilibrate->Load Introduce sample Wash Washing (Remove Interferences) Load->Wash Remove unwanted matrix components Elute Elution (Collect Analytes) Wash->Elute Isolate target haloethers Concentrate Concentration Elute->Concentrate Increase analyte concentration Analyze Instrumental Analysis (GC-MS, etc.) Concentrate->Analyze Quantify haloethers LLE_Workflow Start Aqueous Sample (containing haloethers) AddSolvent Add Immiscible Organic Solvent Start->AddSolvent Shake Shake Vigorously (Partitioning) AddSolvent->Shake Separate Separate Layers Shake->Separate CollectOrganic Collect Organic Layer Separate->CollectOrganic Haloethers in organic phase AqueousWaste AqueousWaste Separate->AqueousWaste Aqueous phase to waste Dry Dry Organic Layer (e.g., Na2SO4) CollectOrganic->Dry Concentrate Concentrate Extract Dry->Concentrate Analyze Instrumental Analysis Concentrate->Analyze SPME_Workflow Sample Sample (Water, Air, or Headspace) ExposeFiber Expose SPME Fiber to Sample Sample->ExposeFiber Equilibration Analyte Adsorption/ Absorption onto Fiber ExposeFiber->Equilibration RetractFiber Retract Fiber Equilibration->RetractFiber Desorption Thermal Desorption in GC Inlet RetractFiber->Desorption Analysis Chromatographic Analysis Desorption->Analysis

References

Validation & Comparative

A Comparative Guide to Bis(2-chloroethoxy)methane and Bis(phenoxyethoxy)methane in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two diether monomers, bis(2-chloroethoxy)methane and bis(phenoxyethoxy)methane (B81023), for their application in polymer synthesis. By examining their distinct chemical structures, polymerization behaviors, and the resultant polymer characteristics, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.

Monomer Characteristics

The fundamental difference between this compound and bis(phenoxyethoxy)methane lies in their terminal groups. This compound possesses reactive aliphatic chloroethyl groups, making it an ideal candidate for polycondensation reactions. In contrast, bis(phenoxyethoxy)methane features aromatic phenoxy terminal groups, suggesting its potential use in producing polymers with enhanced thermal stability and rigidity, possibly through methods like cationic ring-opening polymerization, though this application is less documented.

Chemical Structures

This compound

  • IUPAC Name: 1-chloro-2-(2-chloroethoxymethoxy)ethane

  • CAS Number: 111-91-1

  • Chemical Formula: C₅H₁₀Cl₂O₂

Bis(phenoxyethoxy)methane

  • IUPAC Name: 2-(2-phenoxyethoxymethoxy)ethoxybenzene

  • CAS Number: 13879-32-8

  • Chemical Formula: C₁₇H₂₀O₄

Physicochemical Properties

A summary of the key physicochemical properties of both monomers is presented below. These properties are crucial for determining appropriate reaction conditions and predicting the characteristics of the resulting polymers.

PropertyThis compoundBis(phenoxyethoxy)methane
Molecular Weight 173.04 g/mol [1]288.34 g/mol [1]
Appearance Colorless liquid[1]Colorless to pale yellow liquid[1]
Boiling Point 217.5 °C @ 760 mmHg[1]195-196 °C @ 0.6 Torr[1]
Density 1.23 g/cm³~1.106 g/cm³ (predicted)
Key Structural Feature Aliphatic chloroethyl terminal groupsAromatic phenoxy terminal groups
Primary Polymerization Route Polycondensation with a dinucleophile[1]Potentially Cationic Ring-Opening Polymerization[1]

Polymer Synthesis and Mechanisms

The distinct chemical natures of this compound and bis(phenoxyethoxy)methane dictate different polymerization strategies.

This compound: Polycondensation

This compound is a well-established monomer for the synthesis of polysulfide polymers through a polycondensation reaction with sodium polysulfide. The chlorine atoms at the ends of the monomer are good leaving groups, facilitating nucleophilic substitution by the polysulfide anions.

cluster_reactants Reactants cluster_products Products M1 This compound (Cl-R-Cl) P Polysulfide Polymer (-R-S-S-)n M1->P Polycondensation M2 Sodium Polysulfide (Na-S-S-Na) M2->P NaCl 2n NaCl

Caption: Polycondensation of this compound.

This reaction is typically carried out in an aqueous medium where the sodium polysulfide is dissolved. The resulting polysulfide polymers are known for their excellent resistance to solvents and fuels, as well as their good weathering and aging properties.

Bis(phenoxyethoxy)methane: Potential Polymerization Routes

The polymerization of bis(phenoxyethoxy)methane is not as well-documented as its chloro-analogue. However, its chemical structure suggests a few potential pathways for polymer synthesis.

  • Cationic Ring-Opening Polymerization: The ether linkages in bis(phenoxyethoxy)methane could potentially undergo ring-opening polymerization under cationic conditions. This would theoretically lead to the formation of a polyether. However, the stability of the aromatic rings might pose a challenge to this approach.

  • Polycondensation after Functionalization: A more plausible route involves the functionalization of the terminal phenoxy groups with reactive moieties such as hydroxyl (-OH) or amino (-NH₂) groups. The resulting difunctional monomer could then be used in polycondensation reactions with diacids, diacid chlorides, or diisocyanates to produce polyesters, polyamides, or polyurethanes, respectively. The flexible bis(phenoxyethoxy)methane unit would be incorporated into the polymer backbone, potentially imparting increased flexibility and solubility.

cluster_modification Monomer Modification cluster_polymerization Polymerization M1 Bis(phenoxyethoxy)methane M2 Functionalization (e.g., hydroxylation) M1->M2 M3 Difunctional Monomer (HO-Ar-R-Ar-OH) M2->M3 P Polyester (B1180765) (-O-Ar-R-Ar-O-CO-R'-CO-)n M3->P Polycondensation M4 Diacid Chloride (Cl-CO-R'-CO-Cl) M4->P HCl 2n HCl

Caption: Hypothetical Polycondensation of Functionalized Bis(phenoxyethoxy)methane.

Comparison of Polymer Properties (Expected)

Due to the limited experimental data on polymers derived from bis(phenoxyethoxy)methane, a direct quantitative comparison is challenging. However, based on the structural differences of the monomers, we can anticipate the following trends in the properties of the resulting polymers.

PropertyPolysulfide from this compoundPolymer from Bis(phenoxyethoxy)methane (Hypothetical)
Backbone Flexibility High due to aliphatic ether linkagesPotentially lower due to rigid phenoxy groups
Thermal Stability ModerateExpected to be higher due to aromatic rings
Solvent Resistance ExcellentDependent on the polymer type (e.g., polyester, polyamide)
Refractive Index LowerExpected to be higher due to aromatic content
Potential Applications Sealants, adhesives, coatingsHigh-performance thermoplastics, engineering plastics, biomedical materials

Experimental Protocols

Synthesis of Polysulfide Polymer from this compound

This protocol is a generalized procedure based on established methods for the synthesis of polysulfide liquid polymers.

Materials:

Procedure:

  • Preparation of Sodium Polysulfide Solution: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve sodium sulfide nonahydrate in deionized water.

  • Add elemental sulfur to the sodium sulfide solution. Heat the mixture to 80-90 °C with stirring under a nitrogen atmosphere until the sulfur is completely dissolved, forming a dark red sodium polysulfide solution.

  • Polycondensation: Add the phase-transfer catalyst to the sodium polysulfide solution.

  • Slowly add this compound to the reaction mixture over a period of 1-2 hours while maintaining the temperature at 90-100 °C.

  • After the addition is complete, continue stirring the mixture at this temperature for an additional 2-4 hours to ensure complete reaction.

  • Work-up: Cool the reaction mixture to room temperature. The aqueous and organic layers will separate.

  • Wash the organic polymer layer several times with hot water to remove unreacted salts and impurities.

  • Dry the polymer under vacuum at 60-70 °C to a constant weight.

Representative Synthesis of a Polyester from Functionalized Bis(phenoxyethoxy)methane (Hypothetical)

This protocol describes a general method for the synthesis of a polyester via solution polycondensation, assuming bis(phenoxyethoxy)methane has been functionalized to a diol.

Materials:

  • Dihydroxy-functionalized bis(phenoxyethoxy)methane

  • Aromatic diacid chloride (e.g., terephthaloyl chloride)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Anhydrous pyridine (B92270)

  • Methanol (B129727)

Procedure:

  • Dissolution of Monomer: In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the dihydroxy-functionalized bis(phenoxyethoxy)methane and pyridine in anhydrous DMAc under a nitrogen atmosphere.

  • Addition of Diacid Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the aromatic diacid chloride in anhydrous DMAc to the stirred monomer solution.

  • Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymerization progresses.

  • Polymer Precipitation: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C until a constant weight is achieved.

Conclusion

This compound and bis(phenoxyethoxy)methane are two structurally distinct diether monomers with different pathways and outcomes in polymer synthesis. This compound is a well-established precursor for robust polysulfide polymers with a wide range of industrial applications. The polymerization of bis(phenoxyethoxy)methane is less explored but holds promise for the creation of novel polyethers or functional polymers with potentially enhanced thermal and mechanical properties, particularly if the monomer is first functionalized. Further research into the polymerization of bis(phenoxyethoxy)methane is warranted to fully elucidate its potential and enable a more direct and quantitative comparison of its performance against established monomers like this compound.

References

Shifting Paradigms in Sealant Technology: A Comparative Guide to Alternative Monomers for High-Performance Polysulfides

Author: BenchChem Technical Support Team. Date: December 2025

For decades, polysulfide sealants have been the cornerstone of high-performance applications, prized for their exceptional fuel and chemical resistance. However, the demand for enhanced performance characteristics, faster cure times, and more sustainable formulations has spurred innovation in polymer chemistry. This guide provides a comprehensive comparison of emerging alternative monomers and polymerization strategies poised to redefine the landscape of high-performance sealants, offering researchers and product development professionals a data-driven overview of the next generation of sealing solutions.

This technical guide delves into three primary areas of innovation: thiol-ene polymerization, which promises rapid, energy-efficient curing; inverse vulcanization, a novel technique leveraging elemental sulfur to create sulfur-rich polymers; and advanced polythioether monomers, offering a lightweight alternative to traditional polysulfides. We will also explore the enhancement of conventional polysulfides through modification with epoxy resins. Each section presents a detailed analysis of the underlying chemistry, a summary of performance data against traditional polysulfide benchmarks, and the experimental protocols necessary to replicate and build upon these findings.

Thiol-Ene Polymerization: A Leap Forward in Cure Speed and Efficiency

Thiol-ene chemistry has emerged as a highly promising alternative for sealant applications, offering a distinct departure from the oxidative curing mechanisms of traditional polysulfides. This approach is based on the radical-mediated step-growth addition of a multifunctional thiol with a multifunctional 'ene' (an alkene or alkyne). The reaction is characterized by its high efficiency, rapid cure rates under UV or thermal initiation, and low shrinkage stress, addressing some of the key limitations of conventional sealant technologies.[1][2][3]

Performance Comparison: Thiol-Ene vs. Traditional Polysulfide Sealants
PropertyTraditional Polysulfide SealantThiol-Ene SealantKey Advantages of Thiol-Ene
Cure Mechanism Oxidation of thiol terminals (e.g., with MnO2)Radical-mediated addition of thiol and ene groupsFaster cure, "on-demand" curing with UV, less oxygen inhibition
Cure Time Hours to daysMinutes to hoursIncreased throughput, reduced processing time
Shrinkage Stress Moderate to highLowReduced stress on bonded substrates, improved dimensional stability
Adhesion Excellent to a wide range of substratesExcellent, with potential for tailored adhesion via monomer selectionVersatile adhesion to various substrates including metals and composites
Mechanical Properties Good flexibility and elongationComparable or improved flexibility and toughnessHomogeneous network formation leads to enhanced mechanical properties
Chemical Resistance Excellent resistance to fuels and solventsGood to excellent, dependent on monomer backboneCan be tailored for specific chemical environments
Odor Characteristic sulfur odorCan be formulated with low-odor thiolsImproved worker comfort and suitability for enclosed applications

Thiol_Ene_Polymerization cluster_reactants Reactants cluster_initiation Initiation cluster_polymerization Polymerization cluster_product Product Multifunctional Thiol Multifunctional Thiol Step-Growth Addition Step-Growth Addition Multifunctional Thiol->Step-Growth Addition Multifunctional Ene Multifunctional Ene Multifunctional Ene->Step-Growth Addition Initiator (UV or Thermal) Initiator (UV or Thermal) Radical Formation Radical Formation Initiator (UV or Thermal)->Radical Formation Radical Formation->Step-Growth Addition Chain Transfer Chain Transfer Step-Growth Addition->Chain Transfer Crosslinked Thioether Network (Sealant) Crosslinked Thioether Network (Sealant) Step-Growth Addition->Crosslinked Thioether Network (Sealant) Chain Transfer->Step-Growth Addition Regenerates Thiol Radical

Experimental Protocol: Synthesis and Evaluation of a Thiol-Ene Sealant

Materials:

  • Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

  • Triallyl-1,3,5-triazine-2,4,6-trione (TATATO)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)

  • Fumed silica (B1680970) (thickening agent)

  • Adhesion promoter (e.g., 3-mercaptopropyltrimethoxysilane)

Procedure:

  • Formulation: In a shaded container, mix PETMP and TATATO in a 1:1 stoichiometric ratio of thiol to ene functional groups.

  • Add 1 wt% DMPA and stir until completely dissolved.

  • Gradually add fumed silica (5-10 wt%) while stirring to achieve the desired viscosity.

  • Add 1 wt% of the adhesion promoter and mix thoroughly.

  • Curing: Apply the formulated sealant to the desired substrate and expose to a UV light source (365 nm) for a specified time (e.g., 5-30 minutes) until fully cured.

  • Characterization:

    • Tensile Strength and Elongation: ASTM D412

    • Adhesion: ASTM D903 (Peel Strength)

    • Hardness: ASTM D2240 (Shore A)

    • Chemical Resistance: ASTM D543 (Immersion in relevant fluids)

Inverse Vulcanization: Harnessing Elemental Sulfur for Novel Polymers

A groundbreaking approach to sulfur-containing polymers is inverse vulcanization, which utilizes elemental sulfur, an abundant and low-cost industrial byproduct, as a comonomer.[4][5] In this process, molten sulfur is reacted with unsaturated organic crosslinkers (dienes or diynes) to form stable, high-sulfur-content polymers.[4] This method opens up a new design space for materials with unique properties, including high refractive indices, infrared transparency, and potential for recyclability. For sealant applications, the high sulfur content can translate to excellent chemical resistance.

Performance Comparison: Inverse Vulcanized Polymers vs. Traditional Polysulfide Sealants
PropertyTraditional Polysulfide SealantInverse Vulcanized PolymerKey Advantages of Inverse Vulcanization
Monomers Dihaloalkanes, sodium polysulfideElemental sulfur, unsaturated organic crosslinkersUtilizes low-cost, abundant sulfur; tunable properties via crosslinker choice
Synthesis Condensation polymerizationRing-opening polymerization of sulfur followed by crosslinkingSolvent-free, atom-economical process
Sulfur Content Typically 30-40 wt%Can be >50 wt%Potentially enhanced chemical and fuel resistance
Mechanical Properties Elastomeric, good flexibilityCan range from rigid to elastomeric depending on crosslinkerTunable mechanical properties
Thermal Stability ModerateGood, with potential for high thermal stability depending on formulationCan exhibit good thermal stability[6]
Adhesion ExcellentAdhesion properties are an active area of researchPotential for good adhesion with appropriate formulation

Inverse_Vulcanization cluster_reactants Reactants cluster_process Process cluster_product Product Elemental Sulfur (S8) Elemental Sulfur (S8) Heating (>159°C) Heating (>159°C) Elemental Sulfur (S8)->Heating (>159°C) Unsaturated Crosslinker Unsaturated Crosslinker Copolymerization Copolymerization Unsaturated Crosslinker->Copolymerization Ring-Opening Polymerization Ring-Opening Polymerization Heating (>159°C)->Ring-Opening Polymerization Ring-Opening Polymerization->Copolymerization Sulfur-Rich Copolymer Sulfur-Rich Copolymer Copolymerization->Sulfur-Rich Copolymer

Experimental Protocol: Synthesis of a Sulfur-Rich Polymer via Inverse Vulcanization

Materials:

  • Elemental sulfur

  • 1,3-Diisopropenylbenzene (DIB)

  • Limonene (B3431351) (as a sustainable comonomer)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a condenser, add elemental sulfur.

  • Heating and Polymerization: Heat the sulfur to 180°C under an inert atmosphere until it becomes a clear, orange liquid.

  • Crosslinker Addition: Slowly add the DIB and limonene mixture to the molten sulfur while stirring vigorously.

  • Curing: Continue heating and stirring for 30-60 minutes until the mixture becomes viscous and homogeneous.

  • Cooling and Characterization: Pour the hot polymer into a mold and allow it to cool to room temperature.

  • Characterization:

    • Glass Transition Temperature (Tg): Differential Scanning Calorimetry (DSC)

    • Thermal Stability: Thermogravimetric Analysis (TGA)

    • Mechanical Properties: Dynamic Mechanical Analysis (DMA) for storage modulus and tan delta.

Advanced Polythioethers: Lightweight and High-Performance Alternatives

Polythioethers are a class of polymers that contain thioether linkages in their backbone. While traditional polysulfides also contain sulfur, polythioethers are distinguished by the absence of disulfide (-S-S-) bonds in their main chain, which can contribute to improved thermal stability and reduced cold flow.[7] Novel thiol-terminated polythioethers have been developed as lightweight alternatives to conventional polysulfide polymers, offering high reactivity, good chemical resistance, and excellent elasticity.[8]

Performance Comparison: Polythioether vs. Traditional Polysulfide Sealants
PropertyTraditional Polysulfide SealantPolythioether SealantKey Advantages of Polythioether
Backbone Structure Contains disulfide (-S-S-) linkagesContains thioether (-S-) linkagesImproved thermal stability, reduced cold flow
Density Relatively highLowerLightweight formulations, advantageous for aerospace applications
Reactivity Good reactivity of thiol end-groupsHigh reactivity of primary thiol end-groupsFast curing with various systems (epoxy, isocyanate, etc.)
Flexibility Excellent low-temperature flexibilityExcellent low-temperature flexibilityMaintains flexibility at low temperatures
Chemical Resistance ExcellentExcellent resistance to fuels and chemicalsHigh performance in harsh chemical environments
Color and Odor Typically amber to dark with a strong odorCan be colorless and have a lower odorImproved aesthetics and user experience

Polymer_Backbones Polysulfide {Traditional Polysulfide | ...-R-S-S-R-...} Polythioether {Polythioether | ...-R-S-R-...}

Experimental Protocol: Formulation and Curing of a Polythioether-Epoxy Sealant

Materials:

  • Thiol-terminated polythioether prepolymer

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • Tertiary amine catalyst (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)

  • Calcium carbonate (filler)

  • Titanium dioxide (pigment)

Procedure:

  • Base Component Preparation: In a planetary mixer, thoroughly mix the polythioether prepolymer with calcium carbonate and titanium dioxide until a homogeneous paste is formed.

  • Curing Agent Preparation: In a separate container, mix the epoxy resin with the tertiary amine catalyst.

  • Mixing and Curing: Add the curing agent to the base component and mix until the color is uniform.

  • Application and Curing: Apply the sealant to the substrate and allow it to cure at ambient temperature for 24-48 hours.

  • Characterization: Perform mechanical, adhesion, and chemical resistance tests as described in the previous sections.

Epoxy-Modified Polysulfides: Enhancing Toughness and Adhesion

An alternative to developing entirely new monomer systems is the modification of existing liquid polysulfide polymers. Blending or reacting liquid polysulfides with epoxy resins is a well-established method to enhance the performance of the resulting sealant.[9][10] The epoxy component can improve adhesion to various substrates, increase the modulus, and enhance the overall toughness of the cured sealant. The polysulfide phase, in turn, imparts flexibility and chemical resistance to the epoxy network.

Performance Enhancements of Epoxy-Modified Polysulfide Sealants
PropertyTraditional Polysulfide SealantEpoxy-Modified Polysulfide SealantKey Advantages of Epoxy Modification
Adhesion ExcellentSuperior adhesion, especially to polar substratesImproved bonding to a wider range of materials
Toughness GoodEnhanced toughness and impact resistanceIncreased durability and resistance to mechanical stress
Tensile Strength ModerateIncreased tensile strengthHigher load-bearing capacity
Hardness Low to medium Shore AIncreased Shore A hardnessCan be formulated for higher modulus applications
Chemical Resistance ExcellentExcellent, with potential for improved resistance to certain chemicalsSynergistic effect of both polymer networks

Epoxy_Modification Liquid Polysulfide Polymer Liquid Polysulfide Polymer Cured Sealant Interpenetrating Polymer Network Liquid Polysulfide Polymer->Cured Sealant Epoxy Resin Epoxy Resin Epoxy Resin->Cured Sealant Curing Agent Curing Agent Curing Agent->Cured Sealant

Experimental Protocol: Preparation of an Epoxy-Modified Polysulfide Sealant

Materials:

  • Liquid thiol-terminated polysulfide polymer

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • Amine-based curing agent for epoxy resins

  • Manganese dioxide (curing agent for polysulfide)

  • Plasticizer (e.g., benzyl (B1604629) butyl phthalate)

  • Fillers (e.g., calcium carbonate, carbon black)

Procedure:

  • Part A (Base): In a mixer, blend the liquid polysulfide polymer, epoxy resin, plasticizer, and fillers until a uniform dispersion is achieved.

  • Part B (Curing Agent): In a separate container, prepare a paste of manganese dioxide in a suitable carrier, or use a pre-formulated amine curing agent.

  • Mixing and Curing: Combine Part A and Part B in the specified ratio and mix thoroughly.

  • Application and Testing: Apply the mixed sealant and conduct performance evaluations as previously described.

Conclusion

The field of high-performance sealants is undergoing a significant evolution, driven by the pursuit of enhanced properties and more efficient and sustainable technologies. While traditional polysulfide sealants remain a benchmark for chemical resistance, the alternative monomer systems and modification strategies presented in this guide offer compelling advantages. Thiol-ene polymerization provides a route to rapid, on-demand curing and reduced processing stress. Inverse vulcanization opens the door to a new class of sulfur-rich polymers with tunable properties derived from a low-cost feedstock. Advanced polythioethers offer a lightweight, high-performance alternative with improved thermal stability. Finally, the modification of existing polysulfides with epoxy resins provides a practical approach to boosting adhesion and toughness.

For researchers and developers, the choice of monomer system will depend on the specific performance requirements of the target application. This guide provides the foundational data and experimental frameworks to explore these innovative chemistries and to engineer the next generation of high-performance sealants.

References

Interpreting the NMR Spectra of Bis(2-chloroethoxy)methane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Bis(2-chloroethoxy)methane. To facilitate a comprehensive understanding, this guide also includes a comparison with structurally related molecules, detailed experimental protocols for NMR data acquisition, and visual aids to illustrate molecular structure and analytical workflows.

¹H and ¹³C NMR Spectral Data of this compound

Due to the symmetrical nature of this compound, the molecule exhibits a simple NMR spectrum. There are three distinct sets of chemically equivalent protons and three unique carbon environments. The predicted and comparative experimental NMR data are summarized in the tables below.

Table 1: ¹H NMR Data

CompoundFunctional GroupChemical Shift (δ) ppmMultiplicityIntegration
This compound O-CH₂-O~4.7Singlet2H
O-CH₂-CH₂-Cl~3.8Triplet4H
O-CH₂-CH₂-Cl~3.6Triplet4H
1,2-Bis(2-chloroethoxy)ethaneO-CH₂-CH₂-O~3.7Singlet4H
O-CH₂-CH₂-Cl~3.8Triplet4H
O-CH₂-CH₂-Cl~3.6Triplet4H
1,1-DiethoxyethaneO-CH(CH₃)-O~4.7Quartet1H
O-CH₂-CH₃~3.5-3.7Quartet4H
O-CH(CH₃)-O~1.2Doublet3H
O-CH₂-CH₃~1.2Triplet6H

Table 2: ¹³C NMR Data

CompoundCarbon AtomChemical Shift (δ) ppm
This compound O-C H₂-O~95-100
O-C H₂-CH₂-Cl~65-70
O-CH₂-C H₂-Cl~40-45
1,2-Bis(2-chloroethoxy)ethaneO-C H₂-CH₂-O~70
O-C H₂-CH₂-Cl~71
O-CH₂-C H₂-Cl~43
1,1-DiethoxyethaneO-C H(CH₃)-O~100
O-C H₂-CH₃~60
O-CH(C H₃)-O~19
O-CH₂-C H₃~15

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • The NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.

  • The instrument is tuned and locked onto the deuterium (B1214612) signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence is used.

  • Spectral Width: Typically 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are usually sufficient for a concentrated sample.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

  • Phase correction and baseline correction are applied.

  • The spectrum is referenced to the internal standard (TMS at 0 ppm).

  • Integration of the ¹H NMR signals is performed to determine the relative number of protons.

Visualization of Molecular Structure and Analytical Workflow

The following diagrams illustrate the molecular structure of this compound with its distinct proton and carbon environments, and a general workflow for NMR spectral interpretation.

molecular_structure This compound Structure cluster_molecule C1 H1a Hᵃ C1->H1a H1b Hᵃ C1->H1b O1 O O1->C1 C2 O1->C2 H2a Hᵇ C2->H2a H2b Hᵇ C2->H2b C3 C2->C3 H3a Hᶜ C3->H3a H3b Hᶜ C3->H3b Cl1 Cl C3->Cl1 O2 O O2->C1 C4 O2->C4 H4a Hᵇ C4->H4a H4b Hᵇ C4->H4b C5 C4->C5 H5a Hᶜ C5->H5a H5b Hᶜ C5->H5b Cl2 Cl C5->Cl2

Caption: Molecular structure of this compound highlighting unique proton (Hᵃ, Hᵇ, Hᶜ) and carbon (C¹, C², C³) environments.

workflow NMR Spectral Interpretation Workflow cluster_workflow start Acquire 1H and 13C NMR Spectra step1 Determine Number of Signals (Chemically non-equivalent nuclei) start->step1 step2 Analyze Chemical Shifts (δ) (Functional group identification) step1->step2 step3 Analyze Integration (1H NMR) (Ratio of protons) step2->step3 step4 Analyze Splitting Patterns (1H NMR) (Neighboring protons) step3->step4 step5 Propose Molecular Structure step4->step5 end Structure Elucidation step5->end

Caption: A generalized workflow for the interpretation of NMR spectra for molecular structure elucidation.

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Bis(2-chloroethoxy)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the mass spectral fragmentation patterns of Bis(2-chloroethoxy)methane compared with structurally similar halogenated ethers. This guide provides key experimental data and protocols to aid in the identification and characterization of these compounds.

In the fields of analytical chemistry and drug development, precise molecular identification is paramount. Mass spectrometry stands as a cornerstone technique, providing a unique "molecular fingerprint" through the fragmentation of compounds. This guide offers a comprehensive comparison of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of this compound and its structural analogs. Understanding these patterns is crucial for unambiguous identification in complex matrices.

Comparative Fragmentation Analysis

The mass spectrum of this compound is characterized by specific cleavage patterns influenced by the ether linkages and the presence of chlorine atoms. To provide a clear comparison, the fragmentation data for this compound is presented alongside that of Bis(2-chloroethyl) ether, Bis(2-bromoethyl) ether, and 2-Chloroethyl ethyl ether.

Compound Molecular Weight ( g/mol ) Key Fragments (m/z) and their Relative Intensities
This compound 173.0493 (100%), 63 (69%), 95 (30%), 123 (25%), 65 (22%)
Bis(2-chloroethyl) ether 143.0163 (100%), 93 (60%), 65 (33%), 49 (30%), 95 (20%)
Bis(2-bromoethyl) ether 231.91137 (100%), 139 (97%), 107 (30%), 109 (30%), 27 (28%)
2-Chloroethyl ethyl ether 108.5763 (100%), 45 (80%), 29 (70%), 65 (32%), 27 (30%)

Note: The relative intensities are normalized to the base peak (100%). The presence of isotopic peaks for chlorine ([M+2]) and bromine ([M+2] with nearly equal intensity) are characteristic features of these compounds.

Experimental Protocols

The following is a generalized protocol for the analysis of this compound and similar volatile halogenated ethers using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • For liquid samples, prepare a 1 mg/mL stock solution in a volatile solvent such as methanol (B129727) or dichloromethane.

  • Perform serial dilutions to a final concentration of 1-10 µg/mL.

  • For solid or complex matrices, a suitable extraction method such as solid-phase microextraction (SPME) or purge-and-trap may be employed to isolate the volatile components.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 35 to 300.

  • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of volatile organic compounds like this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Dilution Dilution/Extraction Sample->Dilution Vial Autosampler Vial Dilution->Vial Injector GC Injector Vial->Injector Vial->Injector Column GC Column Injector->Column Injector->Column IonSource Ion Source (EI) Column->IonSource Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Detector->DataSystem Spectrum Mass Spectrum DataSystem->Spectrum DataSystem->Spectrum Library Spectral Library Spectrum->Library Identification Compound Identification Spectrum->Identification Spectrum->Identification Library->Identification Library->Identification

Caption: A logical workflow for GC-MS analysis.

This guide provides a foundational understanding of the mass spectral behavior of this compound and related compounds. The presented data and protocols are intended to assist researchers in the accurate identification and characterization of these molecules in their analytical workflows.

A Comparative Guide to the FTIR Spectral Analysis of Bis(2-chloroethoxy)methane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the molecular characteristics of solvents and reagents is paramount. This guide provides a detailed Fourier-Transform Infrared (FTIR) spectral analysis of Bis(2-chloroethoxy)methane, a compound often used as a solvent and in the synthesis of polysulfide polymers. Its performance is objectively compared with alternative compounds, supported by experimental data, to aid in material identification, quality control, and analytical method development.

This compound possesses both ether and chloroalkane functional groups, which give rise to a characteristic infrared absorption spectrum. Analysis of this spectrum allows for the identification of the compound and differentiation from other structurally similar molecules.

Comparative Spectral Data

The following table summarizes the key FTIR absorption bands for this compound and three common organic molecules: Diethyl ether, 1,2-Dichloroethane, and 1,2-Bis(2-chloroethoxy)ethane. This comparison highlights the influence of the ether and chloroalkane functional groups on the respective IR spectra.

CompoundWavenumber (cm⁻¹)Vibrational Mode AssignmentFunctional Group
This compound ~2950-2850C-H StretchingAlkane
~1450C-H BendingAlkane
~1120C-O-C StretchingEther
~750C-Cl StretchingChloroalkane
Diethyl Ether~2975-2850C-H StretchingAlkane
~1465, ~1380C-H BendingAlkane
~1120C-O-C StretchingEther
1,2-Dichloroethane~3000-2950C-H StretchingAlkane
~1430C-H Bending (Scissoring)Alkane
~1290C-H Bending (Wagging)Alkane
~750C-Cl StretchingChloroalkane
1,2-Bis(2-chloroethoxy)ethane~2950-2870C-H StretchingAlkane
~1450C-H BendingAlkane
~1125C-O-C StretchingEther
~750C-Cl StretchingChloroalkane

Experimental Protocol: FTIR a of a Liquid Sample (Neat)

This protocol outlines the standard procedure for obtaining an FTIR spectrum of a pure liquid sample, such as this compound, using a transmission method with salt plates.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Demountable liquid sample cell with infrared-transparent windows (e.g., NaCl or KBr plates)

  • Pasteur pipette

  • The liquid sample (e.g., this compound)

  • Appropriate solvent for cleaning (e.g., dichloromethane (B109758) or isopropanol)

  • Lens tissue

Procedure:

  • Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference (water vapor and CO2), if necessary.

  • Background Spectrum:

    • Clean the salt plates thoroughly with a suitable solvent and dry them completely using a gentle stream of nitrogen or by carefully wiping with lens tissue.

    • Assemble the empty demountable cell and place it in the sample holder within the spectrometer's sample compartment.

    • Acquire a background spectrum. This will account for the absorbance of the salt plates and any residual atmospheric components.

  • Sample Preparation:

    • Disassemble the cell and place one to two drops of the liquid sample onto the center of one of the salt plates.

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid the formation of air bubbles.

    • Reassemble the cell, ensuring it is securely fastened.

  • Sample Spectrum Acquisition:

    • Place the loaded sample cell into the sample holder in the spectrometer.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the resulting spectrum as needed (e.g., baseline correction, smoothing).

    • Identify the key absorption bands and record their wavenumbers.

    • Compare the obtained spectrum with a reference spectrum for confirmation, if available.

  • Cleaning:

    • Thoroughly clean the salt plates with an appropriate solvent to remove all traces of the sample.

    • Store the clean, dry plates in a desiccator to prevent damage from atmospheric moisture.

Workflow for FTIR Spectral Analysis

The following diagram illustrates the logical workflow for the FTIR spectral analysis and comparison of chemical compounds.

FTIR_Analysis_Workflow FTIR Spectral Analysis and Comparison Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison cluster_output Output Sample Obtain Liquid Sample (e.g., this compound) Prepare_Cell Prepare Demountable Cell (Clean Salt Plates) Load_Sample Load Sample onto Salt Plate Prepare_Cell->Load_Sample Background Acquire Background Spectrum (Empty Cell) Load_Sample->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Process_Spectrum Process Spectrum (e.g., Baseline Correction) Sample_Scan->Process_Spectrum Identify_Peaks Identify Characteristic Peaks Process_Spectrum->Identify_Peaks Assign_Modes Assign Vibrational Modes Identify_Peaks->Assign_Modes Compare_Spectra Compare with Alternative Compounds Assign_Modes->Compare_Spectra Report Generate Comparison Guide Compare_Spectra->Report

Caption: Workflow of FTIR analysis from sample preparation to comparative guide generation.

A Comparative Guide to Certified Reference Materials for Bis(2-chloroethoxy)methane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Bis(2-chloroethoxy)methane, the selection of an appropriate reference material is a critical first step to ensure the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of commercially available Certified Reference Materials (CRMs) and other analytical standards for this compound. It includes a summary of their key characteristics, detailed experimental protocols for their use, and a discussion on the preparation and qualification of in-house standards.

Comparison of Commercially Available Certified Reference Materials

This compound (CAS No. 111-91-1) is a semi-volatile organic compound, and several reputable suppliers offer CRMs for its analysis. These CRMs are produced under stringent quality management systems, typically with accreditation to ISO 17034 for the competence of reference material producers and ISO/IEC 17025 for testing and calibration laboratories. This dual accreditation ensures the certified value's traceability to the International System of Units (SI), along with a stated uncertainty.

Below is a comparative table summarizing the typical specifications of this compound CRMs from leading suppliers. Please note that the exact purity and uncertainty values may vary between specific lots, and users should always refer to the Certificate of Analysis (CoA) provided with the product.

SupplierProduct Number (Example)FormatCertified Purity/ConcentrationExpanded UncertaintyAccreditation
LGC Standards (Dr. Ehrenstorfer) DRE-C10651000Neat≥98.0%Typically ≤2.0%ISO 17034, ISO/IEC 17025[1]
AccuStandard AS-E00415.0 mg/mL in Methanol5.0 mg/mLTypically ±2-5% of certified valueISO 17034, ISO/IEC 17025[2]
SPEX CertiPrep S-8501000 µg/mL in Methanol1000 µg/mLTypically ±2-5% of certified valueISO 17034, ISO/IEC 17025
CRM LABSTANDARD AST2G3L5165100.00 mg/L or 1000.00 mg/L in Methanol100.00 mg/L or 1000.00 mg/LNot specifiedNot specified[3]

Note: The information in this table is representative. For specific lot information, always consult the supplier's Certificate of Analysis.

Alternative Analytical Standards: In-House Prepared Standards

For laboratories with advanced synthetic and analytical capabilities, the preparation of an in-house analytical standard of this compound can be a cost-effective alternative to purchasing commercial CRMs. However, it is crucial to rigorously characterize and validate this in-house standard to ensure its suitability for its intended use.

The synthesis of this compound can be achieved through the reaction of 2-chloroethanol (B45725) with paraformaldehyde in the presence of an acid catalyst. The purity of the synthesized material must then be thoroughly assessed using a mass balance approach, which involves the independent determination of the main component and all significant impurities.

Key Characterization Steps for In-House Standards:

  • Purity Assessment: Primarily performed using Gas Chromatography with a Flame Ionization Detector (GC-FID) due to its high precision and linear response for organic compounds. The area percent of the main peak relative to all other peaks provides an estimate of purity.

  • Identification of Impurities: Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify any synthesis by-products or residual starting materials.

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Quantified by headspace GC.

  • Non-Volatile Impurities: Assessed using thermogravimetric analysis (TGA).

The uncertainty of the assigned purity value for an in-house standard must be estimated by combining the uncertainties from each characterization step. While a viable option, the extensive work required for the preparation and certification of an in-house standard often makes the use of a commercially available CRM a more efficient and reliable choice.

Experimental Protocols

The analysis of this compound is typically performed using gas chromatography. Below are detailed protocols for its determination by GC-FID and GC-MS, largely based on the principles outlined in EPA Method 8270.

Gas Chromatography-Flame Ionization Detector (GC-FID) Method for Purity Assessment

This method is suitable for determining the purity of a neat or highly concentrated this compound reference material.

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

2. Reagents and Standards:

  • High-purity helium as carrier gas.

  • High-purity hydrogen and air for the FID.

  • High-purity solvent for dilution (e.g., acetone (B3395972) or ethyl acetate).

  • This compound reference material.

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Detector Temperature: 300 °C

4. Procedure:

  • Prepare a solution of the this compound reference material in the chosen solvent at a concentration of approximately 1000 µg/mL.

  • Inject the solution into the GC-FID system.

  • Record the chromatogram.

  • Calculate the purity by the area normalization method, assuming that all components have the same response factor. Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identification and Quantification

This method is suitable for the identification and quantification of this compound in various sample matrices.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (MS).

  • Capillary column as described for GC-FID.

2. Reagents and Standards:

  • As for GC-FID.

  • Internal standard solution (e.g., d10-phenanthrene at a suitable concentration).

3. Chromatographic and Spectrometric Conditions:

  • GC conditions: Same as for GC-FID.

  • MS Interface Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-450

  • Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification.

    • Characteristic ions for this compound (for SIM): m/z 93, 63, 49 (quantification ion in bold).

4. Procedure:

  • Prepare calibration standards of this compound at a minimum of five concentration levels, each containing the internal standard at a constant concentration.

  • Prepare the sample by extracting the analyte and adding the internal standard.

  • Inject the calibration standards and samples into the GC-MS system.

  • For identification, compare the retention time and the mass spectrum of the analyte in the sample to that of a certified reference standard.

  • For quantification, generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of the analyte in the sample from this curve.

Workflow for Reference Material Selection and Use

The selection and proper use of a reference material is a systematic process. The following diagram illustrates a typical workflow for a laboratory.

Reference_Material_Workflow Workflow for Selection and Use of Reference Materials cluster_Selection Selection Phase cluster_Verification Verification & Use Phase cluster_QC Quality Control Define_Needs Define Analytical Needs (Analyte, Matrix, Concentration) Search_Suppliers Search for CRM Suppliers (e.g., LGC, AccuStandard) Define_Needs->Search_Suppliers Evaluate_CRMs Evaluate CRM Options (Purity, Uncertainty, Format, Accreditation) Search_Suppliers->Evaluate_CRMs Select_CRM Select Appropriate CRM Evaluate_CRMs->Select_CRM Procure_CRM Procure Selected CRM Select_CRM->Procure_CRM Verify_CoA Verify Certificate of Analysis Procure_CRM->Verify_CoA Prepare_Standard Prepare Working Standard Verify_CoA->Prepare_Standard Analyze_Sample Analyze Samples with Standard Prepare_Standard->Analyze_Sample QC_Checks Perform Quality Control Checks Analyze_Sample->QC_Checks Document_Results Document Results and Traceability QC_Checks->Document_Results

Caption: Workflow for the selection and use of certified reference materials.

References

Comparative Toxicity of Bis(2-chloroethoxy)methane and Other Chloroalkyl Ethers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the toxicity of Bis(2-chloroethoxy)methane and other relevant chloroalkyl ethers, including Bis(2-chloroethyl) ether, Bis(chloromethyl) ether, and 2-Chloroethyl vinyl ether. The information is intended for researchers, scientists, and drug development professionals, offering a concise overview of the available toxicological data, experimental methodologies, and known mechanisms of action.

Quantitative Toxicity Data

The acute toxicity of these chloroalkyl ethers varies significantly, as demonstrated by the following data from studies on rats.

CompoundCAS NumberAcute Oral LD50 (Rat)Acute Inhalation LC50 (Rat)Key Findings & References
This compound 111-91-165 mg/kg62 ppm (4 hours)Causes cardiotoxicity through its metabolite, thiodiglycolic acid, leading to mitochondrial dysfunction.[1][2][3]
Bis(2-chloroethyl) ether 111-44-475 - 136 mg/kg[4][5]20 ppm (4 hours)[4][5]Suspected carcinogen; induces liver tumors in mice.[6][7]
Bis(chloromethyl) ether 542-88-1278 mg/kg[8]5.3 - 10.3 ppm (inhalation)[8][9]Potent carcinogen, acting as a direct-acting alkylating agent that damages DNA.[10][11]
2-Chloroethyl vinyl ether 110-75-8Moderately toxicModerately toxicCan cause headache, nausea, and vomiting.[12] Hydrolyzes to 2-chloroethanol (B45725) and acetaldehyde.[13]

Experimental Protocols

The toxicological data presented in this guide are derived from various studies. While detailed protocols are extensive, the following provides a general overview of the methodologies employed in key experiments.

Acute Oral Toxicity (LD50) Determination

The oral LD50 values, which represent the single dose of a substance that causes the death of 50% of a group of test animals, were primarily determined in rats. A common procedure involves the following steps:

  • Animal Model: Typically, young adult rats of a specific strain (e.g., Wistar or Sprague-Dawley) are used.[6]

  • Dosage and Administration: The test compound is administered as a single oral dose via gavage. The substance may be given neat or dissolved/suspended in a suitable vehicle (e.g., corn oil, water).[6]

  • Dose Groups: Multiple groups of animals are treated with different dose levels of the test substance. A control group receives only the vehicle.

  • Observation Period: Animals are observed for signs of toxicity and mortality for a standard period, typically 14 days.

  • Data Analysis: The LD50 value is calculated using statistical methods, such as the probit analysis, based on the mortality data from the different dose groups.

Acute Inhalation Toxicity (LC50) Determination

The LC50, the concentration of a chemical in the air that kills 50% of the test animals during the observation period, is a critical measure for volatile compounds. The general methodology is as follows:

  • Animal Model: Rats are a commonly used species for inhalation toxicity studies.[5]

  • Exposure System: Animals are placed in inhalation chambers where the concentration of the test substance in the air can be precisely controlled.

  • Exposure Duration: A standard exposure duration is used, for example, 4 or 7 hours.[5][9]

  • Concentration Groups: Different groups of animals are exposed to varying concentrations of the chemical vapor. A control group is exposed to clean air under the same conditions.

  • Observation Period: Following exposure, animals are observed for toxic effects and mortality over a period of up to 14 days.

  • Data Analysis: The LC50 value is determined by analyzing the relationship between the concentration of the substance and the mortality rate in the different exposure groups.

Signaling Pathways and Mechanisms of Toxicity

Understanding the molecular mechanisms underlying the toxicity of these chloroalkyl ethers is crucial for risk assessment and the development of potential countermeasures.

This compound: Mitochondrial Dysfunction and Cardiotoxicity

The cardiotoxicity of this compound is attributed to its metabolism to thiodiglycolic acid (TDGA). TDGA is believed to induce mitochondrial dysfunction, leading to damage in heart muscle cells.[2]

G This compound Cardiotoxicity Pathway BCEM This compound Metabolism Metabolism (in Liver) BCEM->Metabolism TDGA Thiodiglycolic Acid (TDGA) Metabolism->TDGA Mitochondria Mitochondria TDGA->Mitochondria Dysfunction Mitochondrial Dysfunction (e.g., impaired respiration, increased ROS) Mitochondria->Dysfunction Heart Cardiac Myocytes Dysfunction->Heart Damage Myocardial Degeneration & Necrosis Heart->Damage

Caption: Proposed pathway of this compound-induced cardiotoxicity.

Bis(chloromethyl) ether: DNA Alkylation and Carcinogenicity

Bis(chloromethyl) ether is a potent, direct-acting genotoxic carcinogen. Its toxicity stems from its ability to act as an alkylating agent, directly modifying the structure of DNA.[10][11] This can lead to mutations and the initiation of cancer.

G Bis(chloromethyl) ether Genotoxicity Pathway BCME Bis(chloromethyl) ether (BCME) Cell Cellular Uptake BCME->Cell DNA DNA Cell->DNA Direct Interaction Alkylation DNA Alkylation (formation of adducts) DNA->Alkylation Mutation Mutations Alkylation->Mutation Cancer Cancer Initiation Mutation->Cancer

References

Validating Analytical Methods: A Comparative Guide to the Use of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of deuterated internal standards in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), is a cornerstone of modern bioanalysis.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of stable isotope-labeled internal standards (SIL-ISs), with deuterated compounds being the most common choice, to ensure the accuracy and reliability of bioanalytical data.[1][3] This guide provides an objective comparison of analytical methods validated with deuterated internal standards against other common approaches, supported by representative experimental data and detailed protocols.

The Gold Standard: Deuterated Internal Standards

A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[2] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.[1] Because their physicochemical properties are nearly identical to the analyte, deuterated internal standards co-elute during chromatography and experience similar matrix effects, leading to more accurate and precise quantification.[4][5]

Comparison of Internal Standard Strategies

The choice of internal standard is a critical decision that significantly impacts the reliability of an analytical method. The following table compares the performance characteristics of deuterated internal standards with structural analog internal standards and ¹³C-labeled internal standards.

Performance CharacteristicDeuterated Internal StandardStructural Analog Internal Standard¹³C-Labeled Internal Standard
Co-elution with Analyte Nearly identical retention time, providing optimal correction for matrix effects.[4] A slight chromatographic shift, known as the "isotope effect," can sometimes occur.[2][6]Different retention time, which may not effectively compensate for matrix effects at the analyte's elution time.[4]Perfect co-elution with the analyte, as the mass difference is distributed throughout the carbon backbone, having a negligible impact on polarity.[6]
Matrix Effect Compensation Experiences similar ionization suppression or enhancement as the analyte, leading to effective compensation.[1]Ionization characteristics can differ significantly from the analyte, leading to inadequate correction for matrix effects.[4]Provides the most accurate compensation for matrix effects due to identical chemical properties and co-elution.[6]
Extraction Recovery Very closely mimics the analyte's recovery due to identical physicochemical properties.[4]May have significantly different extraction recovery.[4]Virtually identical extraction recovery to the analyte.
Isotopic Stability Generally stable, but H/D exchange can occur, especially if the deuterium is on an exchangeable site (e.g., -OH, -NH).[7][8]Not applicable.Highly stable with no risk of isotopic exchange.[6]
Availability and Cost Generally more readily available and less expensive than ¹³C-labeled standards.[6][7]Often readily available and cost-effective.Typically more expensive and may have longer synthesis times.[6]

Key Validation Parameters: A Data-Driven Comparison

The validation of a bioanalytical method using a deuterated internal standard must be performed in accordance with regulatory guidelines.[3][9] The following tables summarize representative data for key validation parameters, comparing a hypothetical method using a deuterated internal standard with one using a structural analog.

Table 1: Accuracy and Precision

Analyte Concentration (ng/mL)Internal Standard TypeMean Measured Concentration (ng/mL) (n=5)Accuracy (%)Precision (%CV)Acceptance Criteria
LLOQ (1.0) Deuterated0.9898.04.5Accuracy: ±20%, Precision: ≤20%
Structural Analog1.15115.012.8
Low QC (3.0) Deuterated2.9598.33.2Accuracy: ±15%, Precision: ≤15%
Structural Analog3.30110.09.5
Mid QC (50.0) Deuterated51.0102.02.5Accuracy: ±15%, Precision: ≤15%
Structural Analog45.591.08.2
High QC (80.0) Deuterated79.299.02.1Accuracy: ±15%, Precision: ≤15%
Structural Analog88.8111.07.5

LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation. Data is hypothetical but representative.

Table 2: Matrix Effect and Recovery

Internal Standard TypeMatrix Factor (n=6 lots)%CV of Matrix FactorRecovery (%) (n=3)%CV of Recovery
Deuterated 1.023.892.54.1
Structural Analog 0.8514.275.311.8

Matrix Factor is calculated as the peak response in the presence of matrix divided by the peak response in a neat solution. A value close to 1 with low %CV indicates minimal matrix effect. Data is hypothetical but representative.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analytical method validation.

Protocol 1: Assessment of Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter of the measurements (precision).

Procedure:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.[4]

  • For intra-day assessment, analyze at least five replicates of each QC level in a single analytical run.

  • For inter-day assessment, analyze the QC samples on at least three different days.[4]

  • Calculate the mean concentration, percentage of accuracy (relative error), and percentage of relative standard deviation (%RSD or %CV) for each level.[4]

Protocol 2: Evaluation of Matrix Effect

Objective: To assess the potential for ion suppression or enhancement from the biological matrix.

Procedure:

  • Prepare three sets of samples:

    • Set A: Analyte and deuterated internal standard spiked in a neat (clean) solution.[4]

    • Set B: Blank matrix extract spiked with the analyte and deuterated internal standard.

    • Set C: Matrix spiked with the analyte and deuterated internal standard, then extracted.

  • Analyze the samples and calculate the matrix factor by comparing the peak areas of the analyte in Set B to Set A.

Protocol 3: Stability Assessment

Objective: To demonstrate that the analyte is stable in the biological matrix under expected storage and handling conditions.

Procedure:

  • Prepare low and high concentration QC samples in the biological matrix.

  • Evaluate stability under various conditions, including:

    • Freeze-Thaw Stability: Subject the QC samples to a minimum of three freeze-thaw cycles.[10]

    • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that exceeds the expected sample handling time.

    • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected storage period of study samples.

    • Stock Solution Stability: Evaluate the stability of the analyte and internal standard stock solutions under their storage conditions.

Visualizing the Workflow and Logic

Diagrams can clarify complex processes and relationships.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_validation Method Validation Sample Biological Sample Spike Spike with Deuterated IS Sample->Spike Extract Extraction Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Calibrate Quantify against Calibration Curve Ratio->Calibrate Accuracy Accuracy & Precision Calibrate->Accuracy Selectivity Selectivity Calibrate->Selectivity Matrix Matrix Effect Calibrate->Matrix Stability Stability Calibrate->Stability

Caption: Experimental workflow for bioanalytical method validation using a deuterated internal standard.

G cluster_pros Advantages cluster_cons Disadvantages Deuterated_IS Deuterated Internal Standard Pro1 Excellent Matrix Effect Compensation Deuterated_IS->Pro1 Pro2 Similar Extraction Recovery Deuterated_IS->Pro2 Pro3 Co-elution with Analyte Deuterated_IS->Pro3 Con1 Potential for Isotopic Exchange Deuterated_IS->Con1 Con2 Chromatographic Isotope Effect Deuterated_IS->Con2 Con3 Higher Cost than Analogs Deuterated_IS->Con3

Caption: Logical relationship of advantages and disadvantages of deuterated internal standards.

Conclusion

The use of deuterated internal standards is a powerful strategy for developing robust and reliable quantitative bioanalytical methods.[1][2] Their ability to closely mimic the behavior of the analyte throughout the analytical process provides superior correction for variability compared to structural analogs.[4] While challenges such as potential isotopic effects and higher costs exist, thorough method validation, guided by regulatory principles, ensures the generation of high-quality data essential for drug development and research.[5][6]

References

A Comparative Guide to the Spectral Analysis of Dichloroethyl Formal and a Structural Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the spectral characteristics of chemical compounds is paramount for identification, purity assessment, and structural elucidation. This guide provides a comparative analysis of the mass spectrometry and infrared spectroscopy data for dichloroethyl formal and a closely related compound, bis(2-chloroethyl) ether, leveraging data from the NIST database.

This guide presents a direct comparison of the key spectral features of dichloroethyl formal and bis(2-chloroethyl) ether. The data is sourced from the National Institute of Standards and Technology (NIST) spectral database, a trusted repository for chemical and physical data. By examining their mass spectra and infrared absorption patterns, researchers can gain insights into their structural similarities and differences, which is crucial for distinguishing between these compounds in a laboratory setting.

Chemical Structures

Dichloroethyl Formal

  • IUPAC Name: 1-chloro-2-(2-chloroethoxymethoxy)ethane

  • CAS Number: 111-91-1[1]

  • Molecular Formula: C₅H₁₀Cl₂O₂[1]

  • Molecular Weight: 173.04 g/mol [2]

Bis(2-chloroethyl) Ether

  • IUPAC Name: 1-chloro-2-(2-chloroethoxy)ethane

  • CAS Number: 111-44-4

  • Molecular Formula: C₄H₈Cl₂O[3][4]

  • Molecular Weight: 143.01 g/mol [3]

Mass Spectrometry Data Comparison

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. The fragmentation pattern observed in an electron ionization (EI) mass spectrum provides a unique fingerprint for a compound. Below is a comparison of the most abundant fragments for dichloroethyl formal and bis(2-chloroethyl) ether.

CompoundMolecular Ion (M+)Base Peak (m/z)Other Key Fragments (m/z)Source
Dichloroethyl Formal 172 (present, low abundance)9363, 79, 123NIST WebBook[5]
Bis(2-chloroethyl) Ether 142 (present, low abundance)9363, 95, 44PubChem[3]

Infrared Spectroscopy Data Comparison

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides information about the functional groups present in the molecule.

CompoundKey IR Absorption Bands (cm⁻¹)Functional Group AssignmentSource
Dichloroethyl Formal 2960-2880, 1120, 670C-H stretch, C-O stretch, C-Cl stretchNIST WebBook[1]
Bis(2-chloroethyl) Ether 2960-2870, 1130, 660C-H stretch, C-O stretch, C-Cl stretchNIST WebBook

Experimental Protocols

The following are generalized experimental protocols for obtaining the types of spectral data presented in this guide.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a widely used technique for the analysis of volatile and thermally stable compounds.[6] In this method, the sample is introduced into a high-vacuum chamber where it is bombarded with a beam of high-energy electrons (typically 70 eV).[7] This causes the molecule to ionize and fragment. The resulting positively charged fragments are then accelerated and separated by a mass analyzer according to their mass-to-charge ratio (m/z). The detector records the abundance of each fragment, generating a mass spectrum.[8]

Gas-Phase Fourier-Transform Infrared (FTIR) Spectroscopy

Gas-phase Fourier-Transform Infrared (FTIR) spectroscopy is used to obtain the infrared spectrum of a volatile compound in its gaseous state. The sample is introduced into a gas cell with windows that are transparent to infrared radiation (e.g., KBr or NaCl). An interferometer modulates the infrared radiation from a source, which then passes through the gas sample.[9] The detector measures the interferogram, which is then mathematically converted to an infrared spectrum using a Fourier transform. A background spectrum of the empty gas cell is first recorded and subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.[9]

Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound using mass spectrometry and infrared spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry (MS) cluster_ir_analysis Infrared Spectroscopy (IR) Sample Chemical Compound Volatilization Volatilization (for Gas Phase Analysis) Sample->Volatilization Ionization Electron Ionization Volatilization->Ionization Introduction Gas_Cell Gas Cell Volatilization->Gas_Cell Introduction MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Acceleration Detector_MS Detector MassAnalyzer->Detector_MS Separation MassSpectrum Mass Spectrum (m/z vs. Abundance) Detector_MS->MassSpectrum Signal IR_Source IR Source Interferometer Interferometer IR_Source->Interferometer Interferometer->Gas_Cell Detector_IR Detector Gas_Cell->Detector_IR IRSpectrum Infrared Spectrum (Wavenumber vs. Transmittance) Detector_IR->IRSpectrum Signal

Caption: A generalized workflow for obtaining mass and infrared spectra.

References

A Comparative Guide to the Quantitative Analysis of Bis(2-chloroethoxy)methane in Industrial Effluent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established analytical methods for the quantitative analysis of Bis(2-chloroethoxy)methane in industrial effluent. The information presented is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, precision, and regulatory compliance.

This compound is a synthetic organic compound used in the production of polysulfide elastomers and as a solvent.[1] Its presence in industrial wastewater is a matter of environmental concern, necessitating accurate and reliable monitoring.[1] The United States Environmental Protection Agency (EPA) has established several methods for its detection and quantification, primarily relying on gas chromatography (GC) coupled with various detectors.

This guide will focus on a comparative analysis of the most commonly employed EPA methods: Method 611, Method 625, and Method 8270. Furthermore, it will explore a modern, solvent-free sample preparation technique, Solid-Phase Microextraction (SPME), as a viable alternative to traditional liquid-liquid extraction.

Quantitative Data Comparison

The following table summarizes the key performance characteristics of the different analytical methods for the quantification of this compound. The data has been compiled from various sources and represents typical performance. Actual performance may vary depending on the laboratory, matrix, and instrumentation.

Parameter EPA Method 611 (GC-HECD) EPA Method 625 (GC-MS) EPA Method 8270 (GC-MS) SPME-GC-MS
Method Detection Limit (MDL) 0.5 µg/L[2]5.3 µg/L10 µg/L[1][2]Analyte and matrix dependent, can achieve sub-µg/L levels
Practical Quantitation Limit (PQL) 2.5 µg/L[3]5 µg/L[4]~50 µg/L (Estimated as 5x MDL)Analyte and matrix dependent, typically in the low µg/L range
Accuracy (Recovery) 56% - 85%Equation-based, typically 70-130%91.0% (in one study)Generally high, often >80%
Precision (Relative Standard Deviation) 32% - 53%Equation-based7.8% (in one study)Typically <15%
Sample Preparation Liquid-Liquid Extraction (LLE)LLE or Solid Phase Extraction (SPE)LLE or SPESolid-Phase Microextraction (SPME)
Instrumentation Gas Chromatography with Halide-Specific Detector (HECD)Gas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

This section provides a detailed overview of the methodologies for the key analytical techniques discussed.

EPA Method 625: Base/Neutrals and Acids by GC-MS

This method is widely used for the determination of a broad range of semivolatile organic compounds, including this compound.

1. Sample Preparation (Liquid-Liquid Extraction):

  • A 1-liter aliquot of the industrial effluent sample is collected in a glass container.

  • The pH of the sample is adjusted to >11 with sodium hydroxide.

  • The sample is serially extracted three times with methylene (B1212753) chloride in a separatory funnel. The extracts are combined.

  • The pH of the aqueous phase is then adjusted to <2 with sulfuric acid and extracted again three times with methylene chloride. These extracts are also combined.

  • The combined methylene chloride extracts are dried by passing them through a column of anhydrous sodium sulfate.

  • The extract is concentrated to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus.

2. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for the separation of semivolatile organic compounds.

  • Carrier Gas: Helium.

  • Temperature Program: The oven temperature is programmed to increase gradually to achieve optimal separation of the target analytes.

  • Mass Spectrometer: Operated in the electron ionization (EI) mode. Data is acquired in full scan mode to identify and quantify the target compounds.

  • Quantification: Based on the integrated area of a characteristic ion of this compound compared to the response of an internal standard.

3. Quality Control:

  • A method blank, a laboratory control sample, and a matrix spike/matrix spike duplicate are processed with each batch of samples.

  • Surrogate standards are added to all samples to monitor extraction efficiency.

Alternative Sample Preparation: Solid Phase Extraction (SPE) for EPA Method 625/8270

SPE offers a more efficient and less solvent-intensive alternative to LLE.

1. Cartridge Conditioning: An SPE cartridge containing a suitable sorbent (e.g., C18) is conditioned with a sequence of solvents, typically methanol (B129727) followed by reagent water.

2. Sample Loading: The industrial effluent sample, with its pH adjusted, is passed through the conditioned SPE cartridge. The target analytes are retained on the sorbent.

3. Elution: The retained analytes are eluted from the cartridge using a small volume of an appropriate organic solvent (e.g., methylene chloride).

4. Concentration and Analysis: The eluate is then concentrated and analyzed by GC-MS as described in the LLE protocol.

Alternative Method: Solid-Phase Microextraction (SPME) with GC-MS

SPME is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step.

1. SPME Fiber Selection: A fused silica (B1680970) fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane (B3030410) - PDMS) is selected.

2. Extraction:

  • A known volume of the industrial effluent sample is placed in a sealed vial.

  • The SPME fiber is exposed to the headspace above the sample or directly immersed in the sample for a defined period. The analytes partition from the sample matrix onto the fiber coating.

  • Agitation and temperature can be optimized to enhance extraction efficiency.

3. Desorption and GC-MS Analysis:

  • The fiber is withdrawn from the sample and immediately inserted into the heated injection port of the gas chromatograph.

  • The trapped analytes are thermally desorbed from the fiber onto the GC column.

  • The analysis then proceeds as with the standard GC-MS method.

4. Quality Control:

  • Internal standards can be added to the sample to ensure quantitative accuracy.

  • Method blanks and control samples are analyzed to ensure the absence of contamination and to monitor performance.

Visualizations

The following diagrams illustrate the logical workflows and relationships of the analytical methods described.

Analytical_Workflow_EPA_Method_625 cluster_prep Sample Preparation (LLE) cluster_analysis Analysis Sample 1L Effluent Sample pH_Adjust_Base Adjust pH > 11 Sample->pH_Adjust_Base LLE_Base Liquid-Liquid Extraction (Methylene Chloride) pH_Adjust_Base->LLE_Base pH_Adjust_Acid Adjust pH < 2 LLE_Base->pH_Adjust_Acid LLE_Acid Liquid-Liquid Extraction (Methylene Chloride) pH_Adjust_Acid->LLE_Acid Drying Dry Extract (Anhydrous Na2SO4) LLE_Acid->Drying Concentration Concentrate to 1mL (K-D Apparatus) Drying->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Data Data Acquisition (Full Scan) GC_MS->Data Quant Quantification Data->Quant Method_Comparison cluster_methods Analytical Methods for this compound cluster_params Performance Characteristics M611 EPA Method 611 Sensitivity Sensitivity (LOD/PQL) M611->Sensitivity High Accuracy Accuracy (Recovery) M611->Accuracy Variable Precision Precision (RSD) M611->Precision Lower Solvent Solvent Consumption M611->Solvent High M625 EPA Method 625 M625->Sensitivity Moderate M625->Accuracy Good M625->Precision Moderate M625->Solvent High (LLE) Low (SPE) M8270 EPA Method 8270 M8270->Sensitivity Moderate M8270->Accuracy Good M8270->Precision Good M8270->Solvent High (LLE) Low (SPE) SPME SPME-GC-MS SPME->Sensitivity Very High SPME->Accuracy Excellent SPME->Precision Excellent SPME->Solvent Very Low (Solvent-free)

References

Safety Operating Guide

Proper Disposal of Bis(2-chloroethoxy)methane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Bis(2-chloroethoxy)methane, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, a compound recognized as a hazardous substance. Adherence to these procedures is critical for maintaining laboratory safety and ensuring regulatory compliance.

This compound is classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA)[1]. It is toxic if swallowed and can cause irritation to the skin and eyes[2][3]. Therefore, all handling and disposal must be conducted with appropriate personal protective equipment and in accordance with all local, state, and federal regulations[1].

Immediate Safety and Spill Response

In the event of a spill, immediate action is necessary to contain the substance and prevent exposure.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Clear the area of all personnel not involved in the cleanup and ensure adequate ventilation[2].

  • Remove Ignition Sources: As a combustible liquid, all potential sources of ignition should be eliminated from the vicinity[2].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including protective clothing, gloves, and eye protection. For larger spills, respiratory protection may be necessary[1].

  • Containment and Absorption: Contain the spill using an inert absorbent material such as sand, earth, or vermiculite[1][2].

  • Collection: Carefully collect the absorbed material and place it into a suitable, clearly labeled container for hazardous waste disposal[1][2].

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste[1].

Disposal Procedures

The disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA). It is assigned the EPA hazardous waste number U024[1][3][4]. Generators of waste containing this chemical must adhere to USEPA regulations for storage, transportation, treatment, and disposal[4].

Step-by-Step Disposal Guide:

  • Waste Identification: All waste containing this compound must be identified and segregated as hazardous waste under EPA code U024[1][3].

  • Containerization: Use only approved, properly labeled containers for storing the waste. The containers must be kept closed and in a designated, well-ventilated storage area[5].

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the name "this compound," and the EPA waste number U024.

  • Engage a Licensed Waste Hauler: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company. Do not mix with other waste streams unless explicitly permitted by the disposal company[5].

  • Documentation: Maintain accurate records of the amount of waste generated and the disposal manifests provided by the waste hauler.

Regulatory and Safety Data

The following table summarizes key quantitative data for the safe handling and disposal of this compound.

ParameterValueReference
EPA Hazardous Waste Number U024[1][3][4]
Reportable Quantity (CERCLA) 1000 lbs (454 kg)[3]
Wastewater Treatment Standard 0.036 mg/L[3][6]
Non-Wastewater Treatment Standard 7.2 mg/kg[3][6]
Flash Point 110°C (230°F)[7][8]
Oral LD50 (Rats) 65 mg/kg[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Cleanup Protocol is_spill->spill_procedure Yes is_pure Is it pure substance or container residue? is_spill->is_pure No collect_waste Collect in Labeled Hazardous Waste Container spill_procedure->collect_waste u024 Assign EPA Waste Code U024 collect_waste->u024 is_pure->u024 Yes storage Store in Designated Hazardous Waste Area u024->storage disposal Arrange for Pickup by Licensed Waste Hauler storage->disposal end Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound.

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.

References

Personal protective equipment for handling Bis(2-chloroethoxy)methane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Bis(2-chloroethoxy)methane

Topic: Personal Protective Equipment for Handling this compound

Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.

Audience: Researchers, scientists, and drug development professionals.

Hazard Identification and Immediate Precautions

This compound is a hazardous chemical that requires strict safety protocols.[1] It is classified as toxic if swallowed and may cause significant health damage upon skin contact or inhalation.[1][2] The substance is also considered a combustible liquid and can produce poisonous gases, including hydrogen chloride and phosgene, in a fire.[1][3]

Core Hazards:

  • Acute Toxicity (Oral): Toxic if swallowed.[1][2] Animal studies suggest ingestion of less than 40 grams could be fatal.[1]

  • Skin and Eye Irritation: Causes severe irritation to the skin, eyes, and mucous membranes.[4] Prolonged contact can lead to serious health damage.[1]

  • Inhalation Hazard: Inhalation may be harmful.[1][4][5] Vapors can cause respiratory irritation.[1]

  • Carcinogenicity: Listed as a suspected carcinogen.[1]

  • Environmental Hazard: Toxic to aquatic organisms.[1]

Immediate action in case of exposure is critical. For skin contact, immediately wash or shower to remove the chemical.[3] If inhaled, move to fresh air at once.[4] In case of eye contact, rinse with plenty of water. If swallowed, seek immediate medical attention.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to prevent all personal contact with this compound.[1] The selection of PPE depends on the specifics of the handling procedure and the potential for exposure.

PPE Selection Summary

The following table summarizes the required PPE for handling this compound.

Protection Type Required Equipment Standard/Specification Notes
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton)EN 374Nitrile gloves may be suitable for splash protection but not for prolonged contact. Always check manufacturer's compatibility data.[6]
Eye and Face Protection Safety goggles and a face shieldEN 166Must be worn together to protect against splashes.
Body Protection Chemical-resistant apron or coverallsType 6 (splash protection) or higherWork clothes should be laundered separately by informed individuals.[1][3]
Respiratory Protection Air-purifying respirator with appropriate cartridges or a Self-Contained Breathing Apparatus (SCBA)NIOSH approvedRequired when working outside of a fume hood or when vapors/aerosols may be generated.[7]
Foot Protection Chemical-resistant, steel-toed bootsEN 20345To protect against spills and falling objects.
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow A Task Assessment: Handling this compound C Engineering Controls: Is the task performed in a certified fume hood? A->C B Potential for Splash or Aerosol Generation? D Level D PPE: - Lab coat - Safety glasses - Nitrile gloves (double-gloved) B->D No E Level C PPE: - Chemical-resistant gloves (e.g., Butyl) - Safety goggles & face shield - Chemical-resistant apron/coveralls B->E Yes C->B Yes F Add Respiratory Protection: - Air-purifying respirator with organic vapor cartridges C->F No G High-Risk Task: (e.g., large volume, potential for high concentration) F->G H Level B PPE: - SCBA - Full chemical-resistant suit G->H Spill_Response_Workflow A Spill of this compound Occurs B Assess Spill Size A->B C Minor Spill B->C Small D Major Spill B->D Large E Don appropriate PPE. Contain with absorbent material. C->E H Evacuate area and alert emergency services. D->H F Collect waste in a sealed, labeled container. E->F G Decontaminate spill area. F->G J Dispose of waste via hazardous waste program. G->J I Restrict access and await trained responders. H->I Waste_Disposal_Workflow A Generate Waste: (e.g., excess reagent, contaminated PPE) B Segregate Waste: Isolate from other chemical waste. A->B C Containerize: Place in a labeled, sealed, and compatible container. B->C D Labeling: 'Hazardous Waste' 'this compound' C->D E Store in designated satellite accumulation area. D->E F Arrange for pickup by certified hazardous waste handler. E->F G Complete waste manifest documentation. F->G

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.